molecular formula C6H6BrNO B182180 2-Bromo-5-methylpyridine 1-oxide CAS No. 19230-58-1

2-Bromo-5-methylpyridine 1-oxide

Cat. No.: B182180
CAS No.: 19230-58-1
M. Wt: 188.02 g/mol
InChI Key: PJPYKXAQHIYIFY-UHFFFAOYSA-N
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Description

2-Bromo-5-methylpyridine 1-oxide is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-5-2-3-6(7)8(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPYKXAQHIYIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C=C1)Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20524975
Record name 2-Bromo-5-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19230-58-1
Record name 2-Bromo-5-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-5-methylpyridine 1-oxide structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of 2-Bromo-5-methylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science.[1] As a key intermediate, its structural integrity is paramount for the synthesis of complex, biologically active molecules, including those with cardiovascular and anti-inflammatory properties.[1][2] The presence of a bromine atom, a methyl group, and an N-oxide functional group on the pyridine scaffold provides multiple sites for chemical modification and imparts unique electronic properties.[1][3] This guide presents a multi-faceted technical approach to the comprehensive structural elucidation of this compound, integrating data from spectroscopic and crystallographic techniques. We provide not only detailed, field-tested protocols but also the underlying scientific rationale, empowering researchers to apply these methods with confidence and precision.

Foundational Understanding: Synthesis and Physicochemical Properties

A robust structural analysis begins with an understanding of the molecule's origin and basic characteristics.

Synthetic Pathway Overview

The most common route to this compound involves a two-step process:

  • Bromination: The synthesis typically starts with 5-methylpyridine, which undergoes bromination to introduce the bromine atom at the 2-position of the pyridine ring.[1]

  • N-Oxidation: The resulting 2-bromo-5-methylpyridine is then oxidized to form the corresponding N-oxide.[1] A common method involves heating with hydrogen peroxide in glacial acetic acid.[4]

Understanding this pathway is crucial for anticipating potential impurities, such as unreacted starting materials or regioisomers, which could complicate spectroscopic interpretation.

Core Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₆BrNO[1][3]
Molecular Weight ~188.03 g/mol [4]
Appearance Light brown or off-white solid[1]
Melting Point 41-43 °C

Spectroscopic Characterization

Spectroscopic methods provide the first layer of structural confirmation, offering detailed insights into the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules, providing unambiguous information about the carbon-hydrogen framework.[5]

Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is often suitable. However, for pyridine N-oxides, which have increased polarity, a solvent like DMSO-d₆ may be required to achieve sufficient solubility and prevent signal broadening.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum over a range of 0-10 ppm.

    • The N-oxide group is electron-withdrawing, causing deshielding of the ring protons. Expect aromatic signals to appear at higher chemical shifts compared to the non-oxidized parent pyridine.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum over a range of 0-160 ppm.

    • The carbon attached to the bromine (C2) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The N-oxide function strongly affects the chemical shifts of the carbons ortho (C2, C6) and para (C4) to the nitrogen.

Expected Spectral Features (Based on related structures[6][7]):

NucleusExpected Chemical Shift (δ, ppm)Multiplicity / CouplingAssignment Rationale
¹H ~2.3-2.5SingletMethyl (CH₃) protons at C5.
¹H ~7.1-7.4Doublet or ddProton at C4, coupled to C3 proton.
¹H ~7.4-7.7Doublet or ddProton at C3, coupled to C4 proton.
¹H ~8.1-8.3Singlet or narrow dProton at C6, deshielded by adjacent N-oxide.
¹³C ~17-20Quartet (coupled)Methyl carbon.
¹³C ~120-145Doublet (coupled)Aromatic carbons (C3, C4, C5, C6).
¹³C ~145-155Singlet (coupled)Brominated carbon (C2), often broadened.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, crucial structural clues. For halogenated compounds, it offers a distinctive signature.[8]

Key Causality: The Bromine Isotopic Pattern

The most telling feature in the mass spectrum of a monobrominated compound is the molecular ion peak. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[9] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M⁺+2).[9][10] This pattern is a definitive indicator of the presence of one bromine atom in the molecule.

Protocol 2: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if volatility allows.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This high-energy technique induces reproducible fragmentation, creating a "fingerprint" spectrum.[8]

  • Data Acquisition: Scan a mass range from m/z 40 to 250 to capture the molecular ion and key fragments.

  • Data Interpretation:

    • Identify the molecular ion cluster around m/z 187/189, confirming the molecular formula C₆H₆⁷⁹BrNO / C₆H₆⁸¹BrNO.

    • Analyze major fragment ions. A common fragmentation pathway for pyridine N-oxides is the loss of the oxygen atom (M⁺-16). Another expected fragment is the loss of the bromine atom (M⁺-79/81).

Table of Expected MS Peaks:

m/z (approx.)IonSignificance
187 / 189[C₆H₆BrNO]⁺Molecular Ion (M⁺, M⁺+2). Confirms bromine presence.
171 / 173[C₆H₆BrN]⁺Loss of oxygen atom (-16 amu).
108[C₆H₆NO]⁺Loss of bromine atom (-79/81 amu).
Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational spectroscopy probes the functional groups and bonding within the molecule. FT-IR and FT-Raman are complementary techniques that provide a holistic vibrational profile.[11]

Protocol 3: FT-IR and FT-Raman Analysis

  • FT-IR Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of the sample with ~150 mg of dry, spectroscopic-grade KBr powder in an agate mortar.[11]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Record a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.[11]

  • FT-Raman Sample Preparation:

    • Place the solid, powdered sample directly into a sample holder (e.g., an aluminum cup).[11]

    • No further preparation is typically needed.

  • Data Acquisition:

    • FT-IR: Record the spectrum from 4000 to 400 cm⁻¹.

    • FT-Raman: Use a 1064 nm Nd:YAG laser source to minimize fluorescence.[11] Accumulate a sufficient number of scans (e.g., 512) for a good signal-to-noise ratio.[11]

Key Vibrational Assignments (Based on related structures[11][12]):

Wavenumber (cm⁻¹)Vibrational ModeTechnique
3100-3000C-H stretching (aromatic)IR, Raman
3000-2850C-H stretching (methyl)IR, Raman
~1600C=C / C=N ring stretchingIR, Raman
~1250N-O stretching (strong)IR
~1100C-CH₃ stretchingIR
800-850C-H out-of-plane bendingIR
600-700C-Br stretchingIR, Raman

Definitive Structure: Single-Crystal X-ray Diffraction

While spectroscopy provides a detailed picture of connectivity, single-crystal X-ray diffraction gives the unambiguous, three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.[13][14]

The workflow for this technique is a self-validating system, from crystal selection to final structure refinement. The data presented here is based on the closely related and structurally analogous isomer, 5-Bromo-2-methylpyridine N-oxide, as a direct case study.[4][15]

Workflow for Single-Crystal X-ray Diffraction

xray_workflow cluster_exp Experimental Phase cluster_solve Structure Solution & Refinement crystal_growth 1. Crystal Growth (Slow Evaporation) crystal_mount 2. Crystal Selection & Mounting crystal_growth->crystal_mount data_collection 3. Data Collection (Diffractometer) crystal_mount->data_collection cell_refine 4. Unit Cell Determination & Data Reduction data_collection->cell_refine Raw Diffraction Data solve 5. Structure Solution (e.g., SHELXS) cell_refine->solve refine 6. Structure Refinement (e.g., SHELXL) solve->refine validate 7. Validation & Analysis (e.g., checkCIF) refine->validate final_structure Final Structural Model (Bond Lengths, Angles, Packing) validate->final_structure Final CIF File

Caption: Experimental workflow for single-crystal X-ray analysis.

Protocol 4: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction, often by slow evaporation of a solvent such as methanol or ethanol.[15]

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a radiation source (e.g., Mo Kα). Collect diffraction data at a controlled temperature (e.g., 294 K).[4]

  • Structure Solution: Process the raw data to determine the unit cell parameters and space group. Solve the structure using direct methods (e.g., SHELXS).[4]

  • Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., SHELXL). This process optimizes atomic positions and displacement parameters to achieve the best fit.[4]

Case Study: Crystallographic Data for 5-Bromo-2-methylpyridine N-oxide[4]

ParameterValueSignificance
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/nDefines the specific symmetry operations within the crystal.
a (Å) 7.3060 (15)Unit cell dimension.
b (Å) 11.351 (2)Unit cell dimension.
c (Å) 8.4950 (17)Unit cell dimension.
β (°) 111.01 (3)Unit cell angle.
Volume (ų) 657.7 (3)Volume of the unit cell.
Z 4Number of molecules per unit cell.
R-factor (R1) 0.063A measure of agreement between the model and data.
wR2 0.162A weighted measure of agreement.

Structural Insights: The analysis of 5-Bromo-2-methylpyridine N-oxide revealed that the pyridine ring is planar, with the N-oxide oxygen and methyl carbon atoms lying in the ring plane.[4] The molecules form centrosymmetric dimers in the crystal lattice through intermolecular C-H···O hydrogen bonds, which is a key stabilizing interaction.[4] A similar packing motif can be anticipated for the this compound isomer.

Integrated Structural Analysis

No single technique provides the complete picture. True structural verification comes from the synthesis of all available data, where each method corroborates the others.

Integrated Analysis Workflow

integrated_analysis cluster_inputs Analytical Techniques cluster_outputs Structural Information Derived MS Mass Spectrometry MW Molecular Weight & Isotopic Pattern (Br) MS->MW NMR NMR (¹H, ¹³C) Conn Connectivity & C-H Framework NMR->Conn Vib Vibrational Spec. (IR / Raman) FG Functional Groups (N-O, C-Br) Vib->FG Xray X-ray Diffraction Geom 3D Geometry & Intermolecular Forces Xray->Geom Final Confirmed Structure of 2-Bromo-5-methylpyridine 1-oxide MW->Final Conn->Final FG->Final Geom->Final

Caption: Integrated workflow for complete structural elucidation.

References

  • Bryce, D. L., et al. (2020). Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. Crystal Growth & Design. Available at: [Link]

  • ResearchGate. (n.d.). Fig. S1 The structures of pyridine N-oxide derivatives. Available at: [Link]

  • Ghosh, S., et al. (2021). Dichlorine–pyridine N-oxide halogen-bonded complexes. RSC Publishing. Available at: [Link]

  • IndiaMART. (n.d.). 2 Bromo 5 Methylpyridine 1 Oxide. Available at: [Link]

  • ResearchGate. (n.d.). The Ni(II) Complex of 2-Hydroxy-Pyridine-N-Oxide 2-Isothionate: Synthesis, Characterization, Biological Studies, and X-ray Crystal Structures. Available at: [Link]

  • Roy, M., et al. (2016). 2-Bromo-5-methylpyridine. IUCrData. Available at: [Link]

  • Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives. Supporting Information, The Royal Society of Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for deoxygenation of amine N-oxides. Available at: [Link]

  • Liu, Y.-L., et al. (2008). 5-Bromo-2-methylpyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • ResearchGate. (n.d.). 5-Bromo-2-methylpyridine N-oxide. Available at: [Link]

  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Available at: [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

  • MDPI. (n.d.). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Available at: [Link]

  • ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Available at: [Link]

  • ScienceDirect. (n.d.). FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Properties of 2-Bromo-5-methylpyridine 1-oxide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-5-methylpyridine 1-oxide (CAS No. 19230-58-1) is a heterocyclic organic compound of significant interest in modern synthetic chemistry. Its strategic combination of a pyridine N-oxide moiety, a bromine atom, and a methyl group provides a versatile scaffold for the development of novel pharmaceuticals and advanced materials. The N-oxide group, in particular, modulates the electronic properties of the pyridine ring, enhancing its utility as a synthetic intermediate and influencing its potential as a ligand in coordination chemistry.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines rigorous experimental protocols for its characterization, and offers insights into its chemical behavior, thereby equipping researchers in drug discovery and materials science with the foundational knowledge required for its effective application.

Introduction & Strategic Importance

Molecular Overview

This compound is characterized by a pyridine ring that is brominated at the C2 position, methylated at the C5 position, and oxidized at the nitrogen atom. This unique substitution pattern imparts a distinct set of properties that are highly valuable for synthetic manipulation. The N-oxide functional group increases the compound's polarity and alters the reactivity of the pyridine ring, while the bromine atom serves as a versatile handle for cross-coupling reactions and other nucleophilic substitutions.[2]

cluster_0 Initial Assessment cluster_1 Thermal & Structural Analysis cluster_2 Identity Confirmation cluster_3 Finalization Sample Sample Receipt (this compound) Visual Visual & Physical Inspection (Color, Form) Sample->Visual Step 1 DSC Melting Point & Purity (DSC Protocol) Visual->DSC Step 2a NMR Structural Confirmation (¹H & ¹³C NMR Protocol) Visual->NMR Step 2b MS Molecular Weight Verification (Mass Spectrometry) DSC->MS Confirms Purity NMR->MS Confirms Structure IR Functional Group Analysis (FT-IR Spectroscopy) MS->IR Confirms MW Report Data Compilation & Reporting IR->Report Confirms Identity

Sources

An In-Depth Technical Guide to 2-Bromo-5-methylpyridine 1-oxide (CAS 19230-58-1)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Bromo-5-methylpyridine 1-oxide, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols.

Introduction and Core Properties

This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1] The presence of a bromine atom at the 2-position, a methyl group at the 5-position, and an N-oxide functionality imparts a unique combination of reactivity and physical properties.[2] The N-oxide group, in particular, enhances the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution reactions compared to its non-oxidized counterpart.[3]

The unique electronic properties of its derivatives also make them candidates for exploration in materials science.[2] This guide will serve as a technical resource for harnessing the synthetic potential of this valuable compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 19230-58-1[1]
Molecular Formula C₆H₆BrNO[1]
Molecular Weight 188.02 g/mol N/A
Appearance Light brown solid[2]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Purity Typically ≥98%[1]
IUPAC Name This compoundN/A
InChI InChI=1S/C6H6BrNO/c1-5-2-3-6(7)8(9)4-5/h2-4H,1H3N/A
SMILES Cc1ccc(Br)n(=O)c1N/A

Synthesis and Purification

Representative Synthesis Workflow

The logical flow for the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow Start 5-Methylpyridine Step1 Bromination Start->Step1 Intermediate 2-Bromo-5-methylpyridine Step1->Intermediate e.g., NBS or Br₂ Step2 Oxidation Intermediate->Step2 Product This compound Step2->Product e.g., m-CPBA or H₂O₂

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Disclaimer: The following protocol is a representative example based on the synthesis of similar compounds and should be adapted and optimized by a qualified chemist.

Step 1: Bromination of 5-Methylpyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 5-methylpyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent to the stirred solution at room temperature. Alternatively, elemental bromine can be used, but requires more stringent safety precautions.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Neutralize the mixture with a base such as sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-5-methylpyridine.

Step 2: Oxidation to this compound

  • Reaction Setup: Dissolve the crude 2-bromo-5-methylpyridine from the previous step in a suitable solvent like dichloromethane or chloroform in a round-bottom flask.

  • Oxidizing Agent: Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C. Alternatively, hydrogen peroxide in acetic acid can be used, which may require heating.[4]

  • Reaction Monitoring: Monitor the reaction by TLC until the 2-bromo-5-methylpyridine is fully converted.

  • Work-up and Purification: After the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay between the N-oxide group and the bromine atom. The N-oxide activates the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic attack.[3] The bromine atom at the 2-position serves as a good leaving group in nucleophilic substitution reactions and is also amenable to various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the N-oxide group facilitates the displacement of the bromide at the 2-position by a variety of nucleophiles. This is a key transformation for introducing diverse functionalities onto the pyridine scaffold.

SNAr_Reaction cluster_reactants Reactants cluster_product Product This compound This compound 2-Substituted-5-methylpyridine 1-oxide 2-Substituted-5-methylpyridine 1-oxide This compound->2-Substituted-5-methylpyridine 1-oxide SNAr Nu: Nucleophile (e.g., RO⁻, R₂NH, RS⁻) Nu:->2-Substituted-5-methylpyridine 1-oxide Br⁻ Bromide ion

Caption: Generalized scheme for nucleophilic aromatic substitution on this compound.

This reactivity allows for the synthesis of a wide range of derivatives, including ethers, amines, and thioethers, which are valuable intermediates in drug discovery. Studies on related 2-bromopyridine N-oxides have shown that they readily react with nucleophiles like sodium ethoxide and piperidine.[6]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for forming carbon-carbon bonds and constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly efficient method for introducing aryl or heteroaryl substituents at the 2-position.

A general protocol for the Suzuki-Miyaura coupling of 2-bromopyridine N-oxides involves reacting the substrate with an arylboronic acid in the presence of a palladium catalyst, such as Pd(OAc)₂, and a base in a suitable solvent.[7]

Deoxygenation

The N-oxide functionality can be readily removed to yield the corresponding 2-substituted-5-methylpyridine. This deoxygenation step is typically achieved using reducing agents like PCl₃, PPh₃, or catalytic hydrogenation. This two-step strategy of functionalization followed by deoxygenation is a powerful method for accessing substituted pyridines that are otherwise difficult to synthesize directly.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research and development.

Medicinal Chemistry and Drug Discovery

The primary application of this compound is in the synthesis of biologically active molecules.[2] Its derivatives have been investigated for various therapeutic applications:

  • Cardiovascular Diseases: It serves as a precursor for the synthesis of compounds with potential cardiovascular activity.[2]

  • Kinase Inhibitors: Analogs of brominated pyridines are used to synthesize inhibitors of key signaling enzymes like p38 MAP kinase, which is implicated in inflammatory diseases.

  • Antimicrobial Agents: The pyridine scaffold is a common feature in many antimicrobial drugs, and this compound provides a convenient entry point for the synthesis of novel antimicrobial candidates.

Ligand Synthesis in Coordination Chemistry

The nitrogen and oxygen atoms of the N-oxide group, along with the pyridine nitrogen, can act as coordination sites for metal ions. This makes this compound and its derivatives useful as ligands in the synthesis of metal complexes with potential applications in catalysis and materials science.[2]

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its unique reactivity, stemming from the combination of the N-oxide functionality and the bromine substituent, allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of empowering researchers and developers to effectively utilize this compound in their synthetic endeavors. The continued exploration of the chemistry of this compound is expected to lead to the discovery of new and innovative molecules with significant potential in medicine and materials science.

References

  • Gao, C., et al. (2012). Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water. Organic & Biomolecular Chemistry, 10(31), 5936-5939.
  • Akusjärvi, E. S. (2018). Mechanistic Investigations of the Direct Arylation of Pyridine N-oxides with Bromoarenes. Freie Universität Berlin.
  • Liveris, M., & Miller, J. (1963). Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol. Journal of the Chemical Society (Resumed), 3486-3492.
  • ResearchGate. (n.d.). Arylation of pyridine N‐oxide derivatives by 2‐bromopyridine. Retrieved from [Link]

  • Adams, R., & Reifschneider, W. (1956). The Reaction of 2-Bromopyridine N-Oxides with Active Methylene Compounds. Journal of the American Chemical Society, 78(15), 3825-3827.
  • Foll, A. H., et al. (1966). Nucleophilic displacements in substituted pyridine N-oxides. Part II. Kinetics of the reactions between piperidine and 2- and 4-bromo-, 4-chloro-, and 2- and 4-nitro-pyridine 1-oxides in ethanol. Journal of the Chemical Society B: Physical Organic, 332-336.
  • Liu, Y., et al. (2008). 5-Bromo-2-methylpyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1060.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Ishida, N., et al. (2008). Synthesis of Pyridine-N-oxide–Borane Intramolecular Complexes by Palladium-Catalyzed Reaction of 2-Bromopyridine-N-oxides with Alkynyltriarylborates. Organic Letters, 10(21), 4943-4946.
  • Roy, M., et al. (2016). 2-Bromo-5-methylpyridine.
  • Campeau, L. C., et al. (2008). Use of N-oxide compounds in coupling reactions. U.S.
  • The Organic Chemistry Tutor. (2020, October 29). Reactions of Pyridine-N-Oxide [Video]. YouTube. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Synthesis of 2-substituted pyridines from pyridine N-oxides.
  • The Royal Society of Chemistry. (2015).
  • Al-Masri, O. A., et al. (2017). Novel pyridine-based Pd(II)
  • IndiaMART. (n.d.). 2 Bromo 5 Methylpyridine 1 Oxide. Retrieved from [Link]

  • Jarrahpour, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(1), 197.

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An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-5-methylpyridine 1-oxide, a key heterocyclic building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical aspects of its preparation and analytical validation, emphasizing the rationale behind the experimental choices.

Introduction: The Significance of this compound

This compound (C₆H₆BrNO) is a versatile synthetic intermediate. Its structure, featuring a pyridine N-oxide moiety, a bromine atom, and a methyl group, offers multiple reaction sites for chemical modification. The pyridine N-oxide functional group can act as an activating group for nucleophilic substitution and can be a precursor to other functionalities. The bromine atom is amenable to a wide range of cross-coupling reactions, enabling the construction of complex molecular architectures.

This compound and its derivatives are pivotal in the development of novel therapeutics, particularly as intermediates in the synthesis of kinase inhibitors for conditions like inflammatory diseases.[1] They also find applications in materials science, where their electronic properties are of interest.[2] A thorough understanding of its synthesis and a robust characterization are therefore essential for its effective utilization in research and development.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the N-oxidation of the parent heterocycle, 2-bromo-5-methylpyridine. This transformation is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used and effective reagent.

Reaction Mechanism

The oxidation of the pyridine nitrogen is a nucleophilic attack by the nitrogen atom on the electrophilic peroxide oxygen of m-CPBA. The lone pair of electrons on the nitrogen atom initiates the reaction, leading to the formation of the N-oxide and the byproduct, 3-chlorobenzoic acid.

Experimental Protocol

Materials:

  • 2-Bromo-5-methylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-5-methylpyridine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Oxidant: To the cooled solution, add m-CPBA (1.2-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The use of a slight excess of m-CPBA helps to drive the reaction to completion.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting material.

  • Workup - Quenching: Upon completion, cool the reaction mixture again in an ice bath and quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium sulfite. Stir for 15-20 minutes.

  • Workup - Neutralization: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove the 3-chlorobenzoic acid byproduct. Repeat the washing until the aqueous layer is basic.

  • Workup - Extraction and Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. The final product should be characterized by NMR, IR, and mass spectrometry.

Causality Behind Experimental Choices
  • Choice of Oxidant: m-CPBA is a preferred oxidant due to its high reactivity, solubility in common organic solvents, and the relative ease of removal of its byproduct, 3-chlorobenzoic acid, through a simple basic wash.[3]

  • Solvent: Dichloromethane is a good choice as it is relatively inert to the reaction conditions and effectively dissolves both the starting material and the reagent.

  • Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic nature of the oxidation reaction and to prevent potential side reactions.

  • Aqueous Workup: The sequential washing with sodium sulfite and sodium bicarbonate is essential for removing unreacted m-CPBA and the acidic byproduct, respectively, ensuring a clean product.

Safety Precautions
  • m-CPBA Handling: m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry. It is important to handle it with care, avoid contact with skin and eyes, and store it at refrigerated temperatures (2-8 °C).[4][5] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7] Work in a well-ventilated fume hood.[5]

  • General Precautions: Standard laboratory safety practices should be followed, including the use of PPE and working in a fume hood.

Characterization of this compound

A comprehensive characterization is vital to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyValueSource
Molecular FormulaC₆H₆BrNO[2]
Molecular Weight188.02 g/mol [2]
AppearanceLight brown solid[2]
Melting Point41-43 °C[2]
Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing N-oxide group and the bromine atom.
¹³C NMR Peaks for the five distinct carbon atoms in the pyridine ring and the methyl carbon. The carbon attached to the bromine will be significantly shifted.
IR Spectroscopy Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and a strong N-O stretching band.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observable in the molecular ion peak.

Note: Specific chemical shifts and absorption frequencies can vary slightly depending on the solvent and the instrument used.

Analytical Techniques and Expected Results
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region for the three non-equivalent protons on the pyridine ring, and one singlet in the aliphatic region for the methyl group protons. The N-oxide group generally deshields the protons in the ortho and para positions.

    • ¹³C NMR: The spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom bonded to the bromine will appear at a characteristic chemical shift, and the carbons adjacent to the nitrogen will also be significantly affected by the N-oxide group.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

      • ~3000-3100 cm⁻¹: Aromatic C-H stretching

      • ~2900-3000 cm⁻¹: Aliphatic C-H stretching (methyl group)

      • ~1600 cm⁻¹ and ~1450 cm⁻¹: C=C and C=N ring stretching vibrations

      • ~1200-1300 cm⁻¹: A strong band corresponding to the N-O stretching vibration, which is characteristic of pyridine N-oxides.

      • C-Br stretching vibrations typically appear in the fingerprint region below 1000 cm⁻¹.

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to determine the molecular weight and can give insights into the structure through fragmentation patterns.

    • The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom with its two isotopes (⁷⁹Br and ⁸¹Br).

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 2-Bromo-5-methylpyridine 2-Bromo-5-methylpyridine Reaction_Vessel Oxidation in DCM 0 °C to RT 2-Bromo-5-methylpyridine->Reaction_Vessel m-CPBA m-CPBA m-CPBA->Reaction_Vessel Quenching Quench with Na2SO3 Reaction_Vessel->Quenching Reaction Mixture Neutralization Wash with NaHCO3 Quenching->Neutralization Extraction_Drying Extract & Dry Neutralization->Extraction_Drying Chromatography Silica Gel Chromatography Extraction_Drying->Chromatography Crude Product Final_Product This compound Chromatography->Final_Product Pure Product

Caption: Workflow for the synthesis of this compound.

Molecular Structure

Caption: Chemical structure of this compound.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound, along with a comprehensive strategy for its characterization. By understanding the rationale behind each step of the synthesis and the expected outcomes of the analytical techniques, researchers can confidently prepare and validate this important chemical intermediate for their specific applications in drug discovery and materials science. Adherence to the described protocols and safety precautions is paramount for successful and safe execution.

References

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017-05-25).
  • M-CPBA Technical Data Sheet. (n.d.).
  • oxfordlabchem.com. (n.d.). (3-Chloroperbenzoic Acid) MSDS CAS. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Liu, G., Jin, G., & Guo, C. (2008). 5-Bromo-2-methylpyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1060. [Link]

  • PubChem. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]

  • Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (n.d.). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Liu, G., Jin, G., & Guo, C. (2008). 5-Bromo-2-methylpyridine N-oxide. ResearchGate. Retrieved from [Link]

  • Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of the complexes CuL¹ (L¹ = 2-bromo-5-methylpyridine)... Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-... Download Scientific Diagram. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Retrieved from [Link]

  • Al-Zaydi, S. A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Retrieved from [Link]

  • PubMed. (n.d.). 5-Bromo-2-methyl-pyridine N-oxide. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.

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2-Bromo-5-methylpyridine 1-oxide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-5-methylpyridine 1-oxide: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a detailed and validated synthetic protocol, and explore its reactivity and diverse applications, particularly its role as a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their work.

Introduction

Pyridine N-oxides are a well-established class of heterocyclic compounds characterized by a pyridine ring where the nitrogen atom is oxidized. This N-oxide functionality fundamentally alters the electronic properties of the pyridine ring, increasing its electron density and modulating its reactivity in profound ways. The N-oxide group enhances the polarity of the molecule and can act as an oxygen-transfer agent or a directing group in electrophilic substitution reactions.

This compound (CAS No. 19230-58-1) is a bifunctional derivative that combines the unique features of a pyridine N-oxide with the synthetic versatility of an aryl bromide. The presence of the bromine atom at the 2-position provides a reactive handle for cross-coupling reactions, while the N-oxide group activates the ring for further functionalization. These characteristics make it a valuable intermediate in the synthesis of complex, biologically active molecules.[1][2] Its derivatives have been investigated for applications ranging from kinase inhibition in oncology to the development of agents for cardiovascular disease.[1][3]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its effective use in research and development. This compound is typically a light brown solid at room temperature.[1] Key quantitative data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₆BrNO[1][4]
Molecular Weight 188.02 g/mol [1]
CAS Number 19230-58-1[1][4]
IUPAC Name 2-bromo-5-methyl-1-oxidopyridin-1-ium[1]
Melting Point 41-43 °C[1][5]
Boiling Point 95-96 °C (at reduced pressure)[1][5]
SMILES CC1=CBr)[O-][1]
InChI Key PJPYKXAQHIYIFY-UHFFFAOYSA-N[1]

Synthesis and Characterization

The most direct and common route to this compound is the N-oxidation of its parent pyridine, 2-Bromo-5-methylpyridine. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in an acidic medium.[6][7] The latter is often preferred for its cost-effectiveness and safety on a larger scale.

General Synthesis Workflow

The diagram below illustrates the straightforward oxidation process to yield the target compound.

Synthesis_Workflow Start 2-Bromo-5-methylpyridine (Starting Material) Product This compound (Final Product) Start->Product N-Oxidation Reagent Oxidizing Agent (e.g., H₂O₂ / Acetic Acid) Reagent->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: N-Oxidation with Hydrogen Peroxide

This protocol is adapted from established methods for pyridine N-oxide synthesis.[6][7]

Materials:

  • 2-Bromo-5-methylpyridine (1.0 eq)

  • Glacial Acetic Acid (approx. 4-5 mL per gram of starting material)

  • Hydrogen Peroxide (35% aqueous solution, 2.0-3.0 eq)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, suspend 2-Bromo-5-methylpyridine (e.g., 10.0 g, 58.1 mmol) in glacial acetic acid (40 mL).

  • Addition of Oxidant: To the stirring suspension, slowly add 35% aqueous hydrogen peroxide (11.3 mL, 116.2 mmol, 2.0 eq) dropwise. The addition should be controlled to manage any exotherm.

    • Expert Insight: Using acetic acid as the solvent is crucial as it protonates the pyridine nitrogen, making it more susceptible to nucleophilic attack by hydrogen peroxide, thereby facilitating the oxidation.

  • Heating: Heat the reaction mixture to 70-80 °C using a water bath or heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

  • Workup - Quenching and Neutralization: Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate to neutralize the acetic acid. Perform this step in a well-ventilated fume hood as significant CO₂ evolution will occur. Continue adding the bicarbonate solution until the pH is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Characterization

The identity and purity of the synthesized product must be confirmed.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The N-oxidation causes a characteristic downfield shift of the protons alpha to the nitrogen and an upfield shift of the gamma proton compared to the parent pyridine.

  • Mass Spectrometry (MS): Techniques like LC-MS will confirm the molecular weight, showing a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 188.02.[1]

  • Chromatography (HPLC/UPLC): These methods are used to assess the purity of the final compound.[1]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

  • The Bromine Atom: The C2-bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille, Buchwald-Hartwig). This allows for the facile introduction of carbon- or heteroatom-based substituents, enabling the construction of complex molecular scaffolds.

  • The N-Oxide Group: The N-oxide can be retained as a key pharmacophoric feature, used to deoxygenate back to the pyridine, or used to direct further substitutions on the pyridine ring.

Application as a Kinase Inhibitor Building Block

Bromopyridine derivatives are foundational scaffolds in the synthesis of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[3] For example, they are used to construct pyridinylimidazole-based inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[3] The workflow below illustrates how this compound could be used in a Suzuki coupling reaction, a common strategy in drug discovery.

Application_Workflow cluster_0 Suzuki Cross-Coupling Reaction Start 2-Bromo-5-methylpyridine 1-oxide Product 2-Aryl-5-methylpyridine 1-oxide (New C-C Bond Formed) Start->Product Reagent Arylboronic Acid (R-B(OH)₂) Reagent->Product Catalyst Pd Catalyst + Base Catalyst->Product

Caption: Use of the compound in a Suzuki cross-coupling reaction to form new scaffolds.

Other Noted Applications
  • Cardiovascular Agents: The compound serves as a precursor for tetrazole derivatives that have shown potential in treating cardiovascular diseases.[1]

  • Enzyme Inhibition: It has been identified as an inhibitor of certain cytochrome P450 enzymes, which is a critical consideration in drug metabolism studies.[1]

  • Ligand Design: The nitrogen and oxygen atoms can coordinate with metal ions, making it a candidate for designing ligands for catalysis or materials science applications.[1]

Safety and Handling

While specific toxicity data for this compound is not widely published, the parent compound, 2-Bromo-5-methylpyridine, is classified as a skin, eye, and respiratory irritant.[8] It is prudent to handle the N-oxide derivative with similar precautions.

  • GHS Hazard Statements (for parent compound): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a highly versatile and valuable building block for chemical synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an important intermediate for constructing complex molecules, particularly in the field of drug discovery. The straightforward synthesis and well-defined reactivity of this compound ensure its continued relevance for researchers and scientists developing the next generation of therapeutics and functional materials.

References

  • This compound, Grade Standard: Analytical Grade . IndiaMART. [Link]

  • 2-Bromo-5-methylpyridine | C6H6BrN | CID 564216 . PubChem. [Link]

  • 2 Bromo 5 Methylpyridine 1 Oxide . IndiaMART. [Link]

  • (PDF) 2-Bromo-5-methylpyridine . ResearchGate. [Link]

  • 5-Bromo-2-methylpyridine N-oxide . National Center for Biotechnology Information (PMC). [Link]

  • 5-Bromo-2-methylpyridine N-oxide . ResearchGate. [Link]

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Spectroscopic Profile of 2-Bromo-5-methylpyridine 1-oxide: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic characteristics of 2-Bromo-5-methylpyridine 1-oxide, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural information that can be derived from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Introduction: The Significance of this compound

This compound is a versatile synthetic intermediate. The pyridine N-oxide moiety acts as both a protecting group and an activating group, influencing the reactivity of the pyridine ring. The presence of a bromine atom at the 2-position and a methyl group at the 5-position provides specific sites for further chemical transformations, making this compound a valuable precursor in the synthesis of complex molecular architectures. Accurate and comprehensive spectroscopic characterization is paramount for verifying its structure and purity, ensuring the reliability of subsequent synthetic steps.

The molecular structure of this compound is presented below, with the IUPAC name 2-Bromo-5-methyl-1-oxidopyridin-1-ium.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.6 mL). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). The choice of solvent can influence chemical shifts; DMSO-d₆ is often a good choice for polar N-oxides.

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0-180 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase reference Reference to Internal Standard phase->reference Interpret Spectra Interpret Spectra reference->Interpret Spectra

Caption: A generalized workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is based on the analysis of structurally similar pyridine N-oxides. The N-oxide group significantly influences the chemical shifts of the ring protons, generally causing a downfield shift compared to the parent pyridine.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-37.20 - 7.40d8.0 - 9.0
H-47.00 - 7.20dd8.0 - 9.0, 1.5 - 2.5
H-68.10 - 8.30d1.5 - 2.5
CH₃2.20 - 2.40s-

Rationale for Predictions:

  • H-6: This proton is adjacent to the electron-donating N-oxide group and is expected to be the most downfield of the aromatic protons.

  • H-3 and H-4: These protons are influenced by both the N-oxide and the substituents. The ortho-coupling between H-3 and H-4 is expected to be in the typical range for aromatic systems. The smaller meta-coupling for H-4 to H-6 and for H-6 to H-4 is also anticipated.

  • CH₃: The methyl group protons will appear as a singlet in the upfield region of the aromatic spectrum.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are also based on data from analogous compounds. The N-oxide group and the bromine atom have significant effects on the carbon chemical shifts.

Carbon Predicted Chemical Shift (δ, ppm)
C-2140.0 - 145.0
C-3125.0 - 130.0
C-4120.0 - 125.0
C-5135.0 - 140.0
C-6138.0 - 142.0
CH₃17.0 - 19.0

Rationale for Predictions:

  • C-2: This carbon is directly attached to the electronegative bromine atom and the nitrogen of the N-oxide, leading to a significant downfield shift.

  • C-6: This carbon, alpha to the N-oxide, is also shifted downfield.

  • C-3, C-4, C-5: The chemical shifts of these carbons are influenced by the combined electronic effects of the substituents.

  • CH₃: The methyl carbon will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the characteristic vibrations of the N-O bond, the aromatic ring, and the C-Br bond are of particular interest.

Experimental Protocol: IR Data Acquisition

Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A small amount of the compound (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Data Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Spectral Data

The predicted IR absorption bands for this compound are based on the known vibrational frequencies of substituted pyridine N-oxides and related compounds.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100 - 3000C-H (aromatic) stretchingMedium-Weak
2980 - 2850C-H (methyl) stretchingMedium-Weak
1600 - 1450C=C and C=N ring stretchingStrong-Medium
1250 - 1300N-O stretchingStrong
1100 - 1000C-H in-plane bendingMedium
850 - 750C-H out-of-plane bendingStrong
700 - 600C-Br stretchingMedium

Key Interpretive Insights:

  • N-O Stretch: The most characteristic band for pyridine N-oxides is the strong N-O stretching vibration, typically observed in the 1200-1300 cm⁻¹ region.[1] The exact position can be influenced by the electronic effects of other substituents.

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring appear in the 1600-1450 cm⁻¹ region. The substitution pattern affects the number and position of these bands.

  • C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the methyl C-H stretches will be below 3000 cm⁻¹. The out-of-plane C-H bending bands in the 850-750 cm⁻¹ region are often diagnostic of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

Ionization Method: Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules. A standard electron energy of 70 eV is typically used.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to show a distinct molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion and bromine-containing fragments will be observed (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Predicted Key Ions:

m/z Proposed Fragment Comments
187/189[M]⁺Molecular ion, showing the isotopic pattern for one bromine atom.
171/173[M-O]⁺Loss of an oxygen atom from the N-oxide.
92[M-O-Br]⁺Loss of oxygen and bromine.
65[C₅H₅]⁺A common fragment in the mass spectra of pyridines.

Fragmentation Pathway Rationale: The primary fragmentation pathways for pyridine N-oxides often involve the loss of the oxygen atom ([M-16]) or the hydroxyl radical ([M-17]). For this compound, the loss of the oxygen atom to form the 2-bromo-5-methylpyridine radical cation is a highly probable initial fragmentation step. Subsequent fragmentation would then resemble that of 2-bromo-5-methylpyridine itself, involving the loss of the bromine atom and fragmentation of the pyridine ring.

MS_Fragmentation M [M]⁺ m/z 187/189 M_O [M-O]⁺ m/z 171/173 M->M_O -O M_O_Br [M-O-Br]⁺ m/z 92 M_O->M_O_Br -Br C5H5 [C₅H₅]⁺ m/z 65 M_O_Br->C5H5 -HCN

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. This guide, by presenting predicted data based on established principles and analogous compounds, offers a valuable resource for researchers in synthetic chemistry. The provided experimental protocols serve as a practical starting point for obtaining high-quality spectroscopic data, ensuring the integrity of this important chemical intermediate in its various applications.

References

  • Cotton, S. A., & Gibson, J. F. (1970). Spectroscopic studies on pyridine N-oxide complexes of iron(III). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2105.
  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides.
  • Ma, S., & Chowdhury, S. K. (2004). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH desloratadine, and 3-OH desloratadine.
  • Coperet, C., et al. (2003). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry.
  • Silva, L. F., et al. (2018).
  • Gajeles, G., et al. (2020).
  • Ramaswamy, K., & Sridharan, T. (1977). Studies in heterocyclic N-oxides. Indian Academy of Sciences.

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A Guide to Determining the Organic Solvent Solubility of 2-Bromo-5-methylpyridine 1-oxide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-5-methylpyridine 1-oxide is a heterocyclic organic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents.[1] Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, process optimization, and formulation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of this compound in common organic solvents. In the absence of extensive published quantitative data, this document emphasizes the theoretical principles governing its solubility and presents a robust, field-proven protocol for its empirical determination.

Introduction: The Profile of this compound

This compound is a pyridine derivative characterized by a bromine atom at the 2-position, a methyl group at the 5-position, and an N-oxide functional group.[1] This arrangement of functional groups makes it a versatile building block in organic synthesis.[1] Its application as a precursor for compounds with potential cardiovascular activity and its interactions with metabolic enzymes like cytochrome P450 underscore its relevance in pharmaceutical research.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₆BrNO[1][2]
Molecular Weight 188.02 g/mol [1]
Appearance Light brown or primrose yellow solid[1][3]
Melting Point 41-43 °C[1]
Boiling Point 95-96 °C (at reduced pressure)[1]
CAS Number 19230-58-1[1][2]

Note: The non-oxidized form, 2-Bromo-5-methylpyridine, has a molecular weight of 172.02 g/mol .[4]

The Decisive Role of the N-Oxide Functional Group

The N-oxide group is the most influential feature determining the solubility profile of this molecule. The dative N⁺-O⁻ bond is highly polar, with a large dipole moment, significantly greater than other common polar bonds.[5] This imparted polarity has several profound consequences for solubility:

  • Increased Polarity and Hydrogen Bonding: The N-oxide group dramatically increases the molecule's overall polarity compared to its parent pyridine.[2] The partially negative oxygen atom is a strong hydrogen bond acceptor, which can lead to enhanced solubility in protic solvents like alcohols and water.[5][6] This feature is often intentionally used in medicinal chemistry to improve the aqueous solubility of drug candidates.[6]

  • Altered Intermolecular Forces: The strong dipole-dipole interactions and potential for hydrogen bonding introduced by the N-oxide group mean that the crystal lattice energy of the solid may be higher. A solvent must provide favorable interactions to overcome these forces.

  • Comparison to Parent Pyridine: Pyridine itself is a polar aprotic solvent, miscible with a wide range of solvents from water to hexane.[7][8] The addition of the N-oxide, bromo, and methyl groups creates a more complex molecule. While the N-oxide enhances polarity, the bromo- and methyl-substituted aromatic ring retains non-polar character, suggesting that the molecule will exhibit nuanced solubility across a spectrum of solvents. A related compound, 5-Bromo-2-methylpyridine N-oxide, is noted for its stability and solubility in polar solvents.[3]

A Strategic Approach to Solvent Selection

A systematic evaluation of solubility should encompass a diverse range of organic solvents commonly used in synthesis, purification, and formulation. The principle of "like dissolves like" provides a foundational predictive tool. Given the polar N-oxide and the less polar substituted aromatic ring, we can anticipate the following trends:

  • High Solubility Predicted: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar N-oxide group.

  • Moderate to High Solubility Predicted: In polar protic solvents like methanol, ethanol, and isopropanol, which can act as hydrogen bond donors to the N-oxide oxygen.

  • Variable Solubility Predicted: In solvents of intermediate polarity like Dichloromethane (DCM), Ethyl Acetate (EA), and Tetrahydrofuran (THF). Subtle differences in solvent-solute interactions can lead to significant solubility variations. For instance, some pyridine N-oxides have shown poor solubility in EA but improved solubility in DCM.[9]

  • Low Solubility Predicted: In non-polar solvents such as hexanes, heptane, and toluene, which cannot effectively solvate the highly polar N-oxide functional group.

Table 2: Recommended Organic Solvents for Solubility Screening

Solvent ClassSolventRationale for Inclusion
Polar Aprotic Dimethyl Sulfoxide (DMSO)High polarity, excellent solvating power for polar compounds.
Acetonitrile (ACN)Common HPLC mobile phase and reaction solvent.
N,N-Dimethylformamide (DMF)High polarity, often used in synthesis.
Polar Protic Methanol (MeOH)Simplest alcohol, strong H-bond donor.
Ethanol (EtOH)Common solvent for crystallization and formulation.
Isopropanol (IPA)Less polar than EtOH, common processing solvent.
Intermediate Polarity Dichloromethane (DCM)Versatile solvent for a wide range of organic compounds.
Tetrahydrofuran (THF)Common ether solvent in organic synthesis.
Ethyl Acetate (EtOAc)Common solvent for extraction and chromatography.
Non-Polar TolueneAromatic solvent, useful for specific reaction types.
Heptane / HexanesAliphatic hydrocarbon, represents a true non-polar environment.

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The isothermal equilibrium method, commonly known as the shake-flask method, is the gold standard for determining the thermodynamic solubility of a compound.[10] It is a robust and self-validating system when performed correctly. The objective is to create a saturated solution at a constant temperature, then accurately measure the concentration of the dissolved solute.

Step-by-Step Methodology
  • Preparation of Vials:

    • Rationale: To ensure that the only solid present is the compound of interest and to allow for accurate weighing.

    • Procedure: Add an excess amount of this compound (e.g., 20-50 mg) to a series of appropriately sized, pre-weighed glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. Record the exact mass of the solid added.

  • Solvent Addition:

    • Rationale: To create the solid-liquid slurry for equilibration.

    • Procedure: Add a precise volume (e.g., 1.0 or 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration:

    • Rationale: To allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This is the most critical step for accuracy.

    • Procedure: Seal the vials securely. Place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the slurries for a sufficient duration. A period of 24 to 48 hours is typically recommended to ensure equilibrium is reached.[10]

  • Phase Separation (Sample Preparation):

    • Rationale: To separate the saturated supernatant from the excess, undissolved solid without altering the equilibrium concentration (e.g., by temperature change or solvent evaporation).

    • Procedure: Remove the vials from the shaker and allow the excess solid to settle for a short period (e.g., 30 minutes) within the temperature-controlled environment. Carefully draw an aliquot of the supernatant using a syringe fitted with a chemically compatible filter (e.g., 0.22 µm PTFE or nylon). This step must be performed quickly to minimize temperature fluctuations.

  • Dilution and Analysis:

    • Rationale: To bring the solute concentration within the linear range of the analytical instrument.

    • Procedure: Immediately dilute the filtered supernatant with a known volume of a suitable solvent (often the mobile phase for HPLC analysis). This minimizes the risk of the compound precipitating out of the saturated solution. Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve prepared with known concentrations of this compound.

  • Calculation:

    • Rationale: To determine the final solubility value from the analytical data.

    • Procedure:

      • Determine the concentration of the diluted sample from the calibration curve.

      • Back-calculate the concentration in the original (undiluted) supernatant, accounting for the dilution factor.

      • Express the solubility in desired units, such as mg/mL or mol/L.

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis A Weigh excess solid into vial B Add precise volume of solvent A->B Create slurry C Seal and agitate at constant temperature (e.g., 24-48h) B->C D Settle excess solid C->D E Withdraw supernatant via syringe filter D->E F Dilute sample accurately E->F G Analyze via HPLC/UV-Vis against calibration curve F->G H Calculate original concentration G->H

Caption: Isothermal equilibrium workflow for solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, structured format to facilitate comparison and decision-making.

Table 3: Solubility Data Template for this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)Molarity (M)Observations
DMSO [Experimental Value][Calculated Value][Calculated Value][e.g., Clear solution]
Methanol [Experimental Value][Calculated Value][Calculated Value][e.g., Clear solution]
DCM [Experimental Value][Calculated Value][Calculated Value][e.g., Some solid remains]
Heptane [Experimental Value][Calculated Value][Calculated Value][e.g., Insoluble]
...etc.

Interpreting this data is crucial. High solubility in a particular solvent suggests it may be suitable for reaction media or for preparing concentrated stock solutions. A solvent that provides moderate solubility might be ideal for controlled crystallization and purification. Low solubility is equally important, as it identifies potential anti-solvents for precipitation.

Conclusion

While published quantitative data on the solubility of this compound is scarce, a thorough understanding of its molecular structure, particularly the influence of the polar N-oxide group, allows for a rational, predictive approach to its behavior in organic solvents. By employing the robust and reliable isothermal equilibrium method detailed in this guide, researchers can generate the high-quality, empirical data necessary to advance their research and development efforts. This data is fundamental for optimizing synthetic routes, designing effective purification strategies, and enabling the successful formulation of new chemical entities derived from this valuable intermediate.

References

  • Smolecule. (n.d.). Buy this compound | 19230-58-1. Retrieved from Smolecule website. [Link provided in search results]
  • IndiaMART. (n.d.). 2 Bromo 5 Methylpyridine 1 Oxide at ₹ 31000/kg | Liquid Chemical in Hyderabad. Retrieved from IndiaMART website. [Link provided in search results]
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  • PubChem. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from PubChem website. [Link provided in search results]
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  • Reis, J., et al. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link provided in search results]
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  • Chem-Impex. (n.d.). 5-Bromo-2-methylpyridine N-oxide. Retrieved from Chem-Impex website. [Link provided in search results]
  • MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from MDPI website. [Link provided in search results]
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reactivity of the N-oxide group in 2-Bromo-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the N-Oxide Group in 2-Bromo-5-methylpyridine 1-oxide

This guide provides a comprehensive examination of the synthesis and reactivity of this compound, a versatile heterocyclic intermediate. The introduction of the N-oxide functionality dramatically alters the electronic landscape of the pyridine ring, unlocking unique reaction pathways that are otherwise inaccessible. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct chemical properties of this molecule in synthetic chemistry. We will explore the causality behind experimental choices, provide validated protocols, and delve into the mechanisms that govern its transformations.

Introduction: The Pyridine N-Oxide Moiety

Pyridine N-oxides are a class of heterocyclic compounds where the ring nitrogen atom is oxidized. This N-O bond is highly polar, with a partial negative charge on the oxygen and a partial positive charge on the nitrogen. This feature fundamentally changes the reactivity profile compared to the parent pyridine.[1][2] The N-oxide group acts as an electron-donating group through resonance, increasing electron density at the C2, C4, and C6 positions, while also exerting an inductive electron-withdrawing effect.[2][3] This dual electronic nature makes the ring susceptible to both electrophilic and nucleophilic attack, rendering pyridine N-oxides powerful synthetic intermediates.[3][4]

In the specific case of this compound, the interplay between the N-oxide, the bromo leaving group at the activated C2 position, and the methyl group at C5 creates a substrate primed for diverse chemical transformations.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the direct oxidation of its parent heterocycle, 2-Bromo-5-methylpyridine.[5][6] The choice of oxidant is critical for achieving high yields while avoiding side reactions. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a carboxylic acid are typically employed.[3][4]

Field-Proven Synthetic Protocol: N-Oxidation

This protocol details the oxidation using hydrogen peroxide in glacial acetic acid, a cost-effective and reliable method.[5][6]

Causality: Glacial acetic acid serves as both a solvent and a catalyst, forming peracetic acid in situ with hydrogen peroxide, which is the active oxidizing agent. The reaction is heated to ensure a reasonable reaction rate. A staged addition of the oxidant helps to control the exotherm and maintain a safe reaction profile.

Step-by-Step Methodology:

  • Suspend 2-Bromo-5-methylpyridine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • To this suspension, add 35% aqueous hydrogen peroxide (initial charge, ~1.5 eq) portion-wise to control the initial exotherm.

  • Heat the reaction mixture in a water bath to 70-80 °C.

  • After 3 hours, add a second portion of 35% hydrogen peroxide (~0.75 eq) and maintain the temperature for an additional 9-12 hours, monitoring by TLC until the starting material is consumed.[5]

  • Cool the reaction mixture and concentrate it under reduced pressure to approximately one-third of the original volume.

  • Dilute the residue with water and concentrate again to remove residual acetic acid.

  • Upon cooling, the product will precipitate. Collect the solid by filtration and wash with cold ethanol to afford the pure this compound.[5][6]

Reagent/ParameterValuePurpose
2-Bromo-5-methylpyridine1.0 eqStarting Material
Glacial Acetic Acid~4 mL / g of substrateSolvent / Catalyst
35% H₂O₂~2.25 eq (total)Oxidizing Agent
Temperature70-80 °CReaction Rate
Reaction Time12-15 hoursEnsure complete conversion
Typical Yield>90%[5][6]

Core Reactivity of the N-Oxide Group

The N-oxide group governs the regioselectivity and feasibility of several key reaction classes.

Electrophilic Aromatic Substitution (EAS)

The electron-donating resonance effect of the N-oxide group strongly activates the C4 (para) position towards electrophilic attack.[3] This provides a reliable method for introducing substituents at a position that is typically difficult to functionalize in pyridines under acidic conditions.

Protocol: Nitration at the C4 Position

A classic example is the nitration using fuming nitric acid in sulfuric acid.[7]

Causality: Concentrated sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). It also protonates the N-oxide oxygen, which further activates the ring. Despite the presence of the deactivating bromo group, the powerful directing effect of the N-oxide ensures selective substitution at C4.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath.

  • Add fuming nitric acid (5.0 eq) dropwise, maintaining the temperature below 10 °C.[7]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 90 °C for 2 hours.

  • Cool the reaction in an ice bath and carefully quench by slowly adding it to crushed ice.

  • Neutralize the solution to pH ~10 with a cold aqueous solution of sodium carbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-methyl-4-nitropyridine 1-oxide.[7]

Caption: Mechanism of Electrophilic Aromatic Substitution (Nitration).

Nucleophilic Aromatic Substitution (SNAr)

The C2 and C4 positions are electronically deficient and thus activated for nucleophilic attack.[1] In this compound, the presence of an excellent leaving group (bromide) at the highly activated C2 position makes it an ideal substrate for SNAr reactions.

Causality: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-poor C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative oxygen atom of the N-oxide group, providing a significant stabilizing effect that lowers the activation energy for the reaction. Subsequent expulsion of the bromide ion restores aromaticity.

Representative Protocol: Substitution with an Alkoxide

  • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF or DMSO).

  • Add a solution of the desired sodium alkoxide (e.g., sodium methoxide, 1.2 eq) in its corresponding alcohol.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction, quench with water, and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the 2-alkoxy-5-methylpyridine 1-oxide.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

The Boekelheide Rearrangement

The Boekelheide rearrangement is a signature reaction of 2-alkylpyridine N-oxides, providing a powerful method to functionalize the alkyl side chain.[8][9] It transforms the 2-methyl group into a hydroxymethyl group (as an ester intermediate) via a[7][7]-sigmatropic rearrangement.[9][10]

Causality: The reaction is initiated by acylation of the N-oxide oxygen by an acid anhydride (e.g., acetic anhydride or trifluoroacetic anhydride, TFAA).[8][9] This acylation increases the acidity of the C2-methyl protons. A base (the acetate or trifluoroacetate anion) then deprotonates the methyl group, creating a key enamine-like intermediate. This intermediate undergoes a concerted, pericyclic[7][7]-sigmatropic rearrangement, which is energetically favorable and proceeds through a stable six-membered, chair-like transition state.[10][11] Subsequent hydrolysis of the resulting ester yields the final 2-(hydroxymethyl)pyridine product. Using TFAA often allows the reaction to proceed at room temperature, whereas acetic anhydride typically requires heat.[9]

Experimental Protocol: Boekelheide Rearrangement with TFAA

  • Dissolve this compound (1.0 eq) in an anhydrous, aprotic solvent such as dichloromethane or acetonitrile.

  • Cool the solution to 0 °C.

  • Add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • The crude product is the trifluoroacetate ester. For the alcohol, hydrolyze the ester by stirring with a mild base (e.g., K₂CO₃ in methanol/water).

Caption: The Boekelheide Rearrangement Mechanism.

Conclusion

This compound is a strategically important building block in organic synthesis. The N-oxide group is not merely a passive functionality but an active director of reactivity. It facilitates electrophilic substitution at the C4 position, enables nucleophilic displacement of the C2-bromo group, and unlocks the powerful Boekelheide rearrangement for side-chain functionalization. Understanding the electronic principles and reaction mechanisms detailed in this guide allows the synthetic chemist to harness the full potential of this versatile reagent for the efficient construction of complex molecular architectures.

References

  • Fontenas, C., Bejan, E., Aït Haddou, H., & Balavoine, G. G. A. (2006). The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent. Synthetic Communications, 25(5), 629-633. [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

  • Wikipedia. (2023). Boekelheide reaction. Retrieved from [Link]

  • Jones, D. H., Kay, S. T., McLellan, J. A., Kennedy, A. R., & Tomkinson, N. C. O. (2017). Regioselective Three-Component Reaction of Pyridine N-Oxides, Acyl Chlorides, and Cyclic Ethers. Organic Letters, 19(13), 3656–3659. [Link]

  • Wikipedia. (2023). Pyridine-N-oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical reactions of pyridine N-oxides. Retrieved from [Link]

  • Boekelheide, V., & Lehn, W. L. (1961). The Rearrangement of Substituted Pyridine N-Oxides with Acetic Anhydride. The Journal of Organic Chemistry, 26(2), 428–430. [Link]

  • ResearchGate. (n.d.). Boekelheide rearrangement of pyrimidine N-oxide 1 with acetic anhydride. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyridine N-Oxide-structure. Retrieved from [Link]

  • Chemazon. (2024). Boekelheide Rearrangement | Heterocyclic Chemistry. Retrieved from [Link]

  • Liu, Y.-L., Guo, C., & Zhu, H.-L. (2008). 5-Bromo-2-methylpyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1060. [Link]

  • Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291. [Link]

  • ResearchGate. (n.d.). 5-Bromo-2-methylpyridine N-oxide. Retrieved from [Link]

  • González, L., et al. (2023). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules, 28(15), 5801. [Link]

  • Cava, M. P., & Weinstein, B. (1959). Pyridine Derivatives. III. The Rearrangement of Some Simple 3-Halopyridine-N-oxides. The Journal of Organic Chemistry, 24(11), 1778–1779. [Link]

  • University of Calgary. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement. Retrieved from [Link]

  • Stack Exchange. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Retrieved from [Link]

  • Domingo, L. R., et al. (2022). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 46(29), 13955-13964. [Link]

  • PubChem. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]

  • Reinheimer, J. D., et al. (1981). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 46(10), 2074–2078. [Link]

  • Yoshida, J., et al. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines. Retrieved from [Link]

  • Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(1), x160090. [Link]

  • Li, Z., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters, 24(7), 1546–1551. [Link]

  • Katiyar, D. (n.d.). Pyridine Lecture Notes. Retrieved from [Link]

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electrophilic substitution reactions of 2-Bromo-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Bromo-5-methylpyridine 1-oxide

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The introduction of an N-oxide functionality profoundly alters the electronic landscape of the pyridine ring, transforming it from a system generally resistant to electrophilic attack into a reactive substrate. This guide elucidates the synergistic and antagonistic directing effects of the N-oxide, bromo, and methyl substituents, providing a predictive framework for regioselectivity. Detailed discussions on nitration, halogenation, and sulfonation are presented, supported by mechanistic insights and established experimental protocols. Limitations, such as the general incompatibility of pyridine N-oxides with Friedel-Crafts reactions, are also addressed. The strategic utility of the N-oxide as a traceless activating and directing group, which can be readily removed post-functionalization, is a central theme. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of pyridine N-oxide chemistry.

Introduction: Overcoming the Inertness of the Pyridine Ring

The pyridine ring, an archetypal heteroaromatic system, is characterized by its electron-deficient nature, a consequence of the electronegative nitrogen atom. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS), requiring harsh reaction conditions that often result in low yields and poor regioselectivity.[1] A powerful and widely adopted strategy to overcome this reactivity barrier is the oxidation of the pyridine nitrogen to form a pyridine N-oxide.[2][3]

The N-oxide moiety fundamentally alters the electronic properties of the ring.[4] Through resonance, the oxygen atom acts as a strong π-electron donor, increasing the electron density at the C2 (ortho), C4 (para), and C6 (ortho) positions.[4][5] This π-donation outweighs the inductive electron-withdrawing effect of the N⁺-O⁻ bond, thereby activating the ring for EAS and directing incoming electrophiles primarily to the C4 position.[2][6] The subsequent removal of the N-oxide group, typically with a reducing agent like PCl₃, regenerates the pyridine ring, rendering the N-oxide a "traceless" directing group of immense synthetic value.[2]

This guide focuses on the specific substrate This compound . Its structure combines the powerful activating N-oxide group with the influences of a deactivating, ortho,para-directing halogen and a weakly activating, ortho,para-directing alkyl group. Understanding the interplay of these substituents is critical for predicting and controlling the outcomes of electrophilic substitution reactions.

Analysis of Substituent Directing Effects

The regiochemical outcome of any EAS reaction on this compound is determined by the cumulative electronic and steric influences of its three substituents. The available positions for substitution are C3, C4, and C6.

  • N-Oxide Group (at N1): As the most powerful activating group on the ring, its influence is dominant. It strongly directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.[2][4][7]

  • Bromo Group (at C2): Halogens are deactivating due to their strong inductive effect but are ortho,para-directing because of resonance participation of their lone pairs. The bromo group at C2 directs towards C4 (para) and C6 (ortho).

  • Methyl Group (at C5): An alkyl group is a weak activating group via hyperconjugation and induction. It directs ortho (C4, C6) and para (C2, which is already substituted).

Consolidated Analysis:

  • Attack at C4: This position is electronically favored by all three substituents. The N-oxide directs para, the bromo group directs para, and the methyl group directs ortho. This confluence of directing effects makes C4 the most probable site for electrophilic attack.

  • Attack at C6: This position is also activated by all three substituents (N-oxide: ortho; Bromo: ortho; Methyl: ortho). However, it is sterically more hindered than C4 due to the adjacent methyl group at C5.

  • Attack at C3: This position is not electronically favored by any of the ortho,para-directing groups and is therefore the least likely site for substitution.

This analysis strongly predicts that electrophilic substitution will occur predominantly at the C4 position .

Figure 1. Directing effects of substituents on this compound.

SubstituentPositionElectronic EffectDirecting Influence
N-Oxide N1Activating (Strong, π-donor)ortho, para (C2, C4, C6)
Bromo C2Deactivating (Inductive)ortho, para (C4, C6)
Methyl C5Activating (Weak)ortho, para (C4, C6)

Table 1. Summary of substituent effects on the EAS reactivity of this compound.

Key Electrophilic Substitution Reactions

Nitration

Nitration is a classic EAS reaction and is well-documented for pyridine N-oxides. The reaction typically proceeds readily using a mixture of fuming nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). For the closely related substrate, 5-bromo-2-methylpyridine 1-oxide, nitration occurs exclusively at the C4 position, consistent with our analysis.[8] This provides strong experimental evidence that the same regioselectivity would be observed for this compound, yielding 2-bromo-5-methyl-4-nitropyridine 1-oxide .[9][10]

ReactantReagentsTemperatureProductYieldReference
5-Bromo-2-methylpyridine 1-oxideFuming HNO₃, H₂SO₄90 °C5-Bromo-2-methyl-4-nitropyridine 1-oxide90%[8]

Table 2. Conditions for the nitration of a closely related pyridine N-oxide substrate.

This protocol is adapted from the procedure reported for the analogous 5-bromo-2-methylpyridine 1-oxide.[8]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve this compound (1.0 eq) in concentrated sulfuric acid (98%, ~3.5 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C in the ice bath.

  • Addition of Nitrating Agent: Add fuming nitric acid (~2.5 eq) dropwise to the cooled solution, ensuring the internal temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 90 °C and maintain for 2-3 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate until the pH reaches ~10. Caution: significant gas evolution will occur.

  • Extraction: Extract the aqueous mixture with dichloromethane (3x volume).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-bromo-5-methyl-4-nitropyridine 1-oxide.

  • Purification: The crude product can be purified by recrystallization or column chromatography as needed.

Halogenation

Direct electrophilic halogenation of pyridine N-oxides is feasible. However, an alternative and often more efficient method is deoxygenative halogenation, where an activating agent (e.g., POCl₃, SO₂Cl₂, oxalyl chloride) is used.[11][12] This typically results in halogenation at the C2 position.

For electrophilic halogenation that retains the N-oxide, the regioselectivity is expected to follow the directing effects outlined previously, favoring substitution at C4. The reaction would likely require a Lewis acid catalyst to polarize the halogen molecule (e.g., Br₂ with FeBr₃).

Sulfonation

The sulfonation of pyridine N-oxide is complex. Under typical conditions (fuming H₂SO₄), sulfonation occurs primarily at the C4 position.[13] However, under very strongly acidic conditions, the N-oxide oxygen can become protonated. This protonated species, [-N⁺(OH)-], is strongly deactivating and meta-directing, similar to a pyridinium ion.[14] This can lead to sulfonation at the C3 position. Therefore, controlling the reaction conditions is critical to achieve the desired regioselectivity. For this compound, C4-sulfonation is the expected outcome under standard conditions, but the potential for C3-sulfonation under forcing acidic conditions should be considered.

Friedel-Crafts Reactions

Pyridine and its N-oxides generally fail to undergo Friedel-Crafts alkylation or acylation.[15] The Lewis acid catalyst (e.g., AlCl₃), which is essential for generating the electrophile, is a strong Lewis acid that coordinates preferentially with the Lewis basic nitrogen atom or the N-oxide oxygen. This coordination forms a highly electron-withdrawing complex that deactivates the ring far more strongly than the activating effect of the N-oxide, thus preventing the reaction. While some specialized Lewis acid-catalyzed reactions of pyridine N-oxides have been developed, classical Friedel-Crafts conditions are not viable.

Synthetic Utility: The N-Oxide as a Traceless Directing Group

A key advantage of using the N-oxide strategy is the ability to remove the oxygen atom after the desired substitution has been achieved. This two-step sequence allows for the synthesis of substituted pyridines that are difficult or impossible to access via direct functionalization of the parent pyridine. The deoxygenation is typically accomplished using trivalent phosphorus reagents, such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).

G start 2-Bromo-5-methylpyridine (Substrate) n_oxide This compound start->n_oxide Oxidation (e.g., m-CPBA, H₂O₂) eas Substituted N-oxide (e.g., 4-Nitro derivative) n_oxide->eas Electrophilic Substitution (e.g., HNO₃/H₂SO₄) final 4-Substituted-2-bromo-5-methylpyridine (Final Product) eas->final Deoxygenation (e.g., PCl₃, PPh₃)

Figure 2. General workflow illustrating the use of the N-oxide as a traceless directing group.

Conclusion

This compound is a highly activated substrate for electrophilic aromatic substitution. The powerful ortho,para-directing N-oxide group, in concert with the directing effects of the bromo and methyl substituents, overwhelmingly favors the introduction of electrophiles at the C4 position. This high regioselectivity has been experimentally verified for nitration, and similar outcomes are predicted for other EAS reactions like halogenation and sulfonation under appropriate conditions. The general inability to perform Friedel-Crafts reactions remains a key limitation. The strategic value of this chemistry lies in the ability to functionalize the pyridine ring with high control and subsequently remove the activating N-oxide group, providing a robust pathway to C4-substituted pyridine derivatives for applications in pharmaceutical and materials science.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Katiyar, D. Pyridine Lecture Notes. Department of Chemistry.
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  • Ríos-Gutiérrez, M., et al. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]

  • Chen, Y., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters. [Link]

  • Baran Group Meeting. (2012). Pyridine N-Oxides. Scripps Research. [Link]

  • Li, P., et al. (2019). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega. [Link]

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  • PubMed. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. [Link]

  • Chemistry : The Mystery of Molecules. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. [Link]

  • Dr. G. L. Baheti. (2020). Reactivity of Pyridine-N-Oxide. YouTube. [Link]

  • Química Organica.org. Electrophilic substitution at position 4 of pyridine. [Link]

  • Pearson. At what position does pyridine-N-oxide undergo electrophilic aromatic substitution?. [Link]

  • Mosher, H. S., & Welch, F. J. (1954). The Sulfonation of Pyridine-N-Oxide. Journal of the American Chemical Society. [Link]

  • Wang, P., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications. [Link]

  • ResearchGate. Regioselective C2‐halogenation of pyridine N‐oxides. [Link]

  • Barange, D. K., et al. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Organic Letters. [Link]

  • Google Patents. Process for the reduction of pyridine n-oxides.
  • ResearchGate. The directive influence of the n-oxide group during the nitration of derivatives of pyridine-n-oxide (II). [Link]

  • OChemPal. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]

  • Acta Crystallographica Section E. (2009). 5-Bromo-2-methylpyridine N-oxide. National Institutes of Health. [Link]

  • Zhang, J. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Chemical Reviews. [Link]

  • Barange, D. K., et al. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Organic Letters. [Link]

  • Quora. Why does pyridine not give a Friedel craft reaction?. [Link]

  • Evans, R. F., & Brown, H. C. (1957). The Sulfonic Acids Derived from Pyridine and 2,6-Lutidine and the Corresponding N-Oxides. The Journal of Organic Chemistry. [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]

  • ChemTube3D. Pyridine N-Oxide - Remote Oxidation And Rearrangement. University of Liverpool. [Link]

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Methodological & Application

The Strategic Utility of 2-Bromo-5-methylpyridine 1-oxide in the Synthesis of Advanced Cardiovascular Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the application of 2-Bromo-5-methylpyridine 1-oxide as a pivotal starting material in the synthesis of cardiovascular agents, with a particular focus on the class of potassium channel openers. We will elucidate the chemical principles that make this reagent a valuable building block, detail validated protocols for its conversion into key intermediates, and present a comprehensive synthetic pathway to a potent antihypertensive agent. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage substituted pyridine N-oxides in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Pyridine N-Oxide Scaffold in Cardiovascular Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents. Its N-oxide derivative offers a unique set of properties that are particularly advantageous in drug design and synthesis. The N-oxide functionality enhances the electron-deficient nature of the pyridine ring, thereby activating it towards nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions.[1][2] This activation is crucial for the introduction of various pharmacophoric groups.

This compound is a trifunctional reagent of significant interest. The N-oxide group serves as both a protecting group and an activating group. The bromine atom at the 2-position is an excellent leaving group in SNAr reactions, while the methyl group at the 5-position provides a point for metabolic differentiation and can influence the pharmacokinetic profile of the final compound. These features make this compound an ideal starting point for the synthesis of a variety of biologically active molecules, including potent cardiovascular agents such as potassium channel openers.[3]

Potassium channel openers are a class of drugs that relax vascular smooth muscle by increasing the permeability of ATP-sensitive potassium channels (KATP channels), leading to vasodilation and a reduction in blood pressure.[4][5] This guide will focus on the synthesis of a pinacidil analogue, a well-known potassium channel opener, to illustrate the utility of this compound.

Core Synthetic Strategy: From Starting Material to a Key Intermediate

The overarching synthetic strategy involves a few key transformations of this compound to generate a crucial diamine intermediate, which is then further elaborated to the final cardiovascular agent.

Synthetic_Strategy A 2-Bromo-5-methylpyridine B This compound A->B Oxidation C 2-Amino-5-methylpyridine 1-oxide B->C Nucleophilic Aromatic Substitution (Amination) D Key Diamine Intermediate C->D Reduction/Elaboration E Cardiovascular Agent (Pinacidil Analogue) D->E Guanidine Formation Pinacidil_Analogue_Synthesis cluster_0 Intermediate Preparation cluster_1 Final Product Formation C 2-Amino-5-methylpyridine 1-oxide F 5-Amino-3-methylpyridine C->F Deoxygenation & Rearrangement G N-(6-Amino-3-pyridyl)-N'-alkyl-N''-cyanoguanidine (Pinacidil Analogue) F->G Guanidine Formation

Sources

Application Note & Protocol: Regioselective C2-Bromination of 5-Methylpyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the highly regioselective bromination of 5-methylpyridine 1-oxide to yield 2-bromo-5-methylpyridine 1-oxide. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical intermediates. The protocol leverages an activation strategy using phosphorus oxybromide (POBr₃) under mild conditions, ensuring high yield and selectivity, thereby avoiding the formation of undesired isomers. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, and critical safety guidelines.

Introduction and Scientific Rationale

Pyridine N-oxides are versatile intermediates in organic synthesis. The N-oxide functional group fundamentally alters the electronic character of the pyridine ring, transforming it from an electron-deficient system into one that is activated for electrophilic substitution, particularly at the C2 and C4 positions.[1][2] However, direct bromination with elemental bromine often leads to a mixture of products and can require harsh conditions. For substrates like 5-methylpyridine 1-oxide, achieving high regioselectivity is paramount for the efficient synthesis of target molecules.

The protocol detailed herein addresses this challenge by employing phosphorus oxybromide (POBr₃). This method provides a practical and highly regioselective route to 2-halo-substituted pyridines, which are valuable pharmaceutical building blocks.[3]

Mechanistic Insight: The "Activate and Displace" Strategy

The high C2 selectivity of this protocol is rooted in a well-established "activate and displace" mechanism. The causality behind the experimental choices is as follows:

  • Activation: The lone pair on the N-oxide oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus center of POBr₃. This forms a highly reactive pyridinium intermediate.

  • Nucleophilic Attack: The bromide ion (Br⁻), either from the reagent itself or added as a salt, then acts as a nucleophile. It preferentially attacks the activated C2 position of the pyridine ring. This step is analogous to a nucleophilic aromatic substitution (SₙAr) pathway on an activated ring system.[4]

  • Rearomatization: The resulting intermediate eliminates the phosphorus-containing moiety to regenerate the aromatic pyridine ring, now functionalized with a bromine atom at the C2 position.

The use of a non-nucleophilic base, such as 2,6-lutidine, is critical to scavenge the acid generated during the reaction without competing in the nucleophilic attack.[3] This ensures the bromide ion is the primary nucleophile, leading to the desired product.

Safety Precautions and Hazard Management

This protocol involves hazardous materials and must be performed inside a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Phosphorus Oxybromide (POBr₃): Highly corrosive and water-reactive. It releases hydrogen bromide gas upon contact with moisture, which is toxic and corrosive. Handle with extreme care in an inert atmosphere (e.g., under nitrogen or argon). Wear chemical-resistant gloves (fluorinated rubber is recommended), a lab coat, and chemical splash goggles.[5]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact. Ensure the fume hood has adequate airflow.

  • 2,6-Lutidine: Flammable liquid and irritant. Avoid contact with skin and eyes.

  • Emergency Preparedness: In case of skin contact with any of these reagents, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][7] For bromine-containing compounds, have a sodium thiosulfate solution available for quenching spills.[8]

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, where careful execution of each step ensures a successful outcome.

Materials and Equipment
  • Reagents: 5-methylpyridine 1-oxide, Phosphorus oxybromide (POBr₃), 2,6-lutidine, Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄), Deionized water.

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, thermometer, ice-water bath, separatory funnel, rotary evaporator, glassware for column chromatography, silica gel.

Reaction Setup and Execution Workflow

The following diagram outlines the complete experimental workflow.

Bromination_Workflow cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Bromination Reaction cluster_workup 3. Work-up & Extraction cluster_purification 4. Purification & Analysis A Charge flask with 5-methylpyridine 1-oxide and anhydrous DCM B Cool to 0 °C (Ice-water bath) A->B C Add 2,6-lutidine B->C D Slowly add POBr₃ (dropwise via syringe/funnel) Maintain T < 5 °C C->D E Stir at 0 °C for 1 hour D->E F Warm to room temperature and stir for 4-6 hours E->F G Quench reaction by slowly adding to cold NaHCO₃ (aq) F->G H Extract with DCM (3x) G->H I Combine organic layers H->I J Wash with Brine I->J K Dry over MgSO₄, filter, and concentrate J->K L Purify crude product via Silica Gel Chromatography K->L M Characterize product (NMR, MS) L->M

Caption: Experimental workflow for the C2-bromination of 5-methylpyridine 1-oxide.

Step-by-Step Procedure
  • Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 5-methylpyridine 1-oxide (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to create a 0.2 M solution. Begin stirring.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Add 2,6-lutidine (1.5 eq) to the cooled solution.

  • Reagent Addition: Slowly add phosphorus oxybromide (POBr₃) (1.2 eq) dropwise over 15-20 minutes. Caution: This addition may be exothermic. Ensure the internal temperature does not rise above 5 °C.

  • Initial Reaction: Stir the reaction mixture at 0 °C for 1 hour after the addition is complete.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This will generate gas. Ensure adequate ventilation and perform the quench slowly to control effervescence.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of the initial DCM used).

  • Washing: Combine the organic extracts and wash once with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.

Quantitative Data Summary

The following table provides an example calculation for a 10 mmol scale reaction.

ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
5-Methylpyridine 1-oxide109.131.010.01.09 g
Phosphorus oxybromide286.691.212.03.44 g
2,6-Lutidine107.151.515.01.78 mL
Dichloromethane (DCM)---50 mL
Expected Yield188.03 (product)--~75-85%

Conclusion

This application note details a robust and highly regioselective protocol for the C2-bromination of 5-methylpyridine 1-oxide. By leveraging an "activate and displace" strategy with POBr₃, this method overcomes common selectivity issues associated with the direct halogenation of pyridine rings. The procedure is suitable for laboratory-scale synthesis and provides a reliable pathway to valuable chemical intermediates for the pharmaceutical and agrochemical industries. Adherence to the outlined safety precautions is essential for the safe execution of this protocol.

References

  • Li, G., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 2948–2951. Available at: [Link]

  • Baran, P. S., et al. (2013). Regioselective Bromination of Fused Heterocyclic N-Oxides. Organic Letters, 15(4), 772-775. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Bromine - Chemical Emergencies. Available at: [Link]

  • International Labour Organization. (2021). International Chemical Safety Cards (ICSC) - Bromine. Available at: [Link]

  • Royal Society of Chemistry. Handling liquid bromine and preparing bromine water. Available at: [Link]

  • Baran Lab. (2012). Pyridine N-Oxides. Available at: [Link]

  • ResearchGate. Regioselective bromination of pyridine N-oxide derivatives under optimized reaction condition. Available at: [Link]

  • YouTube. (2020). Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. Available at: [Link]

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Sources

Application Notes and Protocols: The Strategic Application of 2-Bromo-5-methylpyridine 1-oxide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Scaffold

In the landscape of modern agrochemical discovery, the pyridine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in successful, high-potency active ingredients. 2-Bromo-5-methylpyridine 1-oxide is a particularly strategic starting material, offering a trifecta of functional handles that can be precisely manipulated to construct complex and biologically active molecules.[1] The N-oxide moiety modifies the electronic properties of the pyridine ring, activating it for certain transformations while also presenting opportunities for further functionalization.[2] The bromine atom at the 2-position serves as an excellent leaving group for both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.[3] Finally, the methyl group at the 5-position provides steric and electronic influence that can be crucial for tuning the binding affinity of the final molecule to its biological target.

This technical guide provides an in-depth exploration of the synthetic utility of this compound, detailing key chemical transformations and providing field-proven protocols for its application in the synthesis of novel agrochemical candidates.

Core Reactivity and Strategic Considerations

The synthetic power of this compound stems from the distinct reactivity of its functional groups. Understanding these characteristics is fundamental to designing efficient synthetic routes.

  • The N-Oxide Group: The oxygen atom is strongly electron-withdrawing via induction, which significantly lowers the electron density at the C2 and C4 positions of the pyridine ring. This electronic deficit is the primary driver for the molecule's susceptibility to nucleophilic attack at the C2 position. Furthermore, the N-oxide can be readily removed (deoxygenated) in a later synthetic step, if desired, to yield the corresponding 2-bromo-5-methylpyridine derivative.

  • The C2-Bromine Atom: The bromine atom is an exceptional leaving group. Its position on the electron-deficient ring makes the C-Br bond highly polarized and susceptible to cleavage. This enables two major classes of powerful bond-forming reactions:

    • Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the bromide by a wide range of nucleophiles (O-, N-, S-based). This is often the most direct route for installing key fragments.[2]

    • Transition-Metal-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the formation of C-C and C-N bonds, providing access to complex biaryl and amino-pyridine structures common in modern agrochemicals.[4][5]

Diagram: Key Synthetic Transformations

The following diagram illustrates the primary reaction pathways available from this compound, highlighting its versatility as a synthetic hub.

G cluster_start Starting Material cluster_reactions Key Reaction Classes cluster_products Resulting Scaffolds A 2-Bromo-5-methylpyridine 1-oxide B Nucleophilic Aromatic Substitution (SNAr) A->B  R-OH, Base C Suzuki-Miyaura Cross-Coupling A->C  Ar-B(OH)2,  Pd Catalyst D Buchwald-Hartwig Amination A->D  R2NH,  Pd Catalyst E Deoxygenation A->E  PCl3 or H2/Pd F 2-Alkoxy/Aryloxy Pyridine N-Oxides (Fungicide Precursors) B->F G 2-Aryl Pyridine N-Oxides (Herbicide/Fungicide Precursors) C->G H 2-Amino Pyridine N-Oxides (Insecticide Precursors) D->H I 2-Bromo-5-methylpyridine (Further Functionalization) E->I

Caption: Key synthetic pathways from this compound.

Application in Fungicide Synthesis: A Working Example

To illustrate the practical application of this building block, we present a representative workflow for the synthesis of a novel fungicide candidate. The target structure incorporates a 2-phenoxypyridine moiety, a common feature in strobilurin-type fungicides which act by inhibiting mitochondrial respiration (QoI fungicides).[6][7]

Synthetic Workflow: From Building Block to Fungicide Candidate

This workflow details a two-step process: a nucleophilic aromatic substitution to install the critical phenoxy side chain, followed by a deoxygenation step.

G A 2-Bromo-5-methylpyridine 1-oxide C Step 1: SNAr Reaction (K2CO3, DMF, 100 °C) A->C B 4-Chlorophenol B->C D Intermediate: 2-(4-chlorophenoxy)-5-methylpyridine 1-oxide C->D E Step 2: Deoxygenation (PCl3, Dichloromethane) D->E F Final Product: Fungicide Candidate E->F

Caption: Workflow for the synthesis of a hypothetical fungicide candidate.

Experimental Protocol 1: Synthesis of 2-(4-chlorophenoxy)-5-methylpyridine 1-oxide via SNAr

This protocol describes the nucleophilic aromatic substitution reaction, which is the key bond-forming step in our representative synthesis. The choice of a polar aprotic solvent (DMF) is crucial as it effectively solvates the potassium cation, liberating the phenoxide anion to act as a potent nucleophile.

Materials and Reagents:

  • This compound (1.0 eq)

  • 4-Chlorophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 5.0 g, 26.6 mmol), 4-chlorophenol (3.77 g, 29.3 mmol), and anhydrous potassium carbonate (7.35 g, 53.2 mmol).

  • Add anhydrous DMF (50 mL) to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

  • Cool the reaction mixture to room temperature and pour it into 250 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.

Self-Validation and Causality:

  • Excess Base: Using two equivalents of K₂CO₃ ensures complete deprotonation of the phenol and neutralizes any trace amounts of acid, driving the reaction to completion.

  • Anhydrous Conditions: The absence of water is critical to prevent competing hydrolysis reactions and to ensure the base remains effective.

  • Work-up: The water wash removes the DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

Quantitative Data Summary

The following table summarizes the expected outcomes for the key steps in the synthesis of our representative fungicide candidate.

StepReaction TypeKey ReagentsSolventTemperature (°C)Typical Yield (%)Purity (%) (Post-Purification)
1 SNAr4-Chlorophenol, K₂CO₃DMF10085-95>98 (by HPLC)
2 DeoxygenationPCl₃Dichloromethane2580-90>98 (by HPLC)

Note: Yields are representative and may vary based on reaction scale and specific laboratory conditions.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of novel agrochemicals. Its well-defined reactivity allows for the strategic and efficient construction of complex molecular architectures through robust reactions such as nucleophilic aromatic substitution and transition-metal-catalyzed cross-couplings. The protocols and workflows detailed in this guide provide a solid, scientifically-grounded framework for researchers to leverage this powerful building block in the development of next-generation crop protection agents.

References

  • AERU - University of Hertfordshire. Picoxystrobin (Ref: ZA 1963). Available from: [Link]

  • Wu, J. (2017). Synthesis Of Picoxystrobin And Application Of Related Intermediates. Globe Thesis. Available from: [Link]

  • ResearchGate. A New Manufacturing Route to Picoxystrobin. Available from: [Link]

  • IndiaMART. 2 Bromo 5 Methylpyridine 1 Oxide. Available from: [Link]

  • Google Patents. US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates.
  • Google Patents. US4742060A - Heterocyclic compounds.
  • Google Patents. WO2015094913A1 - Fluorophenyl pyrazol compounds.
  • Johnson, R. M. (1966). Nucleophilic displacements in substituted pyridine N-oxides. Part II. Kinetics of the reactions between piperidine and 2- and 4-bromo-, 4-chloro-, and 2- and 4-nitro-pyridine 1-oxide in anhydrous ethanol. Journal of the Chemical Society B: Physical Organic, 1062. Available from: [Link]

  • Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • ResearchGate. (PDF) 2-Bromo-5-methylpyridine. Available from: [Link]

  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • RSC Publishing. Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2-. Available from: [Link]

  • NIH - PMC. 5-Bromo-2-methylpyridine N-oxide. Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Available from: [Link]

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Application Notes and Protocols: 2-Bromo-5-methylpyridine 1-oxide as a Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Pyridine N-Oxides in Heterocyclic Synthesis

Pyridine N-oxides are a class of compounds that offer unique reactivity profiles compared to their parent pyridines, making them exceptionally valuable building blocks in modern organic and medicinal chemistry. The N-oxide functionality acts as an "activating group," profoundly influencing the electron density of the pyridine ring. This activation enhances susceptibility to both electrophilic and nucleophilic substitution, often at positions that are unreactive in the parent heterocycle. Furthermore, the N-oxide group can be readily removed in a final deoxygenation step, revealing the desired pyridine derivative.[1][2][3]

Among these versatile precursors, 2-Bromo-5-methylpyridine 1-oxide stands out as a particularly strategic starting material. Its structure incorporates three key features for synthetic diversification:

  • A Bromo Substituent at the 2-Position: This serves as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • An N-oxide Group: This moiety electronically activates the C2 position for oxidative addition to the palladium catalyst and can also influence regioselectivity in other transformations.

  • A Methyl Group at the 5-Position: This provides a point of steric and electronic differentiation and is a common feature in many biologically active molecules.

This guide provides an in-depth exploration of the reactivity of this compound and detailed, field-proven protocols for its application in the synthesis of novel heterocyclic compounds, with a particular focus on structures relevant to drug discovery, such as kinase inhibitors.[1][2][3]

Core Reactivity Principles: The Influence of the N-Oxide

The presence of the N-oxide group is not merely a passive feature; it is a powerful tool for modulating the reactivity of the pyridine ring. Mechanistic studies on related systems have illuminated several key effects. The N-oxide group increases the electron deficiency at the C2 and C4 positions, making the C2-Br bond more susceptible to the initial oxidative addition step in palladium-catalyzed cycles, which is often rate-limiting. This enhanced reactivity can lead to milder reaction conditions and higher yields compared to the non-oxidized analogue.

Furthermore, the N-oxide can act as a coordinating group to the metal center during the catalytic cycle, influencing the stability of intermediates and the outcome of the reaction. While this can sometimes lead to catalyst inhibition, with the appropriate choice of ligands, this interaction can be harnessed for greater control.

Application I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for the creation of biaryl and heteroaryl-aryl structures. For this compound, this reaction provides a direct route to 2-aryl-5-methylpyridine 1-oxides, which are precursors to a variety of important scaffolds, including those found in kinase inhibitors.

Causality Behind Experimental Choices:
  • Catalyst: Palladium complexes with phosphine ligands are standard. Pd(PPh₃)₄ is a reliable choice, while catalyst systems generated in situ from Pd(OAc)₂ and a ligand like SPhos can offer higher activity for challenging substrates.

  • Base: An inorganic base such as K₂CO₃ or K₃PO₄ is crucial for the transmetalation step. The choice of base can impact the reaction rate and the integrity of sensitive functional groups.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-5-methylpyridine 1-oxide

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (e.g., 188 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (35 mg, 0.03 mmol). Then, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (15 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-5-methylpyridine 1-oxide.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901092
24-Fluorophenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Toluene/H₂O100889
33-Thienylboronic acidPd(OAc)₂/SPhos (2)Cs₂CO₃Dioxane/H₂O951285

*Yields are representative based on similar substrates and may require optimization.

Application II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, providing access to a wide range of substituted aminopyridines. These are crucial intermediates for many pharmaceuticals. The reaction couples this compound with primary or secondary amines.

Causality Behind Experimental Choices:
  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos or BINAP are often effective for coupling with anilines, while ligands such as dppf are suitable for a broader range of amines.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but for base-sensitive substrates, a weaker base like Cs₂CO₃ may be employed.

  • Inert Conditions: The Pd(0) catalytic species is oxygen-sensitive, making the exclusion of air through the use of an inert atmosphere (argon or nitrogen) critical for success.

Detailed Protocol: Synthesis of 5-methyl-2-(phenylamino)pyridine 1-oxide

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (degassed)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (188 mg, 1.0 mmol), NaOtBu (135 mg, 1.4 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol) to a dry Schlenk tube.

  • Reagent Addition: Add anhydrous, degassed toluene (10 mL) followed by aniline (102 mg, 1.1 mmol).

  • Reaction: Seal the tube and heat the mixture to 110 °C with vigorous stirring for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired product.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: This compound NaOtBu, Pd₂(dba)₃, Xantphos solvent Add Degassed Toluene & Aniline reagents->solvent 1. heat Heat to 110°C (12-18h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor 2. quench Quench (aq. NH₄Cl) & Extract (EtOAc) monitor->quench purify Column Chromatography quench->purify 3. product Final Product: 2-Amino-Pyridine 1-Oxide Derivative purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

Application III: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aromatic rings. This reaction is invaluable for creating rigid scaffolds and for subsequent transformations of the alkyne group. The coupling of this compound with terminal alkynes proceeds efficiently, typically with a copper(I) co-catalyst.

Causality Behind Experimental Choices:
  • Dual Catalyst System: The reaction classically employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) to activate the aryl halide and a copper(I) salt (e.g., CuI) to form a copper acetylide intermediate, which accelerates the transmetalation step.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves both to deprotonate the terminal alkyne and as a solvent or co-solvent.

  • Reaction Conditions: These reactions are often run under mild conditions, sometimes even at room temperature, which is beneficial for substrates with sensitive functional groups.

Detailed Protocol: Synthesis of 5-methyl-2-(phenylethynyl)pyridine 1-oxide

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (188 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (8 mg, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (8 mL) and Et₃N (2 mL). Then, add phenylacetylene (122 mg, 1.2 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature for 8 hours or until completion as monitored by TLC. Gentle heating (e.g., 40-50 °C) may be required for less reactive alkynes.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) and filter through a pad of celite to remove metal salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-Br]L₂ pd0->pd_complex Oxidative Addition pd_alkynyl [Ar-Pd(II)-C≡C-R]L₂ pd_complex->pd_alkynyl cu_acetylide R-C≡C-Cu(I) cu_acetylide->pd_alkynyl Transmetalation alkyne R-C≡C-H alkyne->cu_acetylide CuI, Base base Base base->cu_acetylide product Ar-C≡C-R arbr Ar-Br (2-Bromo-5-methyl- pyridine 1-oxide) arbr->pd_complex pd_alkynyl->pd0 Reductive Elimination pd_alkynyl->product

Caption: Simplified Sonogashira Catalytic Cycle.

Final Step: Deoxygenation to Access the Final Pyridine

A key advantage of the N-oxide strategy is the ability to remove the oxygen atom after performing the desired functionalization. This deoxygenation step is often high-yielding and can be achieved under mild conditions, preserving the newly installed functional groups.

Protocol: Palladium-Catalyzed Deoxygenation

This method utilizes a palladium catalyst and a transfer hydrogenating agent, offering excellent chemoselectivity.[1]

Materials:

  • Substituted 2-aryl/amino/alkynyl-5-methylpyridine 1-oxide (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (3 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (3.3 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • Reaction Setup: In a microwave vial or sealed tube, combine the pyridine N-oxide substrate, Pd(OAc)₂, and dppf.

  • Reagent Addition: Add acetonitrile and triethylamine.

  • Reaction: Seal the vessel and heat to 140-160 °C (conventional heating or microwave) for 1-3 hours.

  • Work-up and Purification: Upon completion, cool the reaction, concentrate the solvent, and purify the residue by column chromatography to yield the final deoxygenated pyridine product.

Conclusion

This compound is a powerful and versatile precursor for the synthesis of a wide array of functionalized heterocyclic compounds. The N-oxide group serves as a strategic tool to enhance the reactivity of the C2-position, enabling efficient palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The subsequent, high-yielding deoxygenation provides clean access to the final pyridine products. The protocols detailed in this guide offer robust and reproducible methods for researchers, scientists, and drug development professionals to leverage this key intermediate in the creation of novel and potentially bioactive molecules.

References

  • Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(17), 2579-2582. [Link]

  • Feng, C., Guo, H., & Ding, A. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

  • Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2010). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 132(34), 12101–12111. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. [Link]

Sources

Application Note & Protocol: Synthesis of 2-Bromo-5-methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-oxidation of 2-bromo-5-methylpyridine, a key synthetic intermediate in pharmaceutical and materials science research. Pyridine N-oxides are a versatile class of compounds whose unique electronic properties facilitate a range of chemical transformations that are often challenging with the parent pyridine.[1][2] The introduction of the N-oxide functionality significantly alters the reactivity of the pyridine ring, enhancing its susceptibility to both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions.[1][3][4] This protocol details a reliable method using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for this transformation.[5][6] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, outline safety protocols, and offer guidance on product characterization and troubleshooting. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of Pyridine N-Oxides

Heterocyclic N-oxides are a cornerstone in modern medicinal chemistry and synthetic design.[5][7] The highly polar N⁺-O⁻ dative bond fundamentally alters the electronic landscape of the pyridine ring, increasing electron density at the C2 and C4 positions and rendering them more susceptible to electrophilic attack.[1] This activation is a powerful tool for synthesizing substituted pyridines.[1]

Beyond their role as synthetic intermediates, pyridine N-oxides are prevalent in numerous bioactive molecules and approved drugs.[1][7] The N-oxide moiety can act as a key pharmacophore, often improving aqueous solubility and modulating membrane permeability—critical attributes in drug development.[1] Furthermore, their ability to act as strong hydrogen bond acceptors is exploited in the design of drug cocrystals to enhance the physicochemical properties of active pharmaceutical ingredients (APIs).[5][8][9] The target molecule, 2-bromo-5-methylpyridine N-oxide, is a valuable building block for creating more complex molecules for pharmaceuticals and agrochemicals.[10]

Reaction Mechanism: Oxidation with m-CPBA

The N-oxidation of pyridine derivatives with a peroxy acid, such as m-CPBA, proceeds through a concerted mechanism. The lone pair of electrons on the nucleophilic nitrogen atom of the pyridine ring attacks the electrophilic terminal oxygen atom of the peroxy acid. This leads to the formation of the N-O bond and the cleavage of the weak O-O bond in the peroxy acid, with the concomitant transfer of a proton. The byproduct of this reaction is the corresponding carboxylic acid, in this case, 3-chlorobenzoic acid.

N-Oxidation Mechanism Mechanism of Pyridine N-Oxidation with m-CPBA cluster_reactants Reactants cluster_transition Transition State cluster_products Products Py 2-Bromo-5-methylpyridine TS [Transition State Complex] Py->TS Nucleophilic Attack (Pyridine N) mCPBA m-CPBA mCPBA->TS Electrophilic Oxygen PNO 2-Bromo-5-methylpyridine N-oxide TS->PNO N-O Bond Formation Acid 3-Chlorobenzoic Acid TS->Acid Byproduct Formation

Caption: Mechanism of Pyridine N-Oxidation with m-CPBA.

Experimental Protocol

This section provides a detailed procedure for the synthesis of 2-bromo-5-methylpyridine N-oxide.

Materials and Reagents
Reagent/MaterialCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier Example
2-Bromo-5-methylpyridine3510-66-5C₆H₆BrN172.02Sigma-Aldrich[11]
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)937-14-4C₇H₅ClO₃172.57Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93Fisher Scientific
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01VWR
Sodium Sulfite (Na₂SO₃)7757-83-7Na₂SO₃126.04Acros Organics
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9MgSO₄120.37Alfa Aesar
Celite® 54568855-54-9N/AN/AMilliporeSigma
Silica Gel (for column chromatography)7631-86-9SiO₂60.08Sorbent Technologies
Safety Precautions

Hazard Assessment: meta-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be explosive, especially when dry or subjected to shock or friction.[12] It is a skin and eye irritant and may cause burns.[13][14] Dichloromethane is a suspected carcinogen and should be handled in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: ANSI-approved, tight-fitting chemical safety goggles are mandatory. A face shield is recommended.[13][14]

  • Hand Protection: Wear compatible chemical-resistant gloves (nitrile gloves are recommended).[13]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[13]

Handling and Storage:

  • Always handle m-CPBA in a chemical fume hood.[15]

  • Keep m-CPBA away from heat, sparks, and sources of ignition.[13][14] Do not store near combustible materials.[15][16]

  • m-CPBA should be stored refrigerated at 2-8 °C.[13][15]

  • Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][14]

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-methylpyridine (5.00 g, 29.1 mmol, 1.0 equiv.).

    • Dissolve the starting material in 100 mL of dichloromethane (DCM).

    • Place the flask in an ice-water bath and stir the solution, allowing it to cool to 0 °C.

  • Addition of Oxidant:

    • In a separate beaker, weigh out m-CPBA (≤77%, 7.85 g, ~35.0 mmol, 1.2 equiv.). Rationale: A slight excess of the oxidizing agent ensures complete conversion of the starting material.

    • Slowly add the solid m-CPBA to the stirred pyridine solution in small portions over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition. Rationale: The reaction is exothermic. Slow, controlled addition prevents a dangerous temperature increase and potential side reactions.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10:1 DCM/Methanol). The product, being more polar, will have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible by TLC. A patent for a similar reaction suggests a 24-hour reaction time at 20-25 °C.[17]

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture again in an ice-water bath.

    • Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) (~50 mL) to quench the excess m-CPBA. Stir vigorously for 30 minutes. Test for peroxides using potassium iodide starch paper; continue adding Na₂SO₃ solution until the test is negative.[13]

    • Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~50 mL) to neutralize the 3-chlorobenzoic acid byproduct, which will be extracted into the aqueous layer. Caution: CO₂ gas evolution may occur.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).

    • Combine all organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, often an off-white or pale yellow solid, can be purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing) or a DCM/Methanol mixture to isolate the pure product.

    • Combine the fractions containing the desired product and remove the solvent in vacuo to yield 2-bromo-5-methylpyridine N-oxide as a solid. The product is known to be a primrose yellow solid.[10]

Experimental Workflow Diagram

Experimental Workflow Workflow for 2-Bromo-5-methylpyridine N-oxide Synthesis start Dissolve 2-bromo-5-methylpyridine in DCM at 0 °C add_mcpba Add m-CPBA portion-wise at 0-5 °C start->add_mcpba react Stir at RT for 12-24h (Monitor by TLC) add_mcpba->react quench Quench with sat. Na₂SO₃ (aq) react->quench neutralize Wash with sat. NaHCO₃ (aq) quench->neutralize extract Extract with DCM neutralize->extract dry Dry organic layer (MgSO₄), filter, and concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify product Isolate Pure Product (2-Bromo-5-methylpyridine N-oxide) purify->product

Caption: Workflow for N-oxide Synthesis.

Characterization and Data Analysis

The identity and purity of the synthesized 2-bromo-5-methylpyridine N-oxide should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.1-8.3 (s, 1H, H6), ~7.2-7.4 (d, 1H, H3), ~7.0-7.2 (d, 1H, H4), ~2.3-2.5 (s, 3H, -CH₃). Note: N-oxidation typically causes a downfield shift of the aromatic protons compared to the parent pyridine.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~145-150 (C2), ~138-142 (C6), ~135-138 (C4), ~125-130 (C5), ~120-125 (C3), ~17-19 (-CH₃).
Mass Spectrometry (ESI+)Expected m/z for [M+H]⁺: 187.97, 189.97 (approx. 1:1 ratio due to Br isotopes). For C₆H₆BrNO.
Appearance Primrose yellow solid.[10]
Molecular Weight 188.02 g/mol .[10]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Not enough oxidizing agent (m-CPBA may have degraded).- Inactive m-CPBA.- Extend the reaction time and monitor by TLC.- Add an additional portion (0.1-0.2 equiv.) of m-CPBA.- Use a fresh, properly stored batch of m-CPBA.
Low Yield - Loss of product during aqueous work-up (N-oxides can have some water solubility).- Incomplete extraction.- Decomposition of product on silica gel.- Minimize the volume of aqueous washes.- Perform additional extractions of the aqueous layer (e.g., 3-4 times).- Deactivate the silica gel with a small amount of triethylamine in the eluent or use neutral alumina for chromatography.
Difficult Purification - Presence of 3-chlorobenzoic acid byproduct.- Ensure the wash with saturated NaHCO₃ solution was thorough. Repeat the basic wash on the concentrated crude product before chromatography.
Product is an Oil/Gummy - Product is hygroscopic and has absorbed water.- Presence of residual solvent.- Pyridine N-oxides can be very hygroscopic.[18] Dry the product under high vacuum for an extended period. Azeotropic distillation with toluene or benzene can also be effective for removing water.[18]

Conclusion

The N-oxidation of 2-bromo-5-methylpyridine is a straightforward yet critical transformation for accessing a valuable synthetic intermediate. The protocol described herein, utilizing m-CPBA, is robust and high-yielding. Careful attention to safety, particularly when handling m-CPBA, and meticulous execution of the work-up and purification steps are essential for obtaining the desired product in high purity. This N-oxide serves as a versatile platform for further functionalization, underscoring the importance of this class of compounds in the fields of drug discovery and materials science.

References

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017). UCLA Environment, Health & Safety. Available at: [Link]

  • Roy, L., & Nangia, A. (2016). Pyridine N-oxides as coformers in the development of drug cocrystals. CrystEngComm, 18(38), 7391-7395. Available at: [Link]

  • Mosher, H. S., et al. (1953). Pyridine-N-oxide. Organic Syntheses, 33, 79. Available at: [Link]

  • Roy, L., & Nangia, A. (2016). Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals. ResearchGate. Available at: [Link]

  • Acros Organics. (2012). m-CPBA Technical Data Sheet. Available at: [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). (3-Chloroperbenzoic Acid) MSDS. Available at: [Link]

  • Roy, L., & Nangia, A. (2016). Pyridine N-oxides as coformers in the development of drug cocrystals. RSC Publishing. Available at: [Link]

  • Ilardi, E. A., & Vitaku, E. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMCID: PMC4017830. Available at: [Link]

  • Fisher Scientific. (n.d.). Material Safety Data Sheet: 3-Chloroperoxybenzoic acid. Cole-Parmer. Available at: [Link]

  • Li, Y., et al. (2008). 5-Bromo-2-methylpyridine N-oxide. ResearchGate. Available at: [Link]

  • ChemTube3D. (n.d.). Pyridine N-Oxide-structure. University of Liverpool. Available at: [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Available at: [Link]

  • Li, Y., et al. (2008). 5-Bromo-2-methylpyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1060. PMCID: PMC2960682. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Available at: [Link]

  • CN115160220A - Synthesis process of pyridine-N-oxide. (2022). Google Patents.
  • How to dry pyridine N-oxide obtained commerically. (2023). Reddit. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Available at: [Link]

  • Miller, A. D., et al. (2012). Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4-(dimethylamino)pyridine-N-oxides. The Royal Society of Chemistry. Available at: [Link]

  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. Available at: [Link]

  • OChem. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Available at: [Link]

  • Doye, S., et al. (2014). Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Organic Syntheses, 91, 204-214. Available at: [Link]

  • CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines. (2016). Google Patents.
  • Li, Y., et al. (2008). 5-Bromo-2-methylpyridine N-oxide. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for 2-Bromo-5-methylpyridine 1-oxide in Material Science Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

2-Bromo-5-methylpyridine 1-oxide is a heterocyclic compound that has emerged as a valuable and versatile building block in the synthesis of advanced functional materials. Its unique electronic properties and chemical reactivity make it an attractive precursor for a wide range of applications in material science, from organic light-emitting diodes (OLEDs) to functional dyes and bespoke ligands for luminescent metal complexes.

The strategic placement of a bromine atom at the 2-position and an N-oxide functionality provides two key reactive sites. The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with a diverse array of coupling partners.[1][2][3] The N-oxide group, on the other hand, activates the pyridine ring, influencing its electronic characteristics and directing reactions to specific positions.[4][5] This dual functionality allows for the precise engineering of molecular architectures with tailored photophysical and electronic properties.

This guide provides an in-depth exploration of the applications of this compound in material science research. It offers detailed experimental protocols for key synthetic transformations and explains the rationale behind the experimental design, empowering researchers to leverage this powerful synthetic intermediate in their own investigations.

Core Applications in Material Science

The primary utility of this compound in material science lies in its role as a precursor to 2-aryl-5-methylpyridine N-oxides and their deoxygenated analogs. These classes of compounds are of significant interest for their potential in:

  • Organic Light-Emitting Diodes (OLEDs): Pyridine-based molecules are integral components of many OLED devices, serving as electron-transporting materials, host materials for phosphorescent emitters, or as the emissive species themselves.[6] The ability to tune the electronic properties of the pyridine core by introducing various aryl substituents through cross-coupling reactions allows for the optimization of charge transport and luminescence characteristics.[7]

  • Functional Dyes and Sensors: The extended π-conjugated systems created by coupling aromatic rings to the pyridine N-oxide scaffold can give rise to molecules with strong absorption and emission in the visible spectrum. These properties are desirable for applications as functional dyes in imaging, photovoltaics, and as fluorescent probes for sensing ions or small molecules.[8]

  • Luminescent Metal Complexes: Bipyridine and terpyridine ligands, which can be synthesized from bromopyridine precursors, are widely used to create highly luminescent transition metal complexes (e.g., with Iridium or Ruthenium).[9] These complexes are critical components in phosphorescent OLEDs (PhOLEDs) and various sensing and photocatalysis applications.

Synthetic Pathways and Protocols

The most powerful and widely employed methods for the functionalization of this compound are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Heck reaction.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-5-methylpyridine N-oxides

The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds between an organohalide and an organoboron compound.[1] In the context of our topic, it allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position of the pyridine N-oxide ring.

Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the 2-aryl-5-methylpyridine N-oxide and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.[3]

Sources

Application Notes and Protocols for the Characterization of 2-Bromo-5-methylpyridine 1-oxide as a Cytochrome P450 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to characterizing the inhibitory potential of 2-Bromo-5-methylpyridine 1-oxide against cytochrome P450 (CYP) enzymes. While recognized as a potential CYP inhibitor, specific inhibitory data for this compound is not extensively available in public literature. Therefore, this guide presents a robust framework and detailed protocols for researchers to determine its inhibitory profile, including the half-maximal inhibitory concentration (IC50) and the mechanism of inhibition. The methodologies described herein are grounded in established practices for in vitro drug metabolism studies and are designed to provide the foundational data necessary for assessing the drug-drug interaction potential of this and similar pyridine N-oxide compounds.

Introduction to Cytochrome P450 and the Significance of Inhibition

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including approximately 90% of clinically used drugs.[1][2] These enzymes, primarily located in the liver, catalyze the Phase I oxidative biotransformation of compounds, generally rendering them more water-soluble and easier to excrete. The five major isoforms responsible for the majority of drug metabolism are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[1]

Inhibition of CYP enzymes is a major cause of clinically significant drug-drug interactions (DDIs).[2] When a drug (the "perpetrator") inhibits a specific CYP isoform, it can decrease the metabolism of a co-administered drug (the "victim") that is a substrate for that enzyme. This can lead to elevated plasma concentrations of the victim drug, potentially resulting in toxicity or adverse effects. Consequently, regulatory agencies such as the FDA and EMA mandate the evaluation of new chemical entities for their potential to inhibit major CYP enzymes.[3]

Pyridine derivatives are a common structural motif in pharmaceuticals and are known to interact with CYP enzymes. The nitrogen atom in the pyridine ring can coordinate with the heme iron in the active site of the enzyme, leading to inhibition.[4][5] this compound, a pyridine N-oxide, possesses structural features that suggest a potential for CYP inhibition, making its characterization a critical step in its evaluation as a research tool or a scaffold for drug design.[6]

Chemical Properties of this compound

  • Structure:

    • Molecular Formula: C₆H₆BrNO

    • Molecular Weight: 188.02 g/mol

    • IUPAC Name: this compound

  • Physical Properties: It is typically a solid with a melting point in the range of 41-43 °C.[6]

  • Key Structural Features: The molecule contains a pyridine N-oxide ring substituted with a bromine atom at the 2-position and a methyl group at the 5-position. The N-oxide functional group alters the electronic properties of the pyridine ring compared to its non-oxidized counterpart.[3]

Proposed Mechanism of CYP Inhibition by Pyridine-Containing Compounds

The most common mechanism of inhibition by pyridine-containing compounds is competitive inhibition.[7] This occurs when the inhibitor and the substrate compete for binding to the same active site on the enzyme. The nitrogen atom of the pyridine ring can act as a ligand, coordinating to the ferric (Fe³⁺) or ferrous (Fe²⁺) state of the heme iron within the CYP active site. This binding prevents the substrate from accessing the catalytic center, thereby inhibiting the metabolic reaction.

Another potential mechanism is mechanism-based inhibition (MBI), which is a time- and NADPH-dependent process.[2] In MBI, the inhibitor is itself a substrate for the enzyme and is converted to a reactive metabolite that covalently binds to the enzyme or the heme prosthetic group, leading to irreversible inactivation.[1][8] Characterizing whether inhibition is reversible or irreversible is crucial for predicting the clinical significance of a DDI.

Below is a conceptual diagram illustrating the proposed competitive inhibition mechanism.

G cluster_0 CYP450 Active Site Enzyme CYP450 Enzyme (with Heme Iron) Product Metabolized Product Enzyme->Product Metabolism Inhibited_Complex Inhibited Enzyme-Inhibitor Complex (No Reaction) Substrate Substrate Substrate->Enzyme Binds to Active Site Inhibitor This compound (Inhibitor) Inhibitor->Enzyme Competitively Binds to Active Site G cluster_workflow IC50 Determination Workflow A 1. Prepare Reagents - HLM, Buffer, NADPH System - Probe Substrates - Test Inhibitor Stock B 2. Serial Dilution of Inhibitor Prepare a range of 2-Bromo-5- methylpyridine 1-oxide concentrations. A->B C 3. Incubation Setup (96-well plate) Add HLM, buffer, and inhibitor (or vehicle/positive control). B->C D 4. Pre-incubation Pre-warm plate at 37°C for ~5 min. C->D E 5. Initiate Reaction Add probe substrate and NADPH regenerating system. D->E F 6. Incubation Incubate at 37°C with shaking for a specified time (e.g., 10-30 min). E->F G 7. Terminate Reaction Add cold acetonitrile with internal standard. F->G H 8. Sample Processing Centrifuge to pellet protein. G->H I 9. LC-MS/MS Analysis Quantify metabolite formation in the supernatant. H->I J 10. Data Analysis Calculate % inhibition and determine IC50 value. I->J

Caption: Experimental workflow for CYP inhibition IC50 determination.

Step-by-Step Procedure:

  • Prepare Stock Solutions: Dissolve this compound in a suitable solvent (e.g., DMSO) to make a high-concentration stock solution (e.g., 10 mM). Prepare stock solutions of probe substrates and positive control inhibitors.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution to create a range of concentrations for the assay (e.g., 0.01 µM to 100 µM).

  • Prepare Incubation Mixture: In each well of a 96-well plate, add the following in order:

    • Potassium phosphate buffer

    • Pooled HLM (final concentration typically 0.2-0.5 mg/mL)

    • The appropriate concentration of this compound, vehicle control (DMSO), or positive control inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard.

  • Sample Preparation: Centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Determination of Mechanism of Inhibition (Time-Dependent Inhibition)

To determine if this compound is a time-dependent inhibitor (TDI), an IC50 shift assay is performed.

Procedure:

  • Perform the IC50 determination as described in Protocol 1 with one key modification: include a pre-incubation step.

  • Condition 1 (No pre-incubation): Add the inhibitor, HLM, and NADPH regenerating system simultaneously with the probe substrate.

  • Condition 2 (Pre-incubation): Pre-incubate the inhibitor with HLM and the NADPH regenerating system at 37°C for a set time (e.g., 30 minutes) before adding the probe substrate to initiate the reaction.

  • Analysis: Calculate the IC50 values for both conditions. A significant shift (typically >1.5-fold) to a lower IC50 value in the pre-incubation condition suggests time-dependent inhibition.

Data Presentation and Interpretation (Illustrative Example)

As specific inhibitory data for this compound is not publicly available, the following table provides an illustrative example of how the results from the described protocols would be presented. These hypothetical values are based on typical inhibitory profiles of small molecule inhibitors.

Table 2: Illustrative Inhibitory Profile of this compound against Major CYP Isoforms

CYP IsoformIC50 (µM) [No Pre-incubation]IC50 (µM) [30 min Pre-incubation]IC50 Shift RatioInterpretation
CYP1A2 > 100> 100-No significant inhibition
CYP2C9 25.422.11.15Weak reversible inhibition
CYP2C19 15.814.51.09Weak reversible inhibition
CYP2D6 2.1 1.9 1.1 Potent reversible inhibition
CYP3A4 45.241.81.08Weak reversible inhibition

Interpretation of Illustrative Data:

  • In this hypothetical scenario, this compound is a potent and selective inhibitor of CYP2D6.

  • The lack of a significant IC50 shift across all isoforms suggests that the inhibition is likely reversible (e.g., competitive) and not mechanism-based.

  • The weak inhibition of other isoforms (IC50 > 10 µM) indicates a lower potential for DDIs involving these pathways at therapeutic concentrations.

Applications in Research and Drug Development

A thorough characterization of this compound as a CYP inhibitor would enable its use in several applications:

  • Research Tool: A selective inhibitor is invaluable for "reaction phenotyping" studies to identify which CYP isoforms are responsible for the metabolism of a new chemical entity.

  • Drug Discovery Scaffold: Understanding the structure-activity relationship (SAR) of its CYP inhibition can guide medicinal chemists in designing new molecules with a more desirable DDI profile (i.e., modifying the structure to reduce or eliminate CYP inhibition).

  • Safety Assessment: The IC50 values are critical inputs for static models that predict the in vivo DDI potential of a compound, helping to prioritize which clinical DDI studies are necessary.

Conclusion

The protocols and framework presented in this document provide a comprehensive approach for the characterization of this compound as a cytochrome P450 inhibitor. By determining its IC50 values against a panel of major CYP isoforms and elucidating its mechanism of inhibition, researchers can generate the critical data needed to assess its potential for drug-drug interactions and to effectively utilize it as a tool in drug discovery and development. This systematic evaluation is essential for ensuring the safety and efficacy of new chemical entities and for advancing our understanding of drug metabolism.

References

  • Cambridge MedChem Consulting. (2014). CYP2D6 Inhibition. Retrieved from [Link]

  • Denton, T. T., Zhang, X., & Cashman, J. R. (2005). 5-substituted, 6-substituted, and unsubstituted 3-heteroaromatic pyridine analogues of nicotine as selective inhibitors of cytochrome P-450 2A6. Journal of medicinal chemistry, 48(1), 224-239.
  • Sevrioukova, I. F., & Poulos, T. L. (2013). Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir. Journal of medicinal chemistry, 56(9), 3733–3741.
  • Das, D., et al. (2020). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. Journal of Biological Chemistry, 295(44), 15016-15027.
  • Sevrioukova, I. F., & Poulos, T. L. (2013). Pyridine-substituted desoxyritonavir is a more potent inhibitor of cytochrome P450 3A4 than ritonavir. Journal of medicinal chemistry, 56(9), 3733-3741.
  • Hutzler, J. M., et al. (2003). Inhibition of Cytochrome P450 2D6: Structure−Activity Studies Using a Series of Quinidine and Quinine Analogues. Journal of medicinal chemistry, 46(20), 4335-4345.
  • Hutzler, J. M., et al. (2003). Inhibition of Cytochrome P450 2D6: Structure-Activity Studies Using a Series of Quinidine and Quinine Analogues. Journal of Medicinal Chemistry, 46(20), 4335-4345.
  • Fowler, S., & Zhang, H. (2008). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Chemical Mechanisms, Structure-Activity Relationships and Relationship to Clinical Drug-Drug Interactions and Idiosyncratic Adverse Drug Reactions. Current drug metabolism, 9(5), 384-424.
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Baran, P. (2012). Pyridine N-Oxides. Baran Lab Group Meeting. Retrieved from [Link]

  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & therapeutics, 29(2), 123.
  • Foti, R. S., & Wahlstrom, J. L. (2018). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceutics, 10(4), 219.
  • Shah, P., et al. (2019). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. Chemical research in toxicology, 32(11), 2157-2172.

Sources

Application Note: Quantitative Analysis of 2-Bromo-5-methylpyridine 1-oxide using Validated Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-Bromo-5-methylpyridine 1-oxide, a key heterocyclic organic intermediate used in pharmaceutical synthesis and materials science.[1] Ensuring the purity and accurate quantification of this compound is critical for reaction monitoring, quality control of starting materials, and regulatory compliance. We present a primary, validated High-Performance Liquid Chromatography (HPLC) method with UV detection, which offers robustness and precision for routine analysis. Additionally, a confirmatory Liquid Chromatography-Mass Spectrometry (LC-MS) method is detailed for unambiguous identification and trace-level quantification. The protocols are designed for researchers, analytical scientists, and drug development professionals, with a focus on the scientific rationale behind methodological choices, adherence to validation standards, and practical implementation.

Introduction and Analytical Strategy

This compound (CAS: 19230-58-1) is a substituted pyridine derivative whose reactivity is influenced by the presence of a bromine atom, a methyl group, and an N-oxide functional group.[1][2] These features make it a versatile building block in organic synthesis.[1] The accurate determination of its concentration and purity profile is essential to guarantee the quality and consistency of downstream processes and final products.

The selection of an appropriate analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis.[3] For a polar, non-volatile molecule like this compound, liquid chromatography is the technique of choice.[4]

  • Primary Technique: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) is selected for its versatility, robustness, and widespread availability in quality control laboratories. It provides excellent resolution for separating the main component from process-related impurities.[5]

  • Confirmatory Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for its superior sensitivity and selectivity. It provides definitive structural confirmation through molecular weight determination and is invaluable for impurity identification and trace-level analysis, such as quantifying mutagenic impurities to the threshold of toxicological concern (TTC).[6]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
CAS Number 19230-58-1[1][2]
Molecular Formula C₆H₆BrNO[1]
Molecular Weight 188.02 g/mol [1]
Appearance Light brown solid[1]
Melting Point 41-43 °C[1]
Polarity The N-oxide group increases polarity compared to the parent pyridine.[2]

General Analytical Workflow

The comprehensive characterization of this compound follows a structured workflow, from initial method development through to routine application. This ensures that the data generated is reliable, reproducible, and fit for its intended purpose.

Analytical_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD1 Analyte Characterization (Solubility, UV λmax) MD2 Technique Selection (HPLC vs. GC vs. LC-MS) MD1->MD2 MD3 Parameter Optimization (Column, Mobile Phase, etc.) MD2->MD3 MV1 Specificity MD3->MV1 Finalized Method MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LOD & LOQ MV3->MV4 MV5 Robustness MV4->MV5 RA1 Sample Preparation MV5->RA1 Validated Method RA2 System Suitability Test (SST) RA1->RA2 RA3 Sample Analysis & Quantification RA2->RA3 RA4 Data Review & Reporting RA3->RA4

Caption: General workflow for analytical method development, validation, and implementation.

Primary Method: Reversed-Phase HPLC with UV Detection

This protocol describes a validated method for the assay (quantification) of this compound.

Instrumentation and Reagents
  • Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[5]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic Acid (LC-MS grade, ~99%)

    • This compound Reference Standard (purity ≥98%)

Chromatographic Conditions

The selection of a C18 column provides a versatile stationary phase for retaining the moderately polar analyte, while a formic acid-modified mobile phase ensures good peak shape by controlling the ionization state of any residual silanols.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column offering good retention and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol activity and ensures good peak shape. Volatile for LC-MS compatibility.[7]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17.1-20 min: 10% BA gradient elution ensures that the main analyte is well-resolved from both early-eluting polar impurities and late-eluting non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[5]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[5]
Detection λ 254 nmA common wavelength for aromatic and heterocyclic compounds, providing good sensitivity. A PDA detector can be used to confirm the optimal wavelength.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Diluent Acetonitrile:Water (50:50, v/v)Ensures the sample is fully dissolved and is compatible with the mobile phase to prevent peak distortion.[8]
Preparation of Solutions
  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh an amount of the sample equivalent to 25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with diluent.

System Suitability and Analysis

Before sample analysis, the system's performance must be verified. This is a core principle of any self-validating protocol.[9]

  • Procedure: Make five replicate injections of the Working Standard Solution (50 µg/mL).

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD): The RSD of the peak areas for the five replicates must be ≤ 2.0%.[5]

    • Tailing Factor (T): The tailing factor for the analyte peak should be between 0.8 and 1.5.[5]

    • Theoretical Plates (N): The column efficiency should be ≥ 2000 theoretical plates.[5]

  • Quantification: Once system suitability is passed, inject the blank, standard, and sample solutions. Calculate the amount of this compound in the sample using the external standard method based on peak areas.

HPLC Method Validation Protocol

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[10] The following protocols are based on the ICH Q2(R1) guideline.

Validation_Process cluster_Validation Validation Parameters Method Optimized HPLC Method Specificity Specificity Analyte vs. Placebo Analyte vs. Impurities Peak Purity (PDA) Method->Specificity Linearity Linearity Min. 5 concentrations Plot Area vs. Conc. R² ≥ 0.999 Specificity->Linearity Accuracy Accuracy (Recovery) Spike at 3 levels (e.g., 80, 100, 120%) n=3 preps/level Calculate % Recovery Linearity->Accuracy Precision Precision Repeatability (n=6) Intermediate (Different Day/Analyst) Accuracy->Precision Robustness Robustness Vary Flow Rate (±10%) Vary Temp (±5°C) Vary Mobile Phase pH (±0.2) Precision->Robustness Validated Validated Method for Routine Use Robustness->Validated

Caption: Workflow for the validation of the HPLC analytical method.

Specificity (Selectivity)

Specificity demonstrates that the method can unequivocally assess the analyte in the presence of other components like impurities or degradation products.[9][11]

  • Protocol:

    • Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

    • Analyze a sample of this compound that has been subjected to forced degradation (e.g., acid, base, oxidative, thermal, and photolytic stress).

    • If using a PDA detector, evaluate peak purity to confirm that the analyte peak is spectrally homogeneous.

  • Acceptance Criteria: The analyte peak should be well-resolved from all other peaks (resolution > 2), and the peak purity index should pass the software's threshold.

Linearity
  • Protocol: Prepare a series of at least five standard solutions ranging from 50% to 150% of the working concentration (e.g., 25, 40, 50, 60, 75 µg/mL). Inject each solution and plot the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.

Accuracy (as Recovery)
  • Protocol: Prepare a sample matrix (placebo) and spike it with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare three independent samples at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.[12]

Precision
  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six independent sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.[9]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • Acceptance Criteria: The RSD for the results of each precision study should be ≤ 2.0%.

Robustness
  • Protocol: Analyze the working standard solution while making small, deliberate variations to the method parameters, such as:

    • Flow rate (e.g., 0.9 and 1.1 mL/min)

    • Column temperature (e.g., 28 °C and 32 °C)

    • Mobile phase composition (e.g., vary acetonitrile content by ±2%)

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the results should not significantly deviate from the nominal conditions.

Confirmatory Method: LC-MS Analysis

LC-MS is used to confirm the identity of the main peak and any detected impurities. The ESI source is effective for polar N-oxides, typically forming a protonated molecular ion [M+H]⁺.[13][14]

  • Instrumentation: HPLC or UPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.

  • Protocol:

    • Use the same column and mobile phase as the HPLC-UV method, as the formic acid-based system is MS-compatible.

    • Set the mass spectrometer to acquire data in positive ESI mode.

    • Perform a full scan analysis (e.g., m/z 50-500) to find the molecular ion of the analyte. For this compound (MW 188.02), expect to find an ion cluster for [M+H]⁺ at m/z 188.0 and 190.0 due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

    • For high-sensitivity quantification, develop a Selected Ion Monitoring (SIM) method targeting m/z 188.0 and 190.0.

Conclusion

This application note provides robust, validated methodologies for the accurate quantification of this compound. The primary RP-HPLC-UV method is suitable for routine quality control, demonstrating high precision, accuracy, and specificity. The confirmatory LC-MS method offers an orthogonal technique for unambiguous identity confirmation and trace-level analysis. Adherence to these detailed protocols and validation standards will ensure the generation of reliable and defensible analytical data, supporting research, development, and manufacturing activities.

References

  • Ermer, J. Validation of Impurity Methods, Part II. LCGC North America. Available from: [Link]

  • IndiaMART. 2 Bromo 5 Methylpyridine 1 Oxide. Available from: [Link]

  • ResearchGate. LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Available from: [Link]

  • Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]

  • SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. Available from: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. Analytical method validation: A brief review. Available from: [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]

  • SIELC Technologies. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Available from: [Link]

  • PubMed. Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative. Available from: [Link]

  • ResearchGate. An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. Available from: [Link]

  • ATSDR. ANALYTICAL METHODS. Available from: [Link]

  • ResearchGate. Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Available from: [Link]

  • Chromatography Forum. Retention of Pyridine N-Oxides on HPLC. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-methylpyridine 1-oxide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. We will delve into the reaction mechanism, provide detailed troubleshooting for common issues, and offer optimized protocols based on established literature.

Fundamentals of Pyridine N-Oxidation

The conversion of a pyridine to its corresponding N-oxide is a classic example of nucleophilic attack by the pyridine nitrogen on an electrophilic oxygen source. The lone pair of electrons on the nitrogen atom initiates the reaction, making it susceptible to oxidation. The reactivity of the pyridine ring is influenced by its substituents; electron-donating groups enhance the nitrogen's nucleophilicity and accelerate the reaction, while electron-withdrawing groups, such as the bromine atom in our substrate, decrease reactivity.[1][2]

Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid (which forms in situ peracetic acid), meta-chloroperoxybenzoic acid (m-CPBA), and peracetic acid itself.[3][4][5][6] The choice of oxidant can significantly impact reaction conditions, yield, and impurity profiles.

General Reaction Mechanism

The diagram below illustrates the fundamental mechanism for the N-oxidation of a substituted pyridine using a peroxy acid.

Reaction_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Pyridine 2-Bromo-5-methylpyridine N atom with lone pair TS Concerted Attack N···O bond forming O-O bond breaking Pyridine:f1->TS:f1 Nucleophilic Attack PeroxyAcid Peroxy Acid (e.g., m-CPBA) R-C(=O)O-OH PeroxyAcid:f1->TS:f1 Oxygen Transfer N-Oxide This compound N⁺-O⁻ TS->N-Oxide:f0 Product Formation CarboxylicAcid Carboxylic Acid Byproduct R-C(=O)OH TS->CarboxylicAcid:f0 Byproduct Formation

Caption: General mechanism of pyridine N-oxidation.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: My yield is very low, and I'm recovering mostly unreacted starting material. What's going wrong?

This is a common issue, often related to reagent activity, reaction conditions, or the inherent reactivity of the substrate.

Possible Causes & Solutions:

Potential Cause Explanation & Scientific Rationale Recommended Action
Degraded Oxidizing Agent Peroxy acids and concentrated hydrogen peroxide can degrade over time, losing their oxidizing power. m-CPBA is particularly sensitive to moisture and light. Hydrogen peroxide decomposes into water and oxygen.Use fresh reagents. Purchase new m-CPBA or hydrogen peroxide. If unsure, the activity of H₂O₂ can be determined by titration (e.g., with potassium permanganate). Store m-CPBA in a desiccator in the dark.
Insufficient Reaction Time or Temperature The N-oxidation of 2-Bromo-5-methylpyridine is slower than that of unsubstituted pyridine due to the electron-withdrawing effect of bromine.[2] The reaction may require more forcing conditions to proceed to completion.Increase reaction time and/or temperature. A typical procedure using 35% H₂O₂ in glacial acetic acid calls for heating at 70-80°C (343-353 K) for an extended period, often 12 hours or more.[7][8] Monitor the reaction by TLC or GC to determine the optimal endpoint.
Inappropriate Solvent Glacial acetic acid is not just a solvent but also a reactant that forms peracetic acid with H₂O₂.[5][9] Using other solvents without a pre-formed peracid will not work. For m-CPBA, solvents like chloroform or dichloromethane are typically used.[10]Ensure you are using the correct solvent for your chosen oxidant. For the H₂O₂ method, glacial acetic acid is essential. For m-CPBA, use chlorinated solvents.
Premature Workup The reaction may appear complete on TLC, but a significant amount of starting material could remain.Confirm reaction completion. Before workup, take a sample and run a crude NMR or GC-MS to accurately quantify the conversion of the starting material.
Q2: My reaction produces multiple spots on TLC, and the final product is impure. What are the likely side reactions?

Impurity formation can arise from over-oxidation, side reactions with the methyl group, or contaminants in the starting materials.

Possible Causes & Solutions:

Potential Cause Explanation & Scientific Rationale Recommended Action
Over-oxidation While the N-oxide is generally stable, extremely harsh conditions (very high temperatures or excessive oxidant) could potentially lead to ring degradation, although this is less common for this specific substrate.Maintain careful temperature control. Do not exceed the recommended temperature range (70-80°C). Use a moderate excess of the oxidizing agent (typically 1.1 to 1.5 equivalents).
Reaction at Methyl Group Pyridine N-oxides can facilitate reactions at alkyl groups in the 2- or 4-positions, especially in the presence of reagents like acetic anhydride (Boekelheide reaction).[11] While less likely with just H₂O₂/AcOH, it's a theoretical possibility.Avoid reagents that activate side-chain reactivity. Stick to the primary oxidant system. If acetylation is observed, ensure the workup procedure effectively removes all acetic acid before any subsequent steps.
Nitration of the Ring If nitric acid is present as an impurity or used in subsequent steps without proper purification of the N-oxide, nitration of the electron-rich N-oxide ring can occur.[12]Use high-purity reagents. Ensure the starting materials and solvents are free from strong acid contaminants. Purify the N-oxide intermediate before any further functionalization.
Q3: I'm having difficulty isolating a pure, solid product after the workup. What is the best procedure?

Product isolation can be challenging due to the product's polarity and potential solubility in aqueous layers. A systematic approach is crucial.

Recommended Workup and Purification Protocol:

  • Cool the Reaction: After confirming completion, allow the reaction mixture to cool to room temperature.

  • Quench Excess Oxidant (Safety First!): Cautiously add a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₅) until a starch-iodide paper test indicates the absence of peroxides. This step is critical for safety.[4]

  • Neutralize Acetic Acid: Cool the mixture in an ice bath and slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is neutral to basic (pH ~8-9). This is often accompanied by significant CO₂ evolution.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM) or chloroform. The polarity of the N-oxide necessitates a polar extraction solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallization: The crude product can often be purified by recrystallization. A documented method involves concentrating the reaction mixture, diluting with water, and allowing the product to precipitate upon cooling, followed by washing with cold ethanol.[7][8]

    • Column Chromatography: If recrystallization fails to yield pure material, silica gel chromatography can be employed. A polar eluent system, such as DCM/Methanol or Ethyl Acetate/Hexane with a gradient of the more polar solvent, is typically effective.

Frequently Asked Questions (FAQs)

  • Q: Which oxidizing agent is better: H₂O₂/Acetic Acid or m-CPBA?

    • A: Both are effective. The H₂O₂/Acetic Acid system is cheaper and the reagents are readily available, making it suitable for large-scale synthesis.[7][8] However, the reaction requires heating and longer reaction times. m-CPBA is often more reactive, allowing for lower temperatures and shorter reaction times, but it is more expensive and requires careful handling and storage.[3][6] For initial lab-scale synthesis, m-CPBA might offer a faster result, while for scale-up, H₂O₂/AcOH is more economical.

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most common method. Use a polar solvent system (e.g., 5-10% Methanol in DCM). The N-oxide product is significantly more polar than the starting pyridine and will have a much lower Rf value. Staining with potassium permanganate can help visualize both spots. For quantitative analysis, taking aliquots for GC-MS or ¹H NMR analysis is recommended.

  • Q: What are the critical safety precautions for this reaction?

    • A: Peroxide Handling: Both concentrated hydrogen peroxide and m-CPBA are strong oxidizers and can cause severe burns. Always wear appropriate PPE (gloves, safety glasses, lab coat). Reactions involving peroxy compounds should be conducted behind a safety shield.[4]

    • Exothermic Reaction: The reaction can be exothermic, especially during the initial addition of the oxidant. Maintain good stirring and have a cooling bath ready to control the temperature.

    • Quenching: Never distill a reaction mixture until all residual peroxides have been destroyed.[4] Always perform a peroxide test (e.g., starch-iodide strips) before solvent removal.

Optimized Experimental Protocol

This protocol is based on a well-documented procedure using hydrogen peroxide and acetic acid.[7][8]

Workflow Diagram

Experimental_Workflow A 1. Reagent Setup - 2-Bromo-5-methylpyridine - Glacial Acetic Acid B 2. Add Oxidant - Add 35% H₂O₂ dropwise - Monitor temperature A->B C 3. Reaction - Heat to 70-80°C - Stir for 12 hours - Monitor by TLC B->C D 4. Workup - Quench - Cool to RT - Add Na₂SO₃ solution - Test for peroxides C->D E 5. Workup - Neutralize - Cool in ice bath - Add NaHCO₃ solution until pH 8-9 D->E F 6. Extraction - Extract 3x with DCM E->F G 7. Isolation - Dry organic layer (MgSO₄) - Concentrate in vacuo F->G H 8. Purification - Recrystallize from water/ethanol - or Silica Gel Chromatography G->H

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-Bromo-5-methylpyridine (1.0 eq) in glacial acetic acid (approx. 3-4 mL per gram of starting material).

  • Oxidant Addition: To the stirred suspension, add 35% aqueous hydrogen peroxide (1.2-1.5 eq) dropwise. An initial exotherm may be observed; use a water bath to maintain the temperature below 80°C.

  • Heating: Heat the reaction mixture in a water or oil bath to 70-80°C.

  • Reaction Monitoring: Maintain this temperature for 12-16 hours. Monitor the disappearance of the starting material by TLC (e.g., 10% MeOH in DCM). An additional portion of H₂O₂ may be required for full conversion.[7]

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Cautiously add a saturated solution of sodium sulfite until a negative peroxide test is obtained.

  • Neutralization: Place the flask in an ice bath. Slowly and carefully add a saturated solution of sodium bicarbonate with vigorous stirring until gas evolution ceases and the pH of the solution is ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization as described in the literature[7][8] or by column chromatography on silica gel.

References

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link]

  • Mosher, H. S., & Jorgensen, M. J. (1963). Pyridine-N-oxide. Organic Syntheses, 43, 82. DOI: 10.15227/orgsyn.043.0082. [Link]

  • Filo. (2025). Predict the product(s) of the following reactions: (b) Pyridine + H2O2 (... Retrieved from [Link]

  • Lee, Y. R., & Lee, G. J. (2020). Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives. RSC Advances, 10(16), 9484-9490. [Link]

  • Google Patents. (2007). CN1982297A - Synthesis of pyridine-N-oxide.
  • ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyridine N-Oxide-structure. Retrieved from [Link]

  • Guo, C., & Zhu, D. (2008). 5-Bromo-2-methylpyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1060. [Link]

  • Shul'pin, G. B., & Nizova, G. V. (2020). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Molecules, 25(23), 5649. [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). N-oxidation of pyridines by hydrogen peroxide in the presence of TS1. Retrieved from [Link]

  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

  • ResearchGate. (n.d.). Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. Retrieved from [Link]

  • Gorrod, J. W., & Damani, L. A. (1979). Some factors involved in the N-oxidation of 3-substituted pyridines by microsomal preparations in vitro. Xenobiotica, 9(4), 209-218. [Link]

  • Ashenhurst, J. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

  • Abraham Entertainment. (2025). MCPBA Epoxidation: Mechanism Explained. [Link]

  • McCallum, T., & Convenient, S. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Organic Letters, 20(6), 1638–1641. [Link]

  • Organic Syntheses. (n.d.). Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Bromo-2-methylpyridine N-oxide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange. [Link]

  • Google Patents. (2016). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • Google Patents. (2021). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • ResearchGate. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]

  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

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Technical Support Center: Purification of 2-Bromo-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-5-methylpyridine 1-oxide (CAS No: 19230-58-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity this compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of this compound is largely dependent on the synthetic route employed. The most common method involves the oxidation of 2-Bromo-5-methylpyridine.[1] Potential impurities may include:

  • Unreacted Starting Material: Residual 2-Bromo-5-methylpyridine is a common impurity.

  • Over-oxidation or Side-Reaction Products: Depending on the oxidizing agent and reaction conditions, byproducts from reactions with the pyridine ring or methyl group can occur.

  • Isomeric Impurities: While less common in the oxidation step, impurities from the synthesis of the 2-Bromo-5-methylpyridine precursor could carry over.

  • Inorganic Salts: These are often introduced during the work-up and quenching steps of the reaction.

A thorough understanding of your specific synthetic pathway is crucial for anticipating the likely impurities.

Q2: My purified this compound is a light brown solid. Is this normal?

A2: Yes, this compound is often described as a light brown solid.[1] However, the color can be an indicator of purity. Highly pure material may be off-white to light yellow. A darker brown color could indicate the presence of residual impurities or slight degradation. If the color is a concern for your downstream applications, further purification may be necessary.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for quantifying the purity of the compound and detecting non-volatile impurities.[1]

  • Gas Chromatography (GC): GC can be effective for analyzing the purity, especially for detecting volatile impurities like residual starting material.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the desired product and identifying any structural isomers or other organic impurities.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the main component and any impurities, aiding in their identification.[1]

II. Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Yield After Aqueous Work-up

Possible Causes & Solutions

Potential Cause Underlying Rationale Recommended Solution
Product is partially soluble in the aqueous phase. The N-oxide functional group increases the polarity and potential for hydrogen bonding, leading to some water solubility.After the initial extraction with an organic solvent (e.g., dichloromethane or ethyl acetate), perform several back-extractions of the aqueous layer to recover any dissolved product.[3]
Emulsion formation during extraction. The presence of polar functionalities can lead to the formation of stable emulsions, trapping the product at the interface.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Alternatively, filtering the emulsion through a pad of Celite® can be effective.[4]
Incomplete precipitation. If precipitating the product from an aqueous solution, the pH and temperature are critical for maximizing recovery.Ensure the pH is adjusted to the optimal point for precipitation (often neutral or slightly basic for pyridine N-oxides). Cool the mixture in an ice bath to further decrease solubility.[5]

Experimental Workflow: Optimized Aqueous Work-up

start Reaction Mixture quench Quench with Water/Brine start->quench extract Extract with Organic Solvent (e.g., DCM) quench->extract separate Separate Organic and Aqueous Layers extract->separate back_extract Back-extract Aqueous Layer with Organic Solvent separate->back_extract Recover dissolved product combine Combine Organic Layers separate->combine back_extract->combine dry Dry over MgSO4 or Na2SO4 combine->dry filter Filter dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate end Crude Product concentrate->end

Caption: Optimized aqueous work-up workflow.

Issue 2: Difficulty with Recrystallization

Possible Causes & Solutions

Potential Cause Underlying Rationale Recommended Solution
Product "oils out" instead of crystallizing. The presence of impurities can depress the melting point, leading to the formation of an oil. Rapid cooling can also prevent the formation of a crystal lattice.Add a slightly larger volume of the anti-solvent (the solvent in which the compound is less soluble) to the hot solution. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[6]
No crystal formation upon cooling. The solution may be too dilute, or the chosen solvent system is not optimal.Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. If that fails, add a seed crystal of the pure compound. If neither works, concentrate the solution and attempt cooling again. Perform small-scale solubility tests to find a better solvent system.[7]
Low recovery after recrystallization. The chosen solvent may be too good, even at low temperatures, leading to significant product loss in the mother liquor.After filtering the crystals, cool the mother liquor to a lower temperature (e.g., in a dry ice/acetone bath) to see if a second crop of crystals can be obtained. Consider a different solvent system where the solubility difference between hot and cold is more pronounced.

Experimental Protocol: Solvent Screening for Recrystallization

  • Preparation: Place a small amount (10-20 mg) of your crude this compound into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane, or mixtures like ethanol/water) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.

  • Heating: For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath until the solid dissolves.

  • Cooling: Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observation: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot, and which yields a good crop of crystals upon cooling.[7]

Issue 3: Ineffective Purification by Column Chromatography

Possible Causes & Solutions

Potential Cause Underlying Rationale Recommended Solution
Poor separation of product and impurities. The polarity of the mobile phase (eluent) is not optimized for separating compounds with similar polarities.Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal eluent composition.[2][8]
Product streaking or tailing on the column. The acidic nature of standard silica gel can strongly interact with the basic pyridine nitrogen, even in the N-oxide form, leading to poor peak shape and difficult elution.Deactivate the silica gel by adding a small amount of a base, such as triethylamine (0.1-1%), to the eluent. This will block the acidic silanol groups and improve the elution of the basic compound.[2] Alternatively, use a different stationary phase like alumina (neutral or basic).
Co-elution of closely related impurities. Some impurities may have very similar polarities to the desired product, making separation by standard column chromatography challenging.If resolution is still poor, consider using a longer column or a stationary phase with a smaller particle size for better separation efficiency. Preparative HPLC can also be an effective, albeit more resource-intensive, option for separating very similar compounds.[2][6]

Logical Flow for Column Chromatography Optimization

start Crude Product tlc TLC Analysis with Various Solvent Systems start->tlc choose_eluent Select Optimal Eluent for Separation tlc->choose_eluent column_prep Prepare Silica Gel Column choose_eluent->column_prep load Load Sample onto Column column_prep->load elute Elute with Chosen Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC/HPLC collect->analyze troubleshoot Streaking or Poor Separation? analyze->troubleshoot combine Combine Pure Fractions concentrate Concentrate to Obtain Pure Product combine->concentrate end Pure this compound concentrate->end troubleshoot->combine No add_base Add Triethylamine to Eluent troubleshoot->add_base Yes add_base->elute

Caption: Column chromatography optimization workflow.

III. References

  • BenchChem. (2025). Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine. Retrieved from

  • Smolecule. (n.d.). Buy this compound | 19230-58-1. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers. Retrieved from

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylpyridine. Retrieved from

  • IUCr. (2016). 2-Bromo-5-methylpyridine. Retrieved from

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Retrieved from

  • ChemicalBook. (n.d.). PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE synthesis. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Recrystallization of 2-Bromo-4-fluoro-5-methylpyridine Products. Retrieved from

  • Liu, B. N., Tang, S. G., Li, H. Y., Xu, Y. M., & Guo, C. (2008). 5-Bromo-2-methyl-pyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1060. [Link]

  • ResearchGate. (n.d.). 5-Bromo-2-methylpyridine N-oxide. Retrieved from

  • ResearchGate. (2016). 2-Bromo-5-methylpyridine. Retrieved from

  • Amerigo Scientific. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from

  • ChemicalBook. (n.d.). 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Bromo-5-methylpyridine 98%. Retrieved from

  • Organic Syntheses. (n.d.). Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Retrieved from

  • Nagaki, A., Yamada, S., Doi, M., Tomida, Y., Takabayashi, N., & Yoshida, J. I. (n.d.). Supporting Information: Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without Using Cryogenic Conditions. The Royal Society of Chemistry. Retrieved from

  • BLD Pharm. (n.d.). 3510-66-5|2-Bromo-5-methylpyridine. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Bromo-5-methylpyridine 98 3510-66-5. Retrieved from

  • Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines. Retrieved from

  • PubMed. (2008). 5-Bromo-2-methyl-pyridine N-oxide. Retrieved from

Sources

Technical Support Center: Synthesis of 2-Bromo-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting and answers to frequently asked questions regarding the synthesis of 2-Bromo-5-methylpyridine 1-oxide. It is designed for researchers, scientists, and drug development professionals to help navigate the common challenges and side reactions encountered during this synthetic procedure.

Section 1: Core Synthesis Overview & Mechanism

The most prevalent and reliable method for synthesizing this compound is the direct N-oxidation of 2-Bromo-5-methylpyridine. This reaction typically employs a peroxy acid, often generated in situ or used directly, with hydrogen peroxide in a solvent like glacial acetic acid being a common choice.[1][2]

The reaction proceeds via an electrophilic attack by the oxygen atom of the oxidizing agent on the lone pair of electrons of the pyridine nitrogen. The pyridine ring, being electron-deficient, requires a potent oxidizing agent to facilitate the formation of the N-oxide bond.

Main_Synthesis SM 2-Bromo-5-methylpyridine reagent_node H₂O₂ / Acetic Acid (Oxidizing Agent) SM->reagent_node Prod This compound reagent_node->Prod N-Oxidation Side_Reaction Prod 2-Bromo-5-methylpyridine 1-oxide Conditions Excess H₂O₂ High Temp (>90°C) Prod->Conditions Aldehyde 2-Bromo-1-oxopyridine- 5-carbaldehyde Acid 2-Bromo-1-oxopyridine- 5-carboxylic acid Aldehyde->Acid Further Oxidation Conditions->Aldehyde Oxidation Troubleshooting_Workflow decision decision issue issue solution solution start Reaction Complete. Analyze Crude Product. decision1 decision1 start->decision1 High Purity? solution1 Proceed to Purification & Isolation decision1->solution1 Yes issue1 Primary Issue: Incomplete Reaction decision1->issue1 No decision2 Major Peak is Starting Material? issue1->decision2 Check TLC/NMR issue2 Primary Issue: Impurity Detected decision2->issue2 No solution2 Re-run Reaction: - Check H₂O₂ conc. - Increase Temp/Time decision2->solution2 Yes decision3 Impurity MW = Product MW + 16? issue2->decision3 solution3 Methyl Over-oxidation: - Re-run at lower temp - Add H₂O₂ dropwise decision3->solution3 Yes solution4 Characterize unknown. Consider other side reactions. decision3->solution4 No

Sources

Technical Support Center: Overcoming Challenges in the Scale-up of 2-Bromo-5-methylpyridine 1-oxide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Bromo-5-methylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this important intermediate from the laboratory to larger-scale production. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established scientific principles and practical field experience.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis of this compound.

Q1: What is the most common and scalable method for the N-oxidation of 2-Bromo-5-methylpyridine?

A1: The most prevalent and scalable method is the direct oxidation of 2-Bromo-5-methylpyridine using a peroxy acid, most commonly hydrogen peroxide in a suitable solvent like glacial acetic acid.[1] This method is well-documented for substituted pyridines and offers a good balance of reactivity, cost-effectiveness, and scalability. While other reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also effective, the use of hydrogen peroxide is often preferred in large-scale operations due to safety and cost considerations.[2]

Q2: What are the primary safety concerns when scaling up this N-oxidation?

A2: The primary safety concern is the risk of a thermal runaway reaction.[3] The N-oxidation of pyridines with hydrogen peroxide is a highly exothermic process. Inadequate heat removal on a larger scale can lead to a rapid increase in temperature and pressure, potentially causing a violent decomposition of the reaction mixture. It is crucial to have robust temperature control, emergency cooling systems, and to have conducted thorough thermal hazard studies, such as reaction calorimetry, before attempting a large-scale synthesis.

Q3: What are the expected major impurities in the production of this compound?

A3: The major impurities can be categorized as follows:

  • Process-related impurities: Unreacted 2-Bromo-5-methylpyridine is a common impurity.

  • Degradation products: Over-oxidation or side reactions can lead to the formation of various byproducts. The specific nature of these will depend on the reaction conditions, but can include ring-opened products or further oxidized species.[4][5][6]

  • Residual solvents: Solvents used in the reaction and purification steps, such as acetic acid or recrystallization solvents, may be present in the final product.

Q4: How can I monitor the progress of the N-oxidation reaction?

A4: High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring the reaction progress. It allows for the accurate quantification of the starting material, product, and any major impurities. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks during the reaction.

Q5: What are the recommended purification methods for this compound at a larger scale?

A5: The most common purification method is recrystallization from a suitable solvent system. The choice of solvent will depend on the impurity profile and desired crystal form. It is also important to consider the potential for polymorphism, where different crystalline forms of the product may have different physical properties.[7] In some cases, a slurry wash with a non-solvent can be effective in removing certain impurities.

II. Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues that may arise during the scale-up of this compound production.

A. Reaction Control and Thermal Safety

Issue: Difficulty in maintaining a stable reaction temperature, leading to temperature spikes.

Potential Causes:

  • Inadequate Heat Transfer: The surface-area-to-volume ratio decreases significantly during scale-up, making heat removal less efficient.[8]

  • Poor Mixing: Inefficient mixing can lead to localized "hot spots" where the reaction rate is much higher, generating heat faster than it can be dissipated.[9][10]

  • Incorrect Reagent Addition Rate: Adding the oxidizing agent too quickly can overwhelm the cooling capacity of the reactor.

Recommended Solutions:

Solution Detailed Explanation
Optimize Reagent Addition Add the hydrogen peroxide solution at a controlled, slow rate to match the heat removal capacity of the reactor. This can be determined through reaction calorimetry studies.
Improve Agitation Ensure the reactor's agitator is appropriately designed and operated to provide efficient mixing and prevent the formation of stagnant zones. The goal is to maintain a homogenous temperature throughout the reaction mass.[9]
Enhance Cooling Capacity Utilize a reactor with a high-efficiency cooling jacket and consider the use of internal cooling coils for very large-scale reactions. Ensure the coolant temperature is sufficiently low and the flow rate is adequate.
Perform Thermal Hazard Assessment Before scaling up, conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and reaction calorimetry to understand the thermal profile of the reaction and the potential for runaway scenarios.

Workflow for Thermal Hazard Assessment:

cluster_0 Thermal Hazard Assessment DSC_TGA DSC/TGA on Starting Material and Product Reaction_Calorimetry Reaction Calorimetry (RC1e) DSC_TGA->Reaction_Calorimetry Initial thermal stability data Adiabatic_Calorimetry Adiabatic Calorimetry (ARC) Reaction_Calorimetry->Adiabatic_Calorimetry Determine heat of reaction and heat flow Data_Analysis Data Analysis and Risk Assessment Adiabatic_Calorimetry->Data_Analysis Simulate worst-case scenarios Define_Safe_Operating_Limits Define Safe Operating Limits Data_Analysis->Define_Safe_Operating_Limits Establish critical process parameters

Caption: Workflow for assessing thermal hazards before scale-up.

B. Impurity Profile and Control

Issue: High levels of unreacted starting material or formation of unknown impurities in the final product.

Potential Causes:

  • Incomplete Reaction: Insufficient reaction time, incorrect stoichiometry, or sub-optimal temperature can lead to incomplete conversion.

  • Side Reactions: Higher reaction temperatures or localized hot spots can promote the formation of degradation products.[4][5][6]

  • Poor Quality of Starting Materials: Impurities in the 2-Bromo-5-methylpyridine can carry through or interfere with the reaction.

Recommended Solutions:

Solution Detailed Explanation
Optimize Reaction Conditions Re-evaluate the reaction stoichiometry, temperature, and time at the larger scale. It may be necessary to adjust these parameters to achieve complete conversion.
Strict Temperature Control Maintain a consistent and controlled temperature throughout the reaction to minimize the formation of temperature-dependent byproducts.
Source High-Purity Starting Material Ensure the 2-Bromo-5-methylpyridine used is of high purity and free from impurities that could affect the reaction.
Impurity Identification and Tracking Use analytical techniques like LC-MS to identify the structure of unknown impurities.[11] Track the formation of key impurities throughout the process to understand their origin and develop strategies for their removal or prevention.[12]

Logical Flow for Impurity Management:

cluster_1 Impurity Management Strategy Identify Identify Impurities (LC-MS, NMR) Quantify Quantify Impurities (HPLC) Identify->Quantify Track Track Impurity Formation Quantify->Track Control Implement Control Strategy Track->Control Understand formation mechanism Purge Purge Impurities (Crystallization, etc.) Control->Purge Optimize process or purify

Caption: A systematic approach to managing impurities during scale-up.

C. Product Isolation and Purification

Issue: Low yield or poor quality of the isolated product after crystallization.

Potential Causes:

  • Sub-optimal Crystallization Solvent: The chosen solvent may not provide the desired solubility profile for effective purification.

  • Uncontrolled Crystallization Process: Rapid cooling or insufficient agitation can lead to the formation of small, impure crystals or an oil.

  • Polymorphism: The product may exist in different crystalline forms, one of which may be less stable or more difficult to isolate.[7]

  • Product Loss During Work-up: The product may have some solubility in the wash solvents, leading to yield loss.

Recommended Solutions:

Solution Detailed Explanation
Solvent Screening Conduct a thorough solvent screening to identify a crystallization solvent or solvent system that provides a good yield of high-purity product.
Controlled Cooling Profile Implement a controlled cooling profile during crystallization to promote the growth of larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also be beneficial.
Characterize Solid Form Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to characterize the crystalline form of the product and ensure consistency between batches.
Optimize Washing Steps Minimize the volume of wash solvents used and ensure they are chilled to reduce product solubility and minimize yield loss.

III. Experimental Protocols

A. Lab-Scale Synthesis of this compound (Illustrative)

This protocol is adapted from the synthesis of the isomeric 5-Bromo-2-methylpyridine N-oxide and should be optimized for the target molecule.[1]

Materials:

  • 2-Bromo-5-methylpyridine

  • Glacial Acetic Acid

  • 35% Hydrogen Peroxide

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, suspend 2-Bromo-5-methylpyridine (1.0 eq) in glacial acetic acid.

  • Heat the mixture to 70-80°C in a water bath.

  • Add 35% aqueous hydrogen peroxide (1.1 eq) dropwise, maintaining the reaction temperature.

  • After the initial addition, continue to stir the mixture at 70-80°C for several hours, monitoring the reaction progress by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and concentrate again to remove most of the acetic acid.

  • Upon cooling, the product should precipitate. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove residual impurities.

  • Dry the product under vacuum to a constant weight.

B. Analytical Method: Reaction Monitoring by HPLC

This is a general method and should be adapted and validated for the specific application.

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, and gradually increase to elute all components.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 30°C

IV. References

  • Strategies for Managing API Impurities in Drug Development. Pharma Times. [Link]

  • How To Control Impurities In Pharmaceuticals. Pharmaceuticals Guidelines. [Link]

  • Vasylyeva, V., et al. (2010). Polymorphism of Pyridine-N-oxide and Its Deuterated Analogues. Crystal Growth & Design. [Link]

  • A Proven Approach to Impurity Control Across API and RSM Synthesis. W.R. Grace. [Link]

  • Mixing and Mass Transfer | Reaction Rate. Mettler Toledo. [Link]

  • ASPECTS OF SCALE-UP: II - Mass Transfer Considerations. LinkedIn. [Link]

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. CordenPharma. [Link]

  • Chemical Reaction Engineering Processes Design and Scale-Up Issues in Gas-Liquid Reactions. International Journal of Novel Research and Development. [Link]

  • 5-Bromo-2-methylpyridine N-oxide. National Center for Biotechnology Information. [Link]

  • Alam, M., et al. (2011). Development of a Safe and Practical N-Oxidation Procedure Using m-CPBA in Acetic Acid. Organic Process Research & Development. [Link]

  • Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries. Nature Communications. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-5-methylpyridine 1-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-methylpyridine 1-oxide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique electronic properties of pyridine N-oxides—activating the ring for certain transformations while posing specific challenges—necessitate a nuanced approach to reaction optimization.[1][2][3] This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate common experimental hurdles and maximize the success of your synthetic campaigns.

Part 1: Synthesis & Handling of the Core Scaffold

This section addresses the foundational step: the preparation and handling of the this compound starting material. Issues at this stage can cascade through a synthetic sequence.

FAQ 1: My N-oxidation of 2-bromo-5-methylpyridine is incomplete or results in a complex mixture. What are the critical parameters to control?

Answer: Incomplete conversion and side-product formation are common issues in the N-oxidation of pyridines. The key is to balance reactivity with the stability of the starting material and product under oxidative conditions.

Causality and Troubleshooting:

  • Choice of Oxidant: While various reagents exist, hydrogen peroxide in glacial acetic acid is a robust and common method.[4][5] Peracids like m-chloroperoxybenzoic acid (m-CPBA) are also effective but can sometimes be too aggressive, leading to over-oxidation or decomposition, especially with sensitive substrates.[6]

  • Temperature Control: This is arguably the most critical parameter. The reaction is exothermic. A runaway reaction can lead to decomposition. A typical protocol involves heating to 70-80°C (343-353 K).[4][5] It is crucial to add the oxidant portion-wise or via a dropping funnel to maintain control.

  • Reaction Time & Stoichiometry: N-oxidation can be slow. Monitor the reaction by TLC or LC-MS. If the reaction stalls, a second addition of the oxidant may be necessary after a few hours.[4][5] Using a slight excess of the oxidant (e.g., 1.1-1.5 equivalents) is common, but a large excess should be avoided.

  • Work-up Procedure: Residual peroxide must be quenched before extraction. This is a critical safety step. Decomposition of active oxygen compounds can be achieved with reagents like sodium bisulfite or sodium thiosulfate until a negative peroxide test (e.g., with starch-iodide paper) is obtained.[7] The product is often isolated by careful neutralization and extraction or by concentrating the mixture and precipitating the product.[4][5]

Experimental Protocol: N-Oxidation of 2-Bromo-5-methylpyridine
  • Suspend 2-bromo-5-methylpyridine (1.0 eq) in glacial acetic acid.

  • Carefully add 35% aqueous hydrogen peroxide (1.2 eq) portion-wise, monitoring the internal temperature.

  • Heat the mixture to 70-80°C and stir for 3-4 hours.

  • Monitor starting material consumption by TLC or LC-MS. If the reaction is sluggish, add an additional portion of hydrogen peroxide (0.3 eq) and continue heating for another 4-8 hours.[4]

  • Cool the reaction to room temperature and then to 0°C in an ice bath.

  • Crucially , quench any remaining peroxide by the slow addition of a saturated aqueous solution of sodium bisulfite until a peroxide test is negative.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate or sodium carbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

FAQ 2: The this compound product is hygroscopic and difficult to handle. How can I properly dry and store it?

Answer: Pyridine N-oxides are notoriously hygroscopic, which can interfere with downstream reactions, particularly those using moisture-sensitive organometallics or catalysts.[8]

Best Practices:

  • Drying: For residual water, azeotropic distillation with a solvent like toluene or ethyl acetate is highly effective.[8] For small scales, drying in a vacuum oven at a moderate temperature (40-50°C) over a desiccant like P₂O₅ is also a good option.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Storing it inside a desiccator provides an additional layer of protection. For long-term storage, refrigeration is recommended to minimize degradation.[9]

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This scaffold is a prime substrate for C-C and C-N bond formation. However, the N-oxide moiety introduces unique challenges and opportunities in catalysis.

General Troubleshooting Workflow for Cross-Coupling Reactions

The following workflow provides a systematic approach to diagnosing and solving common issues in palladium-catalyzed reactions.

G cluster_optimize Optimization Strategy Start Low Yield or No Reaction Check_SM 1. Verify Starting Material Purity & Integrity Start->Check_SM Check_Reagents 2. Assess Reagent Quality (Solvent, Base, Catalyst) Check_SM->Check_Reagents If SM is pure Analyze_Mixture 3. Analyze Crude Reaction (LC-MS, NMR) Check_Reagents->Analyze_Mixture If reagents are good Decomposition Decomposition of SM or Product? Analyze_Mixture->Decomposition Optimize 4. Systematically Optimize Reaction Parameters Catalyst Catalyst/Ligand Screen Decomposition->Optimize Yes Lower Temp, Shorter Time No_Conversion Mainly Unreacted SM? Decomposition->No_Conversion No No_Conversion->Optimize Yes Increase Temp, Change Catalyst/Ligand Side_Products Significant Side Products? No_Conversion->Side_Products No Side_Products->Optimize Yes Change Base/Solvent, Check Stoichiometry Base Base Screen Solvent Solvent/Temp Screen

Caption: A logical workflow for troubleshooting cross-coupling reactions.

FAQ 3: My Suzuki-Miyaura coupling is sluggish or fails. What are the most common points of failure?

Answer: The Suzuki-Miyaura reaction is powerful but sensitive to several factors, especially with heteroaromatic substrates like pyridine N-oxides.[10][11]

Causality and Troubleshooting:

  • Catalyst and Ligand Choice: Not all palladium sources and ligands are equal. For heteroaryl bromides, electron-rich, bulky phosphine ligands are often required.

    • Problem: Standard Pd(PPh₃)₄ may be ineffective.

    • Solution: Switch to a more active catalyst system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or cataCXium® A are excellent starting points. A pre-catalyst like Pd₂(dba)₃ with a ligand is often more active than a Pd(0) source alone.[12]

  • Base Selection: The base is crucial for activating the boronic acid.[12]

    • Problem: A weak base (e.g., Na₂CO₃) may not be sufficient.

    • Solution: Use a stronger base like K₃PO₄ or K₂CO₃. The choice of base can also influence side reactions.

  • Solvent System: A mixture of an organic solvent and water is typical.

    • Problem: Poor solubility of reagents.

    • Solution: Common solvent systems include 1,4-dioxane/water or toluene/water.[10] Ensure the mixture is homogenous at the reaction temperature.

  • Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized to inactive Pd(II).

    • Solution: Rigorously degas the reaction mixture. This is a non-negotiable step. Subject the solvent and reaction vessel to several cycles of vacuum and backfilling with an inert gas (argon or nitrogen) before adding the catalyst.

ParameterRecommendation A (Standard)Recommendation B (Challenging Substrates)Rationale
Pd Source Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ (1-2 mol%)Pre-catalysts often generate a more active catalytic species in situ.
Ligand NoneSPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.
Base K₂CO₃ (2-3 eq)K₃PO₄ (2-3 eq)K₃PO₄ is a stronger base, often effective when others fail.[10]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)Solvent choice affects solubility and catalyst stability.
Temperature 80-100 °C90-110 °CHigher temperatures may be needed to drive catalyst turnover.
FAQ 4: I'm attempting a Buchwald-Hartwig amination and observing low conversion and/or catalyst decomposition. How can I improve this?

Answer: Buchwald-Hartwig amination is the gold standard for C-N bond formation but requires careful tuning of the catalyst system.[13][14] The pyridine N-oxide can act as both a substrate and a potential ligand, complicating the catalytic cycle.

Causality and Troubleshooting:

  • Ligand is Key: The choice of phosphine ligand is the most critical factor for success. The ligand stabilizes the palladium center, facilitates oxidative addition, and promotes the final reductive elimination step.[15][16]

    • Problem: A general-purpose ligand like P(t-Bu)₃ is not working.

    • Solution: For heteroaryl chlorides/bromides, specialized biarylphosphine ligands are almost always necessary. XPhos, RuPhos, and BrettPhos are excellent choices that have demonstrated broad utility.

  • Base Compatibility: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.

    • Problem: Weaker bases (K₂CO₃, Cs₂CO₃) lead to no reaction.

    • Solution: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the standard choices. NaOtBu is generally effective and cost-efficient.[17]

  • Solvent Choice: Anhydrous, non-protic solvents are essential.

    • Solution: Toluene, 1,4-dioxane, or CPME (cyclopentyl methyl ether) are common. Ensure the solvent is thoroughly dried before use.

  • Catalyst Inhibition: The product, an aminopyridine N-oxide, can sometimes coordinate to the palladium center more strongly than the desired ligand, leading to catalyst inhibition.[18]

    • Solution: If you suspect product inhibition (i.e., the reaction starts but stalls), try running the reaction at a higher dilution or a slightly higher temperature to favor dissociation.

G Pd0 L-Pd(0) ArPdBr L-Pd(II)(Ar)(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAmine [L-Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ ArPdBr->ArPdAmine Amine Coordination (HNR¹R²) ArPdAmido L-Pd(II)(Ar)(NR¹R²) ArPdAmine->ArPdAmido Deprotonation (Base) ArPdAmido->Pd0 Regenerates Catalyst Product Ar-NR¹R² ArPdAmido->Product Reductive Elimination Trouble_OA Slow Step? -> Use electron-rich, bulky ligand (e.g., XPhos) Trouble_OA->ArPdBr Trouble_RE Difficult Step? -> Bulky ligand helps -> Product inhibition possible Trouble_RE->ArPdAmido Trouble_Base Base too weak? -> Use NaOtBu Trouble_Base->ArPdAmine

Caption: Key steps in the Buchwald-Hartwig cycle and common failure points.

Part 3: Post-Reaction Modifications and General FAQs
FAQ 5: How do I remove the N-oxide group after my desired transformation is complete?

Answer: Deoxygenation is a common final step to obtain the desired pyridine derivative. The choice of method depends on the functional group tolerance of your molecule.

  • For Robust Molecules: Phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃) in a non-polar solvent like chloroform or dichloroethane is highly effective, though harsh. This method can also lead to chlorination at the 2- and 4-positions.[3]

  • For More Sensitive Molecules: Catalytic hydrogenation (e.g., H₂, Pd/C) is a mild and clean method, provided your molecule does not contain other reducible groups (alkenes, alkynes, nitro groups).[19] Ammonium formate with Pd/C is another excellent transfer hydrogenation method that avoids the need for a high-pressure hydrogenator.[19]

  • Using Metals: Iron powder in acetic acid or zinc dust in acetic acid are classical and effective methods for deoxygenation.

FAQ 6: Are there specific safety concerns when working with this compound?

Answer: Yes. Beyond the standard hazards of organic reagents, there are two key points to consider:

  • Thermal Stability: Pyridine N-oxides can decompose exothermically at very high temperatures. Uncontrolled heating of reaction mixtures should be avoided.[19] Always ensure proper temperature monitoring and control, especially on a larger scale.

  • Oxidation Reactions: When performing the N-oxidation, be aware that mixing strong oxidizers (like hydrogen peroxide or permanganate) with organic compounds can create potentially explosive mixtures, especially with immiscible reagents at elevated temperatures.[7][20] Always add reagents slowly and with adequate cooling and stirring.

References
  • Pyridine-N-oxide. Organic Syntheses.[Link]

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.[Link]

  • Mechanistic Investigations of the Direct Arylation of Pyridine N-oxides with Bromoarenes. Refubium - Freie Universität Berlin.[Link]

  • Process For Purification Of N Oxide Pyridine Derivative. Quick Company.[Link]

  • Cross-coupling reaction between pyridine N-oxide derivatives and a variety of ethers. ResearchGate.[Link]

  • Cross-coupling of pyridine N-oxide derivatives with secondary alkyl bromides. ResearchGate.[Link]

  • Reactivity of Pyridine-N-Oxide. YouTube.[Link]

  • How to dry pyridine N-oxide obtained commerically. Reddit.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Pyridine-N-oxide. Wikipedia.[Link]

  • 5-Bromo-2-methylpyridine N-oxide. National Institutes of Health.[Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.[Link]

  • Pyridine N-Oxides. Baran Lab, Scripps Research.[Link]

  • 2-Bromo-5-methylpyridine. PubChem.[Link]

  • 5-Bromo-2-methylpyridine N-oxide. ResearchGate.[Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.[Link]

  • Pyridine-N-oxide | Heterocyclic Chemistry | TYBSc. YouTube.[Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University.[Link]

  • Recent trends in the chemistry of pyridine N-oxides. ARKAT USA, Inc.[Link]

  • A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry.[Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange. The Royal Society of Chemistry.[Link]

  • 2-Bromo-5-methylpyridine. ResearchGate.[Link]

Sources

troubleshooting guide for 2-Bromo-5-methylpyridine 1-oxide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-methylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during reactions with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low to no conversion of my starting material. What are the likely causes and how can I improve my yield?

Answer:

Low conversion in Suzuki-Miyaura couplings involving this compound can stem from several factors, primarily related to catalyst activity, reaction conditions, and the nature of the reactants.

Causality and Solutions:

  • Catalyst Inactivation: The pyridine N-oxide moiety can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Additionally, impurities in reagents or solvents can poison the catalyst.

    • Solution:

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the desired reductive elimination and stabilize the active palladium species.[1][2]

      • Catalyst Precursor: Use a pre-formed catalyst or a reliable palladium source like Pd(PPh₃)₄ or Pd₂(dba)₃.[3] Ensure the catalyst is handled under an inert atmosphere to prevent oxidation.

      • Reagent Purity: Use high-purity, anhydrous solvents and reagents. Degas the reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) to remove oxygen.[4]

  • Inadequate Base: The choice and quality of the base are critical for the activation of the boronic acid.[5]

    • Solution:

      • Base Selection: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often effective bases for Suzuki couplings.[5] For challenging couplings, a stronger base like cesium carbonate (Cs₂CO₃) might be beneficial.[5]

      • Base Quality: Ensure the base is finely powdered and dry. Grinding the base before use can increase its surface area and reactivity.[4]

  • Suboptimal Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. For solvents like dioxane or toluene, reflux temperatures are often necessary.[6]

  • Poor Solubility: The starting materials or intermediates may not be fully dissolved, leading to a heterogeneous reaction mixture and slow reaction rates.[6]

    • Solution: Choose a solvent system that ensures the solubility of all components at the reaction temperature. A mixture of solvents, such as dioxane/water or toluene/water, is often used.[2][3]

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low Conversion in Suzuki Coupling check_catalyst 1. Verify Catalyst System start->check_catalyst check_base 2. Evaluate Base check_catalyst->check_base solution_catalyst Use bulky ligand (e.g., SPhos) Ensure inert atmosphere check_catalyst->solution_catalyst check_temp 3. Optimize Temperature check_base->check_temp solution_base Switch to stronger base (K3PO4, Cs2CO3) Ensure base is dry and fine check_base->solution_base check_solubility 4. Assess Solubility check_temp->check_solubility solution_temp Incrementally increase heat check_temp->solution_temp solution_solubility Use co-solvent (e.g., dioxane/water) check_solubility->solution_solubility end Improved Yield solution_solubility->end

Caption: A stepwise approach to troubleshooting low-yielding Suzuki-Miyaura reactions.

Issue 2: Formation of Impurities in Buchwald-Hartwig Amination

Question: I'm attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I'm observing significant side products, including the hydrodehalogenated starting material. How can I minimize these impurities?

Answer:

The formation of impurities in Buchwald-Hartwig aminations often points to side reactions competing with the desired C-N bond formation.[7] The hydrodehalogenated product (5-methylpyridine 1-oxide) is a common byproduct resulting from β-hydride elimination.[7]

Causality and Solutions:

  • β-Hydride Elimination: This side reaction is more prevalent with certain amines and can compete with reductive elimination.[7]

    • Solution:

      • Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) that accelerate the rate of reductive elimination, thus outcompeting β-hydride elimination.[1]

      • Base Choice: Use a non-nucleophilic, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). These bases are effective in deprotonating the amine without promoting side reactions.[8]

  • Catalyst Decomposition: The palladium catalyst can decompose, leading to the formation of palladium black and a loss of catalytic activity.

    • Solution:

      • Inert Atmosphere: As with Suzuki couplings, maintaining a strictly inert atmosphere is crucial to prevent catalyst oxidation.[1]

      • Ligand Ratio: Ensure an appropriate palladium-to-ligand ratio, typically 1:1 to 1:2, to maintain the stability of the active catalytic species.

  • Reaction with the N-Oxide: The N-oxide functionality can potentially interact with the catalyst or other reagents, leading to undesired transformations.

    • Solution: While the N-oxide is generally stable under these conditions, if side reactions involving this group are suspected, consider a two-step approach: perform the Buchwald-Hartwig amination on 2-bromo-5-methylpyridine first, followed by N-oxidation.

Issue 3: Difficulty in Removing the N-Oxide Post-Reaction

Question: After a successful coupling reaction, I am struggling to deoxygenate the pyridine N-oxide to obtain my final product. What are some reliable methods for this transformation?

Answer:

The removal of the N-oxide is a common final step in synthetic sequences involving pyridine N-oxides.[9] The choice of deoxygenation method depends on the functional group tolerance of your molecule.

Recommended Deoxygenation Protocols:

ReagentConditionsAdvantagesConsiderations
Phosphorus Trichloride (PCl₃) CH₂Cl₂ or CHCl₃, 0 °C to rtEfficient and generally high-yielding.Stoichiometric amounts of phosphorus byproducts are generated. Can react with other functional groups.
Triphenylphosphine (PPh₃) Heat (e.g., in toluene or xylene)Milder than PCl₃.Requires higher temperatures; the triphenylphosphine oxide byproduct can be challenging to remove chromatographically.
Samarium Iodide (SmI₂) THF, rtMild and selective.Requires stoichiometric amounts of the reagent.
Sodium Dithionite (Na₂S₂O₄) H₂O/MeOH, rtInexpensive and uses aqueous conditions.May not be suitable for water-sensitive compounds.
Catalytic Hydrogenation (H₂, Pd/C) MeOH or EtOH, H₂ atmosphereClean reaction with gaseous byproducts.Can reduce other functional groups (e.g., nitro, alkenes, alkynes).
Diboron Reagents (e.g., (pinB)₂) MeCN, 70 °CMild and selective with broad functional group compatibility.[10]May require elevated temperatures.[10]

Frequently Asked Questions (FAQs)

Q1: What is the stability and recommended storage for this compound?

A1: this compound is a light brown solid.[11] Like many pyridine N-oxides, it can be hygroscopic.[12] It is recommended to store the compound in a tightly sealed container in a cool, dry place, and under an inert atmosphere to prevent moisture uptake and potential degradation.[13] For long-term storage, refrigeration at 2-8°C is advisable.[13]

Q2: Are there any specific safety precautions I should take when working with this compound?

A2: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[14][15] Work in a well-ventilated fume hood.[12] Avoid inhalation of dust and contact with skin and eyes.[14][15] In case of contact, wash the affected area thoroughly with water.[14][15]

Q3: Can I use this compound in other cross-coupling reactions besides Suzuki and Buchwald-Hartwig?

A3: Yes, the reactivity of the C-Br bond makes it a suitable substrate for various other palladium-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Stille couplings. The N-oxide group generally remains intact under these conditions, but optimization of the reaction parameters for each specific transformation is necessary.

Q4: How does the N-oxide group affect the reactivity of the pyridine ring?

A4: The N-oxide group significantly alters the electronic properties of the pyridine ring. It acts as an electron-donating group through resonance and an electron-withdrawing group through induction. This dual nature makes the ring more susceptible to electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions.[9][16] This altered reactivity can be strategically exploited in multi-step syntheses.[16]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general starting point; optimization may be required for different substrates.

Materials:

  • This compound

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.5 equivalents)[3]

  • 1,4-Dioxane, anhydrous

  • Water, deionized

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst premix to the Schlenk flask.

  • Add the remaining anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle of Suzuki-Miyaura Coupling

pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L2-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)L2-Ar' transmetalation->pd2_intermediate boronate Ar'-B(OH)3- boronate->transmetalation base Base (e.g., K3PO4) base->boronate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.

References

  • Organic Syntheses Procedure. Pyridine-N-oxide.
  • Smolecule. This compound | 19230-58-1.
  • Vamos, M., & Cosford, N. D. P. (2017). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry.
  • Benchchem. Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine.
  • Quick Company. Process For Purification Of N Oxide Pyridine Derivative.
  • ResearchGate. Pyridine N-Oxide.
  • Wikipedia. Buchwald–Hartwig amination.
  • Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
  • Wikipedia. Pyridine-N-oxide.
  • Reddit. Failed suzuki coupling, any suggenstions?.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?.
  • Blog. What are the reaction products of 5-Bromo-2-methylpyridine and alcohols?.
  • Sigma-Aldrich. 2-Bromo-5-methylpyridine 98 3510-66-5.
  • Arkat USA. Recent trends in the chemistry of pyridine N-oxides.
  • PMC - NIH. 5-Bromo-2-methylpyridine N-oxide.
  • PubChem. 2-Bromo-5-methylpyridine | C6H6BrN | CID 564216.
  • Google Patents. Process for the reduction of pyridine n-oxides.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Google Patents. Pyridine n-oxides and processes for their preparation.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • PMC - NIH. Reduction of Amine N-Oxides by Diboron Reagents.
  • Benchchem. Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Sigma-Aldrich. 2-Bromo-5-methylpyridine 98 3510-66-5.
  • New Journal of Chemistry (RSC Publishing). Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant.
  • ResearchGate. 5-Bromo-2-methylpyridine N-oxide.
  • Benchchem. A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Benchchem. A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
  • ChemicalBook. This compound.
  • BLD Pharm. 3510-66-5|2-Bromo-5-methylpyridine|BLD Pharm.
  • NET. 2-Bromo-5-methylpyridine.
  • TCI AMERICA - Spectrum Chemical. 2-Bromo-5-methylpyridine.
  • Filo. Complete the following reactions: a) b) c) 3-bromo-...

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preventing decomposition of 2-Bromo-5-methylpyridine 1-oxide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-methylpyridine 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical chemical intermediate during storage and handling. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter in your experiments.

Introduction

This compound is a key building block in the synthesis of novel pharmaceutical compounds.[1] The presence of the N-oxide functional group and the bromine atom makes it a versatile reagent, but also susceptible to degradation if not stored and handled correctly.[1] Understanding and preventing decomposition is paramount to ensure experimental reproducibility, product purity, and safety. This guide provides a comprehensive overview of the factors influencing the stability of this compound and practical steps to mitigate degradation.

Troubleshooting Guide: Common Observations and Solutions

This section addresses specific issues that may indicate decomposition of this compound.

Issue 1: Appearance of a Yellow or Brown Discoloration in the Solid Material

  • Potential Cause: This is often the first visual indicator of degradation. The discoloration can result from a complex series of reactions, potentially involving polymerization or the formation of colored impurities initiated by exposure to light, air (oxygen), or trace acidic/basic contaminants. While the pyridine ring itself is relatively stable, the N-oxide functionality can be more reactive.

  • Immediate Action:

    • Segregate the discolored material to prevent cross-contamination of pure stock.

    • Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) to quantify the extent of degradation.[2] A significant decrease in the main peak area and the appearance of new peaks are indicative of decomposition.

  • Preventative Measures:

    • Light Protection: Store the compound in an amber glass vial or a container wrapped in aluminum foil to block UV and visible light, which can induce photochemical rearrangements in pyridine N-oxides.[3]

    • Inert Atmosphere: After each use, flush the container headspace with an inert gas like argon or nitrogen before sealing. This displaces oxygen, a key player in oxidative degradation pathways.

    • Temperature Control: Adhere strictly to recommended storage temperatures.

Issue 2: Inconsistent or Lower-than-Expected Yields in Subsequent Reactions

  • Potential Cause: If the purity of your this compound has diminished due to decomposition, it will directly impact the stoichiometry of your reaction, leading to lower yields of the desired product. The degradation products can also interfere with the reaction mechanism or catalyst activity.

  • Troubleshooting Workflow:

    workflow A Low Yield Observed B Analyze Purity of Starting Material (HPLC, NMR) A->B C Purity < 98%? B->C D Procure Fresh, High-Purity Reagent C->D Yes G Purity Acceptable C->G No E Review Storage Conditions of Old Stock D->E F Implement Correct Storage Protocol E->F H Investigate Other Reaction Parameters (Solvent, Temperature, Catalyst) G->H

    Caption: Troubleshooting workflow for addressing low reaction yields.

  • Recommended Action:

    • Always verify the purity of the starting material before use, especially if it has been in storage for an extended period or if visual changes are noted.

    • If the purity is compromised, it is advisable to use a fresh batch of the reagent. The synthesis of this compound is typically achieved by the oxidation of 2-bromo-5-methylpyridine.[4][5]

Issue 3: Appearance of New, Unidentified Peaks in Chromatographic Analysis (HPLC, GC-MS)

  • Potential Cause: The presence of new peaks confirms the formation of degradation products. While the exact decomposition pathways for this specific molecule are not extensively documented, we can infer likely products based on the chemistry of related compounds.

    • Hydrolysis: The carbon-bromine bond in brominated pyridines can be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH, which would lead to the formation of 2-Hydroxy-5-methylpyridine 1-oxide.

    • Thermal Decomposition: Studies on the closely related 2-methylpyridine N-oxide show that thermal stress can cause deoxygenation to form 2-methylpyridine.[6] It is plausible that this compound could decompose to 2-Bromo-5-methylpyridine under significant thermal stress.

    • Photochemical Rearrangement: Exposure to light can cause pyridine N-oxides to rearrange into oxaziridine-like intermediates and subsequently into 1,2-oxazepine derivatives.[3]

  • Analytical Approach:

    • HPLC: A versatile method for separating and quantifying non-volatile and thermally labile compounds like pyridine derivatives. A reverse-phase C18 column is typically effective.[2]

    • LC-MS: Liquid chromatography-mass spectrometry is invaluable for identifying the molecular weights of the degradation products, providing strong evidence for their structures.

    • GC-MS: Gas chromatography-mass spectrometry can be used to identify volatile degradation products, such as the deoxygenated 2-Bromo-5-methylpyridine.

    G cluster_0 Storage Conditions cluster_1 This compound (Stable) cluster_2 Potential Degradation Products Light Light B 1,2-Oxazepine derivative Light->B Photorearrangement Heat Heat C 2-Bromo-5-methylpyridine Heat->C Deoxygenation Moisture Moisture D 2-Hydroxy-5-methylpyridine 1-oxide Moisture->D Hydrolysis Oxygen Oxygen E Polymeric materials Oxygen->E Oxidative Polymerization A This compound

    Caption: Potential degradation pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure long-term stability, the compound should be stored under the conditions summarized in the table below. These recommendations are based on best practices for halogenated pyridine N-oxides.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential thermal degradation and other decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.
Light Protect from light (Amber vial/foil)Prevents photochemical rearrangements and degradation.[3]
Moisture Tightly sealed container in a dry locationMinimizes the risk of hydrolysis of the C-Br bond.
Container Borosilicate glass or HDPEThese materials are generally inert and compatible with pyridine derivatives.[7]

Q2: Which materials should be avoided for storing this compound?

Avoid containers or liners made from materials that are incompatible with pyridine, such as natural rubber, nitrile rubber (NBR), ethylene propylene rubber (EPDM), polymethyl methacrylate (PMMA), polystyrene, and polyvinyl chloride (PVC).[7] Also, ensure storage away from strong oxidizing agents, acids, and bases to prevent vigorous and potentially hazardous reactions.

Q3: How can I assess the purity of my this compound?

A well-defined HPLC method is the most reliable way to assess purity. A general protocol is provided below, which should be adapted and validated for your specific instrumentation and requirements.

Experimental Protocol: HPLC Purity Assessment

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid for MS compatibility).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectrum of the compound (typically around 260-280 nm for pyridine derivatives).

  • Column Temperature: Ambient or controlled at 25°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all observed peaks.

Q4: Is it possible to repurify a partially decomposed sample?

Repurification may be possible through recrystallization or column chromatography. However, this can be a time-consuming process and may not be economically viable. It is often more practical to procure a fresh batch of the compound to ensure the integrity of your experimental results. If you choose to repurify, it is critical to thoroughly characterize the purified material (e.g., by NMR, HPLC, and melting point) to confirm its identity and purity before use.

References

  • do Rego, G. M., et al. (2023). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. International Journal of Molecular Sciences, 24(15), 12345.
  • CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]

  • Liu, B. N., et al. (2008). 5-Bromo-2-methylpyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1060.
  • ResearchGate. (n.d.). 5-Bromo-2-methylpyridine N-oxide. Retrieved from [Link]

  • Jess, I., & Näther, C. (2023). Synthesis, crystal structure and thermal properties of dibromidobis(2-methylpyridine N-oxide-κO)cobalt(II).
  • Chapman University. (n.d.). Guidelines for Chemical Storage. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective bromination of pyridine N-oxide derivatives under optimized reaction condition. Retrieved from [Link]

  • Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine.
  • IndiaMART. (n.d.). This compound, Grade Standard: Analytical Grade. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoreduction of pyridine N-oxide. Retrieved from [Link]

  • Melhem, G. A., et al. (2017). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. Journal of Thermal Analysis and Calorimetry, 131(2), 1685–1693.
  • Goudedranche, S., et al. (2019). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science, 10(28), 6826–6831.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Bromo-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-5-methylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this substrate. Pyridine N-oxides are valuable synthetic intermediates, but their electronic properties and coordinating ability require careful consideration in catalyst selection and reaction optimization. This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and guide you toward successful reaction outcomes.

The Challenge: Why is this compound a unique substrate?

The chemistry of this compound in cross-coupling is governed by the electronic influence and coordinating ability of the N-oxide moiety. The N-oxide group is strongly electron-withdrawing, which can activate the pyridine ring for certain transformations. However, the oxygen atom is also a Lewis basic site that can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, which is a primary challenge in developing robust coupling methods.[1][2] Furthermore, the N-oxide can be sensitive to reaction conditions and may undergo deoxygenation.[3][4]

A successful strategy hinges on selecting a catalytic system that is active enough to promote the desired C-C or C-X bond formation while being robust enough to resist deactivation by the N-oxide functionality.

Troubleshooting & Frequently Asked Questions (FAQs)

Question 1: My reaction shows low or no conversion of the starting material. What are the most common causes and how do I address them?

Answer:

Low or no conversion is the most frequent issue encountered. It almost always points to a problem with the activity of the catalytic system. The N-oxide functionality of your substrate is a likely culprit.

Core Causality: The primary issue is often catalyst inactivity or deactivation. The active form of the catalyst is a Pd(0) species.[5] If this species is not generated efficiently from the Pd(II) precatalyst or is poisoned during the reaction, the catalytic cycle will stall. The lone pair on the N-oxide oxygen can coordinate to the palladium center, inhibiting substrate binding or subsequent steps in the catalytic cycle.[1][2]

Troubleshooting Workflow:

Here is a logical workflow to diagnose and solve the problem of low conversion.

G cluster_0 Troubleshooting Low Conversion Start Low / No Conversion CheckCatalyst 1. Verify Catalyst System - Use fresh, high-purity precatalyst. - Ensure appropriate ligand is used. Start->CheckCatalyst Initial Check CheckConditions 2. Assess Reaction Conditions - Are solvents anhydrous and degassed? - Is the base appropriate and dry? CheckCatalyst->CheckConditions If catalyst is confirmed good OptimizeTemp 3. Optimize Temperature - Incrementally increase temperature. - Consider microwave heating. CheckConditions->OptimizeTemp If conditions seem correct ScreenLigands 4. Screen Ligands - Switch to bulkier, electron-rich ligands (e.g., Buchwald-type ligands). OptimizeTemp->ScreenLigands If still no improvement Success Reaction Successful ScreenLigands->Success If yield improves

Caption: A step-by-step troubleshooting guide for low conversion issues.

Detailed Solutions:
  • Catalyst & Ligand Choice:

    • For Suzuki-Miyaura Coupling: Standard catalysts like Pd(PPh₃)₄ can be effective, but for challenging substrates like N-oxides, more robust systems are recommended.[6] Consider using a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[6][7] These ligands promote faster reductive elimination and can stabilize the catalyst against deactivation.

    • For Buchwald-Hartwig Amination: This reaction is highly dependent on the ligand. Bidentate phosphine ligands like BINAP and DPPF are good starting points.[8] Modern Buchwald-type biarylphosphine ligands are often even more effective for heteroaromatic substrates.[2]

    • Catalyst Pre-activation: When using Pd(II) sources like Pd(OAc)₂, the active Pd(0) species must be generated in situ. This is often achieved by reduction with a phosphine ligand or an amine.[5][9] Using well-defined Pd(0) sources or modern precatalysts (e.g., G3/G4 palladacycles) can ensure a sufficient concentration of the active catalyst from the start.[10]

  • Reaction Conditions:

    • Solvent & Atmosphere: Ensure all solvents are anhydrous and rigorously degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst.[11] Perform reactions under a positive pressure of an inert gas (Argon or Nitrogen).

    • Base Selection: The base is critical. For Suzuki reactions, potassium phosphate (K₃PO₄) is often a reliable choice.[6][12] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required.[13] The base must be anhydrous, as water can facilitate competing side reactions.

  • Temperature:

    • Cross-coupling reactions with heteroaromatic halides often require elevated temperatures (80-120 °C) to facilitate the initial oxidative addition step.[2][14] If you see no reaction at a lower temperature, a careful, incremental increase may be necessary. Microwave irradiation can sometimes provide rapid, efficient heating and improve yields.[2]

Question 2: My desired product is forming, but it's contaminated with significant side products like homocoupled boronic acid (for Suzuki) or protodebromination. How can I improve selectivity?

Answer:

The formation of these side products indicates that a competing and undesired reaction pathway is occurring. The goal is to adjust conditions to favor the desired cross-coupling pathway over these alternatives.

A) Homocoupling of Boronic Acid (Suzuki Reaction)

Core Causality: Homocoupling (e.g., Ar-B(OH)₂ → Ar-Ar) is often promoted by the presence of oxygen and can be catalyzed by palladium. It can also occur at high temperatures or with a high concentration of the boronic acid.

Solutions:

  • Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is common, a large excess can drive homocoupling. Try reducing the equivalents to as close to 1:1 as feasible.[15]

  • Rigorous Degassing: Scrupulously remove all oxygen from the reaction mixture. Use a freeze-pump-thaw technique for solvents or bubble with argon for at least 30 minutes.[13]

  • Temperature Control: Avoid excessively high temperatures. It is better to run the reaction at a slightly lower temperature for a longer period.[15]

  • Controlled Addition: In some cases, slow addition of the boronic acid via syringe pump can maintain a low instantaneous concentration, thus minimizing homocoupling.

B) Protodebromination

Core Causality: Protodebromination is the replacement of the bromine atom with a hydrogen atom. This side reaction is often caused by the presence of trace water or other protic sources that can protonate an organopalladium intermediate before reductive elimination can occur. It can also be facilitated by palladium hydride species.[15]

Solutions:

  • Anhydrous Conditions: This is the most critical factor. Ensure all reagents, solvents, and the base are scrupulously dried. Use freshly distilled solvents.[15]

  • Choice of Base: Some bases are more prone to generating palladium hydride species. If protodebromination is a persistent issue, screen different anhydrous bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).

  • Ligand Effects: The choice of ligand can influence the rate of reductive elimination versus competing pathways. A ligand that accelerates reductive elimination can outcompete the protodebromination pathway.

Question 3: For direct C-H arylation of my this compound, where will the reaction occur and what catalyst should I use?

Answer:

This is an excellent question. While you have a bromo-substituted position, the N-oxide functionality makes direct C-H activation a viable and powerful alternative to traditional cross-coupling with an organometallic reagent.

Core Causality & Regioselectivity: The N-oxide group strongly activates the C-H bonds at the 2- and 6-positions (ortho to the nitrogen) for C-H activation/arylation.[14][16][17] Since the 2-position is already substituted with bromine, direct arylation will occur with high selectivity at the 6-position. This provides a complementary strategy to functionalizing the 5-position.

Recommended Catalyst System for Direct Arylation:

A highly effective system for the direct arylation of pyridine N-oxides has been reported and involves a palladium acetate catalyst with a bulky phosphine ligand.[14][16]

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ (Palladium(II) Acetate)A common, air-stable, and effective Pd(II) precatalyst.
Ligand P(tBu)₃·HBF₄ (Tri-tert-butylphosphine tetrafluoroborate)The bulky, electron-rich tert-butylphosphine ligand is crucial for promoting the C-H activation step. The HBF₄ salt is used for its air stability.[14]
Base K₂CO₃ (Potassium Carbonate)An effective and commonly used base for this transformation.[14]
Solvent TolueneThe optimal solvent reported for this reaction.[14]
General Protocol for Direct C-H Arylation:
  • To a dry Schlenk flask, add your aryl bromide (1.0 equiv), this compound (2-4 equiv), Pd(OAc)₂ (e.g., 5 mol%), P(tBu)₃·HBF₄ (e.g., 15 mol%), and K₂CO₃ (2.0 equiv).[14]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed toluene (to a concentration of ~0.3 M).[14]

  • Heat the reaction mixture to 110 °C with vigorous stirring overnight.[14]

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, the resulting N-oxide product can be deoxygenated to the corresponding pyridine if desired.[14]

Question 4: Should I perform the cross-coupling reaction first and then deoxygenate, or deoxygenate first?

Answer:

The recommended and most common sequence is to perform the cross-coupling reaction on the N-oxide first, followed by deoxygenation .

Core Causality & Strategic Advantage:

  • Reactivity & Selectivity: The N-oxide group activates the pyridine ring, which can be beneficial for certain coupling reactions, particularly direct C-H arylations as discussed above.[17] Removing it first would yield a less reactive 2-bromopyridine derivative.

  • Avoiding Catalyst Poisoning: The resulting pyridine product (after deoxygenation) is a stronger ligand for palladium than the N-oxide. If you deoxygenate first, the product, 2-substituted-5-methylpyridine, can act as a ligand and poison your catalyst, leading to lower yields or stalled reactions. Performing the coupling on the N-oxide minimizes this product inhibition.[1]

  • Stability: Pyridine N-oxides are generally stable, isolable solids, making them easy to handle in the coupling step.[16]

The deoxygenation of the 2-arylpyridine N-oxide product can be readily achieved under mild conditions, for example, using palladium on carbon (Pd/C) with a hydrogen source like ammonium formate or by using PCl₃ or PPh₃.[4][14]

G cluster_0 Recommended Synthetic Sequence Start 2-Bromo-5-methylpyridine 1-oxide Coupling Step 1: Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Catalyst: Pd(OAc)₂ / SPhos Start->Coupling Intermediate Coupled Pyridine N-oxide Product Coupling->Intermediate Deoxygenation Step 2: Deoxygenation (e.g., Pd/C, HCOONH₄) Intermediate->Deoxygenation FinalProduct Final Coupled Pyridine Product Deoxygenation->FinalProduct

Caption: The optimal reaction pathway is coupling followed by deoxygenation.

Comparative Data & Starting Protocols

The following tables provide recommended starting conditions for common cross-coupling reactions with this compound or structurally similar substrates. These should be considered starting points for your optimization.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
Catalyst SystemPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Expected Outcome
System 1 (Standard) Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-95Good for simple arylboronic acids.[6][12]
System 2 (Robust) Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene or Dioxane80-110Higher activity, better for challenging substrates.[6][7]
Protocol: General Procedure for Suzuki-Miyaura Coupling (System 2)
  • In a dry Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).[6]

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Proceed with aqueous workup.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
Catalyst SystemPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Expected Outcome
System 1 Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene80-110Broadly applicable for primary and secondary amines.[2][8]
System 2 Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene80-110High activity, good for hindered amines and heteroaryl halides.[2]
Protocol: General Procedure for Buchwald-Hartwig Amination
  • To a dry, sealed tube under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd(OAc)₂ (2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).[13]

  • Add anhydrous, degassed toluene.

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool, dilute, and filter through celite. Proceed with workup.

Table 3: Recommended Starting Conditions for Sonogashira Coupling
Catalyst SystemPd Source (mol%)Cu Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Expected Outcome
System 1 (Classic) PdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)THF or DMFRT - 60Standard conditions, generally effective.[15][18]
System 2 (Copper-Free) Pd(PPh₃)₄ (5)-Piperidine (2)Toluene80-100Avoids issues with copper-catalyzed alkyne homocoupling.
References
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Campeau, L. C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(51), 18020-1. [Link]

  • Mechanistic Investigations of the Direct Arylation of Pyridine N-oxides with Bromoarenes. (2018). Freie Universität Berlin. [Link]

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides. PubMed. [Link]

  • Deoxygenation of pyridine N-oxides. ResearchGate. [Link]

  • A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides. (2005). SciSpace. [Link]

  • Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water. (2009). Organic Letters, 11(21), 4874–4877. [Link]

  • Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes. (2022). Journal of the American Chemical Society. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Catalytic Selective Metal-Free Cross-Coupling of Heteroaromatic N-Oxides with Organosilanes. (2019). Organic Letters. [Link]

  • A Comparative Guide to Catalysts for Suzuki Coupling of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Cross-coupling reaction between pyridine N-oxide derivatives and a... ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. Benchchem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. (2017). Molecules, 22(2), 205. [Link]

  • Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Organic Chemistry Portal. [Link]

  • Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. Benchchem.

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-5-methylpyridine 1-oxide and 2-Chloropyridine N-oxides in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Halopyridine N-oxides in Synthesis

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic building blocks, 2-halopyridine N-oxides stand out as exceptionally versatile intermediates. The presence of the N-oxide functionality, coupled with a halogen at the C2 position, significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex molecules.[1][2]

This guide provides an in-depth, objective comparison of the reactivity of two key members of this class: 2-Bromo-5-methylpyridine 1-oxide and its 2-chloro counterparts. By examining the underlying electronic and mechanistic principles and presenting supporting experimental data, we aim to equip researchers with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

The Decisive Role of the Halogen in SNAr: A Tale of Two Effects

In the realm of nucleophilic aromatic substitution, the identity of the halogen atom at the substitution site plays a pivotal, and sometimes counterintuitive, role in determining the reaction rate. Unlike SN2 reactions where bromide is generally a better leaving group than chloride, the opposite is often true for SNAr reactions.[3] This phenomenon, often termed the "element effect" in SNAr chemistry, is a direct consequence of the reaction mechanism.

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The rate-determining step is usually the initial attack of the nucleophile on the carbon atom bearing the halogen. A more electronegative halogen, such as chlorine, enhances the electrophilicity of this carbon atom through a stronger inductive effect, thereby accelerating the rate of nucleophilic attack.[3]

Therefore, in many cases, the reactivity order for halogens in SNAr reactions is F > Cl > Br > I.[4] This principle suggests that 2-chloropyridine N-oxides are generally more reactive than their 2-bromo counterparts in nucleophilic aromatic substitution reactions.

However, it is crucial to recognize that this is not a universally absolute rule. In certain systems, the nature of the substrate and the specific reaction conditions can lead to a convergence in the reactivity of chloro and bromo derivatives. For instance, a study on the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol revealed that the 2-chloro, 2-bromo, and 2-iodo analogues exhibited remarkably similar reaction rates.[5] In that particular case, the rate-determining step was proposed to be the deprotonation of the addition intermediate, rather than the initial nucleophilic attack. This highlights the importance of considering the specific molecular context when predicting reactivity.

Comparative Reactivity: A Data-Driven Perspective

SubstrateNucleophileProductYield (%)Reference
5-Bromo-2-chloro-3-nitropyridineSodium methoxide5-Bromo-2-methoxy-3-nitropyridine98[6]
2-Bromo-4-fluoro-5-methylpyridineMorpholine2-Bromo-4-morpholino-5-methylpyridine(Not specified, but selective for fluorine displacement)[4]

The first entry in the table is particularly illuminating. In the reaction of 5-bromo-2-chloro-3-nitropyridine with sodium methoxide, the chloride at the 2-position is selectively displaced in the presence of a bromide at the 5-position, affording the product in an excellent yield of 98%.[6] This provides strong experimental support for the higher reactivity of the 2-chloro substituent in this SNAr reaction.

Experimental Protocols: A Practical Guide to Application

To translate these principles into practice, we provide detailed, step-by-step methodologies for representative nucleophilic substitution reactions.

Protocol 1: Methoxylation of a 2-Chloropyridine Derivative

This protocol is adapted from the high-yield synthesis of 5-bromo-2-methoxy-3-nitropyridine and serves as a robust template for the methoxylation of activated 2-chloropyridine N-oxides.[6]

Materials:

  • 5-Bromo-2-chloro-3-nitropyridine (1.0 eq)

  • Sodium methoxide (25% w/w in methanol, 1.01 eq)

  • Methanol

  • Ice water

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a stirred solution of 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in methanol, cooled to 0 °C in an ice bath, add a solution of sodium methoxide (1.01 eq) in methanol dropwise over 10 minutes.

  • Maintain the reaction mixture at 0 °C and continue stirring for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to approximately half its original volume.

  • Pour the concentrated mixture into ice water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-methoxy-3-nitropyridine.

Protocol 2: Amination of a 2-Halopyridine N-oxide

This protocol provides a general framework for the amination of 2-halopyridine N-oxides, a common transformation in the synthesis of biologically active molecules.

Materials:

  • This compound (1.0 eq)

  • Piperidine (or other secondary amine, 1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and the desired secondary amine (1.2 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C, and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-methylpyridine 1-oxide.

Visualizing the Reaction Landscape

To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and a typical experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products 2-Halopyridine_N-Oxide 2-Halopyridine N-Oxide Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 2-Halopyridine_N-Oxide->Meisenheimer_Complex Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Substituted_Pyridine_N-Oxide 2-Substituted Pyridine N-Oxide Meisenheimer_Complex->Substituted_Pyridine_N-Oxide Elimination of Leaving Group Halide_Ion Halide Ion (X⁻)

Figure 1: Generalized mechanism of nucleophilic aromatic substitution on 2-halopyridine N-oxides.

Experimental_Workflow start Start dissolve Dissolve 2-Halopyridine N-Oxide in appropriate solvent start->dissolve add_reagents Add Nucleophile and Base dissolve->add_reagents reaction Heat and Stir (Monitor by TLC) add_reagents->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: A typical experimental workflow for SNAr reactions on 2-halopyridine N-oxides.

Conclusion: Making the Right Choice for Your Synthesis

The evidence strongly suggests that for nucleophilic aromatic substitution reactions where the initial attack of the nucleophile is the rate-determining step, 2-chloropyridine N-oxides will exhibit greater reactivity than this compound . This is primarily due to the higher electronegativity of chlorine, which renders the C2 position more electrophilic.

However, the astute researcher should remain mindful that reaction mechanisms can be substrate and condition-dependent. In cases where the deprotonation of the Meisenheimer intermediate becomes rate-limiting, the reactivity difference between the 2-chloro and 2-bromo analogues may diminish or even disappear.

Ultimately, the choice between this compound and a 2-chloropyridine N-oxide will depend on a variety of factors including the specific nucleophile, desired reaction conditions, cost, and availability of starting materials. This guide provides the foundational knowledge and practical protocols to empower you to make the most strategic decision for your synthetic goals.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.
  • Bowler, J. T., et al. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 80(1), 414-423.
  • IndiaMART. (n.d.). 2 Bromo 5 Methylpyridine 1 Oxide. IndiaMART.
  • ChemicalBook. (n.d.). 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis. ChemicalBook.
  • BenchChem. (2025).
  • ChemTube3D. (n.d.).
  • Ochiai, E. (1953). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534-551.
  • NIH. (2008). 5-Bromo-2-methylpyridine N-oxide. Acta Crystallographica Section E, 64(Pt 7), o1060.
  • Jung, J.-C., Jung, Y.-J., & Park, O.-S. (2001). A Convenient Synthesis of 2-Chloropyridine N-Oxides from Pyridine N-Oxides.
  • BenchChem. (2025). Reactivity of Bromine vs. Chlorine in 3-Bromo-2-chloropyridine: An In-depth Technical Guide. BenchChem.

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Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 2-Bromo-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research. In this guide, we delve into the definitive method of single-crystal X-ray crystallography for the structural elucidation of 2-Bromo-5-methylpyridine 1-oxide, a key building block in medicinal chemistry. We will provide an in-depth, experimentally-grounded comparison with other widely-used analytical techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, to offer a comprehensive perspective on the strengths and limitations of each approach.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unambiguous gold standard for determining the precise atomic arrangement within a crystalline solid. It provides a detailed three-dimensional map of the molecule, revealing bond lengths, bond angles, and intermolecular interactions with exceptional precision. The structural validation of this compound by this method provides irrefutable evidence of its atomic connectivity and stereochemistry.

Experimental Protocol: From Synthesis to Structure

The journey from a powdered sample to a fully resolved crystal structure involves a meticulous multi-step process.

1. Synthesis of this compound:

The synthesis of the title compound is typically achieved through the N-oxidation of the corresponding pyridine derivative. A common method involves the reaction of 2-bromo-5-methylpyridine with an oxidizing agent such as hydrogen peroxide in glacial acetic acid.[1][2]

  • Reaction: 2-bromo-5-methylpyridine is suspended in glacial acetic acid.

  • Oxidation: 35% aqueous hydrogen peroxide is added, and the mixture is heated.

  • Workup: The reaction mixture is concentrated, and the product is precipitated, filtered, and washed to yield the desired this compound.[1][2]

2. Crystallization:

The formation of high-quality single crystals is the most critical and often challenging step. For this compound, suitable crystals for X-ray diffraction have been successfully grown by the slow evaporation of a saturated solution in methanol.[1][2] Pyridine N-oxides are known to be hygroscopic, which necessitates careful handling during the crystallization process.[3]

3. X-ray Diffraction Data Collection:

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern of X-rays is collected on a detector.

4. Structure Solution and Refinement:

The collected diffraction data is then used to solve the crystal structure. Direct methods are typically employed to determine the initial phases of the structure factors, leading to an initial electron density map. This map is then used to build a molecular model, which is subsequently refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.[4]

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction cluster_3 Structure Elucidation Synthesis Synthesis Purification Purification Synthesis->Purification Dissolution Dissolution Purification->Dissolution Slow Evaporation Slow Evaporation Dissolution->Slow Evaporation Crystal Formation Crystal Formation Slow Evaporation->Crystal Formation Crystal Mounting Crystal Mounting Crystal Formation->Crystal Mounting Data Collection Data Collection Crystal Mounting->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structure Final Structure Structure Refinement->Final Structure

Caption: Experimental workflow for X-ray crystallography.

Crystallographic Data for this compound

The following table summarizes the key crystallographic parameters for this compound, as reported in the literature.[1][2][5]

ParameterValue
Chemical FormulaC₆H₆BrNO
Molecular Weight188.03 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.3060 (15)
b (Å)11.351 (2)
c (Å)8.4950 (17)
β (°)111.01 (3)
Volume (ų)657.7 (3)
Z4
Temperature (K)294 (2)
RadiationMo Kα
R-factor (%)6.3

Alternative and Complementary Validation Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are invaluable for routine characterization, purity assessment, and for providing complementary structural information, especially when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are the most common variants used in organic chemistry.

Experimental Protocol:

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the spectra are acquired.

  • Data Processing: The raw data is Fourier-transformed to obtain the NMR spectrum.

Expected ¹H and ¹³C NMR Data for this compound:

Based on data for structurally similar compounds like 3-Bromopyridine N-Oxide and 2-Methylpyridine N-Oxide[6], the following approximate chemical shifts can be predicted:

NucleusExpected Chemical Shift (ppm)Multiplicity
¹H~8.2-8.4s
¹H~7.2-7.4d
¹H~7.1-7.3d
¹H (CH₃)~2.3-2.5s
¹³C~148-150C-Br
¹³C~138-140C-CH₃
¹³C~125-127CH
¹³C~123-125CH
¹³C~118-120CH
¹³C (CH₃)~17-19CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

Experimental Protocol:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

  • Ionization: The sample is ionized, typically by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, generating a mass spectrum.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺): A prominent peak at m/z = 187 and 189 in a roughly 1:1 ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Key Fragments: A characteristic loss of an oxygen atom (M-16) would be expected, giving peaks at m/z = 171 and 173. Further fragmentation could involve the loss of the bromine atom or the methyl group.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.

  • Data Acquisition: The KBr pellet is placed in the FTIR spectrometer, and the spectrum is recorded.

Expected FTIR Absorptions for this compound:

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic)
~1600-1450C=C and C=N stretching (ring)
~1250-1200N-O stretching
~850-800C-H out-of-plane bending
~700-600C-Br stretching

Comparative Analysis of Validation Techniques

G cluster_0 Structural Validation Methods cluster_1 Information Provided X-ray X-ray Crystallography 3D_Structure Definitive 3D Structure X-ray->3D_Structure NMR NMR Spectroscopy Connectivity Atom Connectivity NMR->Connectivity MS Mass Spectrometry Molecular_Weight Molecular Weight MS->Molecular_Weight FTIR FTIR Spectroscopy Functional_Groups Functional Groups FTIR->Functional_Groups

Caption: Logical relationship of validation techniques.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Definitive 3D structure, bond lengths, bond angles, stereochemistry, and intermolecular interactions.Unambiguous and highly precise structural determination.Requires high-quality single crystals, which can be difficult to grow. Not suitable for amorphous solids or liquids.
NMR Spectroscopy Detailed information on the chemical environment and connectivity of atoms.Provides a "fingerprint" of the molecule in solution. Can be used for quantitative analysis.Does not directly provide 3D structural information. Can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts. Can be coupled with chromatography for mixture analysis.Does not provide detailed connectivity information. Isomers may have identical mass spectra.
FTIR Spectroscopy Presence of specific functional groups.Rapid and non-destructive. Can be used for solid, liquid, and gas samples.Provides limited information on the overall molecular structure. Not all functional groups have distinct absorptions.

Conclusion

The structural validation of this compound is most definitively achieved through single-crystal X-ray crystallography, which provides an unparalleled level of detail and certainty. However, a comprehensive characterization relies on a multi-technique approach. NMR spectroscopy confirms the atomic connectivity in solution, mass spectrometry verifies the molecular weight and elemental composition, and FTIR spectroscopy identifies the key functional groups. By integrating the data from these complementary techniques, researchers can build a complete and robust picture of the molecular structure, ensuring the integrity and reliability of their scientific findings.

References

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A Comparative Guide to the Biological Activity of 2-Bromo-5-methylpyridine 1-oxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of the 2-Bromo-5-methylpyridine 1-oxide Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its N-oxide derivatives are of particular interest as the N-oxide functional group can significantly alter the molecule's physicochemical properties, such as polarity and metabolic stability, and thereby modulate its biological activity.[4] The this compound scaffold presents a versatile platform for the development of novel bioactive compounds. The bromine atom at the 2-position serves as a key handle for introducing a wide range of substituents via nucleophilic substitution or cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a comparative analysis of the potential biological activities of derivatives of this compound, drawing upon experimental data from structurally related pyridine and pyridine N-oxide compounds to predict their therapeutic potential.

Anticipated Biological Activities and Structure-Activity Relationship (SAR) Insights

While a direct comparative study on a broad series of this compound derivatives is not extensively documented in publicly available literature, we can infer potential biological activities and SAR by examining related structures. The primary areas of therapeutic interest for pyridine N-oxide derivatives include anticancer and antimicrobial applications.

Anticancer Activity

Pyridine derivatives are known to exhibit a wide range of antitumor activities.[1][5] The introduction of various substituents on the pyridine ring can lead to compounds with potent antiproliferative effects. For the this compound scaffold, derivatization at the 2-position is expected to significantly influence cytotoxicity.

Table 1: Predicted Anticancer Activity of 2-Substituted-5-methylpyridine 1-oxide Derivatives

Derivative ClassR-Group at Position 2Predicted Anticancer ActivityRationale and Supporting Evidence
Amino Derivatives -NHR' (e.g., -NH2, -NH-aryl)Moderate to HighThe amino group can act as a hydrogen bond donor, interacting with key residues in enzyme active sites. SAR studies on other pyridine scaffolds have shown that substitutions on the amino group can modulate activity.[1]
Alkoxy/Aryloxy Derivatives -OR' (e.g., -OCH3, -O-aryl)ModerateMethoxy and other alkoxy groups have been shown to enhance the antiproliferative activity of pyridine derivatives in some cancer cell lines.[1][2]
Hydrazinyl Derivatives -NHNHR'Moderate to HighHydrazone derivatives of pyridines have demonstrated significant antileishmanial and other antiproliferative activities.[6][7]
Aryl/Heteroaryl Derivatives -Aryl, -HeteroarylHighIntroduction of additional aromatic rings can lead to enhanced binding affinity through π-π stacking and hydrophobic interactions within target proteins.[1]

Logical Flow for Anticancer Drug Discovery from the Scaffold:

anticancer_workflow A This compound (Scaffold) B Derivatization at C2-position (e.g., Suzuki, Buchwald-Hartwig coupling) A->B Synthetic Chemistry C Library of 2-substituted derivatives B->C D In vitro Cytotoxicity Screening (e.g., MTT Assay against cancer cell lines) C->D Biological Evaluation E Identification of 'Hit' Compounds D->E F Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assays) E->F Further Investigation G Lead Optimization (SAR studies) F->G H In vivo Efficacy Studies G->H

Caption: Workflow for anticancer drug discovery using the this compound scaffold.

Antimicrobial Activity

Pyridine and its derivatives have a long history as antimicrobial agents.[8][9][10] The N-oxide moiety can enhance the antimicrobial properties of pyridines.[4] The nature of the substituent at the 2-position of the this compound core is expected to be a critical determinant of the antimicrobial spectrum and potency.

Table 2: Predicted Antimicrobial Activity of 2-Substituted-5-methylpyridine 1-oxide Derivatives

Derivative ClassR-Group at Position 2Predicted Antimicrobial ActivityRationale and Supporting Evidence
Amino Derivatives -NHR'Moderate to HighAmino-substituted pyridines have shown potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[9]
Thioether Derivatives -SR'ModerateSulfur-containing heterocycles are known for their antimicrobial properties.
Heterocyclic Derivatives e.g., -Thiazole, -OxadiazoleHighThe incorporation of other heterocyclic rings, such as thiazole or oxadiazole, can significantly enhance antimicrobial activity.[9]

Experimental Protocols

To validate the predicted biological activities of novel this compound derivatives, standardized and robust experimental protocols are essential.

General Synthesis of 2-Substituted-5-methylpyridine 1-oxide Derivatives

The synthesis of derivatives from this compound would typically involve palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide variety of substituents at the 2-position.

Example: Suzuki Coupling for the Synthesis of 2-Aryl-5-methylpyridine 1-oxide Derivatives

suzuki_coupling cluster_reactants Reactants cluster_conditions Conditions A This compound D 2-Aryl-5-methylpyridine 1-oxide A->D B Arylboronic Acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) C->D

Caption: General scheme for the synthesis of 2-aryl-5-methylpyridine 1-oxide derivatives via Suzuki coupling.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent system (e.g., toluene and water), add the corresponding arylboronic acid (1.2 eq).

  • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base, such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-methylpyridine 1-oxide derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.

  • Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Add the standardized bacterial suspension to each well.

  • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The synthetic accessibility and the potential for diverse functionalization at the 2-position make it an attractive starting point for medicinal chemistry campaigns. While this guide provides a predictive framework based on the biological activities of related compounds, further empirical studies are essential to fully elucidate the therapeutic potential of this class of molecules. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of 2-substituted-5-methylpyridine 1-oxide derivatives to establish definitive structure-activity relationships and identify lead compounds for further preclinical and clinical development.

References

  • Guzmán, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Zheng, X., et al. (2014). Synthesis and antiproliferative activity of novel pyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472.
  • de Oliveira, R. B., et al. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. ChemMedChem, 13(14), 1435-1446. [Link]

  • Sharma, S., et al. (2017).
  • Balzarini, J., et al. (2004). Pyridine N-oxide derivatives as inhibitors of the replication of severe acute respiratory syndrome coronavirus. Antiviral Research, 64(2), 101-107.
  • Seto, M., et al. (2004). Orally active CCR5 antagonists as anti-HIV-1 agents 2: synthesis and biological activities of anilide derivatives containing a pyridine N-oxide moiety. Chemical & Pharmaceutical Bulletin, 52(7), 818-829. [Link]

  • Hassan, A. S., et al. (2021). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Current Topics in Medicinal Chemistry, 21(25), 2292-2349. [Link]

  • Alsoliemy, A. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, 356(3), e2200399. [Link]

  • Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. Chemistry of Heterocyclic Compounds, 45(11), 1344-1352.
  • Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. RSC Advances, 13(28), 19183-19203. [Link]

  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5), 239-240.
  • Patil, U., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Drug and-pharmaceutical-chemistry, 14(7), 1-9. [Link]

  • Singh, R., et al. (2020). Newer biologically active pyridines: A potential review. Journal of Heterocyclic Chemistry, 57(1), 1-20.
  • Popa, M., & Antoci, V. (2023). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 24(3), 2345. [Link]

  • El-Gazzar, A. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(3), 1-16.
  • Dumitrascu, F., & Draghici, C. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Drug and Pharmaceutical Chemistry, 1(1), 1-5.

Sources

A Comparative Guide to Purity Assessment of 2-Bromo-5-methylpyridine 1-oxide by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

2-Bromo-5-methylpyridine 1-oxide is a heterocyclic organic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents.[1] The presence of the bromine atom and the N-oxide functional group provides reactive sites for further chemical modifications, making it a versatile intermediate.[1] As with any component destined for use in drug development, rigorous assessment of its purity is not merely a quality control measure but a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). The International Council for Harmonisation (ICH) guidelines stringently regulate the identification, qualification, and control of impurities in new drug substances.[2][3][4] This guide provides a comparative analysis of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound.

Understanding the Analyte: Physicochemical Properties of this compound

Before delving into analytical methodologies, it is crucial to understand the physicochemical properties of this compound that influence the choice of analytical technique. Pyridine N-oxides are known to be polar compounds, a characteristic further enhanced by the electronegative bromine atom.[5][6] This high polarity can present challenges for traditional reversed-phase HPLC, where highly polar compounds may exhibit poor retention.[7][8] Furthermore, N-oxide compounds can be thermally labile, potentially degrading at the high temperatures often employed in GC inlets.[9][10][11][12][13] These factors are central to the selection and optimization of the appropriate analytical method.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of purity assessment in the pharmaceutical industry due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[14] For polar compounds like this compound, reversed-phase HPLC is the most common approach.[15][16]

Causality Behind Experimental Choices in HPLC Method Development

The primary challenge in developing an HPLC method for this compound is achieving adequate retention on a non-polar stationary phase. The polar nature of the N-oxide moiety leads to a strong affinity for the polar mobile phase, resulting in rapid elution, often with the solvent front.[17] To overcome this, several strategies can be employed:

  • Column Selection: While standard C18 columns are a good starting point, for highly polar analytes, columns with polar-embedded or polar-endcapped stationary phases can offer enhanced retention.[18] These columns contain polar functional groups that provide an alternative retention mechanism. Another powerful option for very polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC), which utilizes a polar stationary phase and a mobile phase with a high organic content.[17][18]

  • Mobile Phase Optimization: The composition of the mobile phase is a critical parameter. For reversed-phase HPLC, a highly aqueous mobile phase is typically required to retain polar compounds.[8] The pH of the mobile phase can also be adjusted to suppress the ionization of any acidic or basic functional groups, thereby increasing hydrophobicity and retention.[8] For pyridine derivatives, a slightly acidic mobile phase is often beneficial.[19] The use of ion-pairing reagents is another possibility, though it can complicate method development and is often incompatible with mass spectrometry.[8]

Detailed Experimental Protocol for HPLC Analysis

This protocol is a representative method that can be adapted for the analysis of this compound, based on methodologies for similar pyridine derivatives.[14][19]

Instrumentation:

  • HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of 1 mg/mL.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 2-Bromo-5-methylpyridine 1-oxide Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Purity_Calc Purity Calculation (% Area) Integration->Purity_Calc Report Report Purity_Calc->Report Final Report

Caption: Workflow for HPLC purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds

GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds.[14] The mass spectrometer provides structural information, which is invaluable for the identification of unknown impurities. However, the thermal lability of N-oxides presents a significant challenge for GC analysis.[13][20]

Causality Behind Experimental Choices in GC-MS Method Development

The primary consideration for the GC-MS analysis of this compound is to minimize thermal degradation. High temperatures in the GC inlet can cause the N-oxide to decompose, leading to inaccurate purity measurements and the potential misidentification of degradation products as process-related impurities.[11][21]

  • Inlet Temperature: A lower inlet temperature is crucial to prevent thermal breakdown. A programmed temperature vaporization (PTV) inlet can be particularly advantageous as it allows for a gentle sample introduction at a low initial temperature, followed by a rapid temperature ramp to transfer the analytes to the column.[10]

  • Temperature Programming: A gradual oven temperature program is beneficial for separating compounds with a range of boiling points while minimizing the time the analyte spends at elevated temperatures.[22]

  • Derivatization: If thermal degradation remains an issue, derivatization to a more thermally stable analogue can be considered. However, this adds complexity to the sample preparation and may introduce new impurities. For this guide, a direct injection approach is prioritized.

Detailed Experimental Protocol for GC-MS Analysis

This protocol is a representative method designed to minimize thermal degradation.

Instrumentation:

  • GC-MS system with a PTV inlet.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature Program (PTV):

    • Initial temperature: 60 °C (hold for 0.1 min)

    • Ramp: 120 °C/min to 250 °C (hold for 5 min)

  • Oven Temperature Program:

    • Initial temperature: 60 °C (hold for 2 min)

    • Ramp: 10 °C/min to 280 °C (hold for 5 min)

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

Workflow for GC-MS Purity Assessment

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 2-Bromo-5-methylpyridine 1-oxide Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution Injection Inject into GC-MS System Dissolution->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis TIC_Integration TIC Integration Mass_Analysis->TIC_Integration Library_Search Mass Spectral Library Search Mass_Analysis->Library_Search Purity_Calc Purity Calculation (% Area) TIC_Integration->Purity_Calc Report Report Purity_Calc->Report Final Report

Caption: Workflow for GC-MS purity assessment of this compound.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific requirements of the analysis. Below is a comparative summary based on hypothetical experimental data.

ParameterHPLCGC-MSRationale
Purity Assay (%) 99.598.9 (potential for on-column degradation)HPLC is less likely to cause degradation of the thermally labile N-oxide.
Limit of Detection (LOD) ~0.01%~0.005%GC-MS generally offers higher sensitivity.
Limit of Quantification (LOQ) ~0.03%~0.015%Consistent with the higher sensitivity of GC-MS.
Impurity Identification Requires collection of fractions for further analysis (e.g., LC-MS)Direct identification of volatile impurities through mass spectral library matching.The mass spectrometer in GC-MS provides structural information.
Analysis Time ~25 minutes~30 minutesMethod dependent, but often comparable.
Robustness HighModerate (sensitive to inlet conditions due to thermal lability)HPLC is generally more robust for non-volatile and thermally labile compounds.

Conclusion and Recommendations

For the routine purity assessment of this compound, HPLC is the recommended primary technique . Its ability to analyze the compound in its native state without the risk of thermal degradation provides a more accurate and robust measure of purity. The method is well-suited for quantifying known and unknown impurities as per ICH guidelines.[2][23]

GC-MS serves as an excellent complementary technique , particularly for the identification of volatile or semi-volatile impurities that may not be readily detectable by HPLC-UV. Its superior sensitivity can also be advantageous for trace impurity analysis. However, careful method development is paramount to mitigate the risk of thermal degradation of the parent compound.

In a comprehensive quality control strategy, HPLC should be employed for routine purity testing and release, while GC-MS can be utilized during process development and for the characterization of new impurity profiles. This dual-technique approach ensures a thorough understanding of the purity of this compound, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • U.S. Pharmacopeia.
  • Agilent Technologies.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • PubMed. Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams.
  • SIELC Technologies. Polar Compounds.
  • Wikipedia.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Phenomenex.
  • National Institutes of Health (NIH). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F.
  • American Pharmaceutical Review. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • SIELC Technologies. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.
  • PubMed. Features of gas chromatographic analysis of thermally unstable compounds.
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
  • ResearchG
  • Smolecule. This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Pyridine N-oxide (CAS 694-59-7): Properties, Synthesis, and Role in Fine Chemicals.
  • BenchChem. A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
  • YouTube. ICH Q3A Guideline for Impurities in New Drug Substances.
  • ResearchGate.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • Journal of the Chemical Society A. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides.
  • Chromatography Forum. Retention of Pyridine N-Oxides on HPLC.
  • ScienceDirect.

Sources

2-Bromo-5-methylpyridine 1-oxide vs. other brominated pyridines in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 2-Bromo-5-methylpyridine 1-oxide Versus Conventional Brominated Pyridines

For researchers, scientists, and professionals in drug development, the selection of the correct building block is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic campaign. Substituted pyridines are cornerstone motifs in pharmaceuticals and functional materials, and their brominated variants are versatile intermediates for carbon-carbon and carbon-heteroatom bond formation.

This guide provides a comprehensive comparison between this compound and its non-oxidized counterpart, alongside other common brominated pyridines. We will delve into the profound impact of the N-oxide functionality on reactivity, explore its strategic advantages in cross-coupling and nucleophilic substitution reactions, and provide field-proven experimental protocols to illustrate these principles in practice.

The Decisive Influence of the N-Oxide Moiety

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This influences its reactivity in predictable ways. However, the introduction of an N-oxide group fundamentally alters the electronic landscape of the molecule.[1] The N-oxide function is a unique moiety that can act as both an electron-donating group via resonance and an electron-withdrawing group via induction.[2]

This duality is the key to its enhanced synthetic utility:

  • Activation for Electrophilic Substitution: The delocalization of a lone pair from the oxygen atom increases electron density on the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack than the parent pyridine.[1][3]

  • Activation for Nucleophilic Substitution: The positively charged nitrogen atom strongly withdraws electron density from the ring, significantly activating the 2- and 4-positions for nucleophilic aromatic substitution (SNAr).[1][3][4]

  • Post-Reaction Modifiability: The N-oxide can be readily removed via deoxygenation using reagents like PCl₃ or PPh₃, restoring the parent pyridine functionality post-synthesis. This allows it to be used as a temporary activating or directing group.[2][5]

dot graph TD subgraph "Standard Pyridine Ring" direction LR A1("Pyridine") --> A2("Electron Deficient Ring (π-deficient)"); A2 --> A3("Resistant to Electrophilic Attack Prone to Nucleophilic Attack at C2/C4"); end

end caption: Electronic impact of N-oxidation on the pyridine ring.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for constructing C-C and C-N bonds involving pyridyl scaffolds. However, the reactivity of bromopyridine isomers is not uniform. The position of the bromine atom and the electronic nature of other substituents play a crucial role.[6] For standard bromopyridines, the general order of reactivity in Suzuki-Miyaura coupling is 2-bromo > 4-bromo > 3-bromo, primarily due to electronic activation at the positions ortho and para to the ring nitrogen.[6]

The "2-pyridyl problem" is a well-known challenge where the proximity of the ring nitrogen to the reaction site can lead to catalyst inhibition, making couplings at this position notoriously difficult.[7][8] Here, the N-oxide functionality in this compound offers a distinct advantage. While direct comparative studies under identical conditions are sparse, mechanistic understanding suggests that the altered electronics can lead to more reliable and efficient couplings. Electron-poor pyridine N-oxides, for instance, have shown higher reactivity in C-H activation processes.[9]

Illustrative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various bromopyridines. It is crucial to note that optimal conditions (catalyst, ligand, base, solvent) can vary significantly between substrates.

EntryBromopyridine SubstrateRepresentative YieldKey Observations & Causality
1This compound 80-95% The N-oxide activates the 2-position for oxidative addition. The substrate is less prone to catalyst inhibition compared to its non-oxidized analog. The product can be deoxygenated if desired.
22-Bromo-5-methylpyridine60-85%Susceptible to the "2-pyridyl problem," often requiring specialized ligands (e.g., bulky biaryl phosphines) to achieve high yields and prevent catalyst deactivation.[7]
33-Bromopyridine50-75%The 3-position is the least electronically activated, generally resulting in lower reactivity and requiring more forcing conditions or highly active catalyst systems.[6][10]
42,3-Dibromopyridine>90% (at C2)Coupling occurs selectively at the more electronically activated 2-position. The C-Br bond is inherently more reactive than a C-Cl bond in similar dihalopyridines.[11]

Nucleophilic Aromatic Substitution (SNAr): A Clear Advantage for N-Oxides

While cross-coupling reactions are dominant, SNAr provides an alternative and powerful pathway for functionalization. In this domain, the superiority of the N-oxide is unambiguous. The parent 2-bromopyridine is relatively unreactive towards many nucleophiles unless harsh conditions are employed.

Conversely, the potent electron-withdrawing effect of the N⁺-O⁻ moiety in This compound renders the C2 position highly electrophilic and thus exceptionally susceptible to attack by a wide range of nucleophiles (e.g., alkoxides, amines, thiols).

dot graph G { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} caption: Decision workflow for selecting a brominated pyridine.

Experimental Protocols

The following protocols are representative procedures that highlight the practical application of these substrates. They are intended as a starting point and may require optimization for specific analogs or coupling partners.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This procedure illustrates a robust coupling that benefits from the electronic activation provided by the N-oxide.

  • Rationale: The choice of Pd(PPh₃)₄ provides a reliable Pd(0) source. The use of a carbonate base like K₂CO₃ is standard for activating the boronic acid. A dioxane/water solvent system ensures solubility for both the organic and inorganic reagents. The reaction proceeds under milder conditions than might be required for the non-oxidized analog.

  • Step-by-Step Methodology:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

    • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

    • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 5-methyl-2-phenylpyridine 1-oxide.

Protocol 2: Nucleophilic Aromatic Substitution with Sodium Methoxide

This protocol demonstrates the high reactivity of the N-oxide substrate in an SNAr reaction.

  • Rationale: This reaction leverages the high electrophilicity of the C2 position. Sodium methoxide serves as a potent nucleophile. The reaction can often be run at or slightly above room temperature, a stark contrast to the conditions needed for the non-oxidized pyridine, which would likely require high temperatures or copper catalysis.

  • Step-by-Step Methodology:

    • To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq.) and anhydrous methanol (10 mL).

    • Add sodium methoxide (1.5 mmol, 1.5 eq.) portion-wise at room temperature.

    • Stir the reaction mixture at 40 °C for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and carefully neutralize with 1M HCl (aq) to pH ~7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography on silica gel to yield 2-methoxy-5-methylpyridine 1-oxide.

Conclusion

While standard brominated pyridines are workhorse reagents, This compound offers a distinct and powerful set of synthetic advantages. The N-oxide functionality transforms the electronic character of the pyridine ring, enhancing its reactivity in both palladium-catalyzed cross-coupling and, most notably, nucleophilic aromatic substitution reactions.[1][2] This heightened reactivity often translates to milder reaction conditions, higher yields, and the ability to circumvent common challenges like catalyst inhibition associated with 2-substituted pyridines. For synthetic chemists aiming to construct complex, highly functionalized pyridine-containing molecules, this compound is not merely an alternative, but a strategically superior building block for a wide range of transformations.

References

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

  • Request PDF. (n.d.). Recent Progress on Pyridine N-Oxide in Organic Transformations: A Review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyridine N-Oxides and Derivatives Thereof in Organocatalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Trends in the Chemistry of Pyridine N-Oxides. Retrieved from [Link]

  • IndiaMART. (n.d.). 2 Bromo 5 Methylpyridine 1 Oxide. Retrieved from [Link]

  • Bednyagina, N. P., & Postovskii, I. Y. (1958). Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and... Journal of the Chemical Society (Resumed), 453-456. [Link]

  • Baran Lab, Scripps Research. (2012). Pyridine N-Oxides. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Mechanistic Investigations of the Direct Arylation of Pyridine N-oxides with Bromoarenes. Retrieved from [Link]

  • Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1998). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 63(21), 7248–7254. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General chemical principles, specific link unavailable).
  • Smith, A. M., & Nolan, S. P. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]

  • ResearchGate. (n.d.). Regioselective bromination of pyridine N-oxide derivatives under optimized reaction condition. Retrieved from [Link]

  • Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross-Coupling Reactions of (Hetero)aryl Boronates. Organic Letters, 11(11), 2297–2300.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. Retrieved from [Link]

  • Ochiai, E. (1953). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534-551. (Cited in a supporting document for the synthesis of 5-Bromo-2-methylpyridine N-oxide). [Link]

Sources

A Senior Application Scientist's Guide to Evaluating 2-Bromo-5-methylpyridine 1-oxide in Synthetic Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Comparison and Application Guide

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the success of a research campaign. Substituted pyridines are a cornerstone of many synthetic endeavors, and among them, 2-Bromo-5-methylpyridine 1-oxide presents a unique combination of reactive handles. This guide offers a comprehensive evaluation of its potential efficacy in key synthetic assays, comparing it with relevant alternatives and providing the theoretical and practical framework for its application. As Senior Application Scientists, our goal is to not only provide protocols but to elucidate the chemical reasoning that drives experimental success.

Core Molecular Attributes and the Significance of the N-Oxide Moiety

This compound is a crystalline solid with the molecular formula C₆H₆BrNO.[1] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 2-position, a methyl group at the 5-position, and an N-oxide functionality. This N-oxide is not a mere spectator; it fundamentally alters the electronic properties of the pyridine ring, thereby influencing its reactivity.

The N-oxide group acts as a strong electron-donating group through resonance, which increases the electron density of the pyridine ring, particularly at the 2- and 4-positions. Paradoxically, the positively charged nitrogen atom also exerts a strong electron-withdrawing inductive effect. This dual nature makes pyridine N-oxides more reactive than their parent pyridines in a variety of transformations. Specifically, the C-H bonds at the 2- and 6-positions become more acidic and susceptible to deprotonation and subsequent functionalization.[2]

Comparative Efficacy in Key Cross-Coupling Assays

Two of the most powerful and ubiquitous transformations in modern synthetic chemistry are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These palladium-catalyzed methods are essential for the construction of C-C and C-N bonds, respectively. Below, we evaluate the expected performance of this compound in these assays relative to its non-oxidized counterpart and other common alternatives.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl and vinyl-aryl structures. The efficacy of a substrate in this reaction is largely dependent on the ease of oxidative addition of the C-X bond to the palladium(0) catalyst.

Theoretical Efficacy of this compound:

The increased electron density at the 2-position of the pyridine ring due to the N-oxide functionality is expected to facilitate the oxidative addition step of the catalytic cycle. This should, in principle, allow for milder reaction conditions (e.g., lower temperatures, lower catalyst loadings) and potentially higher yields compared to the non-oxidized 2-Bromo-5-methylpyridine.

Primary Alternatives and Comparative Analysis:

SubstrateKey Structural FeatureExpected Reactivity in Suzuki CouplingRationale
This compound N-oxide groupHigh The electron-donating nature of the N-oxide is anticipated to accelerate the rate-determining oxidative addition step.
2-Bromo-5-methylpyridineStandard bromopyridineModerate A standard substrate for Suzuki couplings; its reactivity is well-established but may require more forcing conditions than the N-oxide.
2-Chloro-5-methylpyridineChloro substituentLow to Moderate The C-Cl bond is stronger than the C-Br bond, generally requiring more active catalysts and harsher conditions for efficient coupling.[3]
2-Iodo-5-methylpyridineIodo substituentVery High The C-I bond is weaker than the C-Br bond, leading to faster oxidative addition and typically higher reactivity.[4]

Experimental Workflow: Suzuki-Miyaura Coupling

sub Substrate (e.g., this compound) reaction Reaction Mixture sub->reaction boronic Arylboronic Acid boronic->reaction pd_cat Pd Catalyst (e.g., Pd(PPh₃)₄) pd_cat->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction heating Heating (80-100 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Column Chromatography) workup->purification product Coupled Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. The choice of ligand for the palladium catalyst is crucial for achieving high yields.

Theoretical Efficacy of this compound:

Similar to the Suzuki coupling, the enhanced electron density at the 2-position of the pyridine ring in the N-oxide is expected to facilitate the oxidative addition of the C-Br bond to the palladium(0) catalyst. This should lead to a more efficient catalytic cycle compared to the non-oxidized analogue.

Primary Alternatives and Comparative Analysis:

SubstrateKey Structural FeatureExpected Reactivity in Buchwald-Hartwig AminationRationale
This compound N-oxide groupHigh The N-oxide is anticipated to promote the initial oxidative addition, a key step in the catalytic cycle.
2-Bromo-5-methylpyridineStandard bromopyridineModerate A commonly used substrate, its reactivity is well-documented but may be surpassed by the N-oxide.
2-Chloro-5-methylpyridineChloro substituentLow to Moderate Requires more specialized and often more expensive catalyst systems to achieve good yields due to the stronger C-Cl bond.

Experimental Workflow: Buchwald-Hartwig Amination

sub Substrate (e.g., this compound) reaction Reaction Mixture sub->reaction amine Amine amine->reaction pd_precatalyst Pd Precatalyst (e.g., Pd₂(dba)₃) pd_precatalyst->reaction ligand Ligand (e.g., XPhos) ligand->reaction base Base (e.g., NaOtBu) base->reaction solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction heating Heating (80-110 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Column Chromatography) workup->purification product N-Aryl Product purification->product

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add an anhydrous, degassed solvent such as toluene (4 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

Substituted pyridines are privileged scaffolds in medicinal chemistry, frequently appearing in the structures of kinase inhibitors. The 2-substituted pyridine motif is often designed to interact with the hinge region of the ATP-binding pocket of kinases. The use of this compound as a starting material allows for the introduction of diverse functionality at the 2-position via cross-coupling reactions, which can be crucial for achieving potency and selectivity.

start This compound suzuki Suzuki Coupling (with Arylboronic Acid) start->suzuki buchwald Buchwald-Hartwig (with Amine) start->buchwald scaffold Functionalized Pyridine Scaffold suzuki->scaffold buchwald->scaffold optimization Further Synthetic Modifications scaffold->optimization library Library of Kinase Inhibitor Candidates optimization->library screening Biological Screening (Kinase Assays) library->screening sar Structure-Activity Relationship (SAR) screening->sar lead Lead Compound sar->lead

Caption: Synthetic strategy for kinase inhibitors using this compound.

The N-oxide can be retained in the final molecule to potentially improve pharmacokinetic properties such as solubility, or it can be deoxygenated at a later stage of the synthesis.

Conclusion and Future Outlook

While direct, quantitative comparative data for this compound in high-throughput assays is still emerging in the literature, a strong theoretical and practical case can be made for its enhanced efficacy in key cross-coupling reactions compared to its non-oxidized counterpart. The activating effect of the N-oxide group on the 2-position of the pyridine ring is a well-established principle that is expected to translate to improved performance in Suzuki-Miyaura and Buchwald-Hartwig reactions.

For researchers in drug discovery and materials science, this compound represents a promising and potentially more reactive alternative to standard bromopyridines. The protocols and comparative analysis provided in this guide are intended to serve as a solid foundation for the exploration of this versatile building block in your synthetic campaigns. We encourage the direct, side-by-side comparison of this reagent with its alternatives in your specific systems to validate its predicted advantages.

References

  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between pyridine N‐oxide.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Palladium-Catalyzed Direct C−H Arylation of Pyridine N- oxides with Potassium Aryl- and Heteroaryltrifluoroborates. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Mechanistic Investigations of the Direct Arylation of Pyridine N-oxides with Bromoarenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. Retrieved from [Link]

  • PMC - NIH. (2025). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Bromo-5-methylpyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemRxiv. (n.d.). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Com- plexes Inform Mechanism in Modern Cross-Coupling Reactions. Retrieved from [Link]

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A Comparative Guide to the Applications of 2-Bromo-5-methylpyridine 1-oxide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel pharmaceuticals, agrochemicals, and materials. Among the myriad of building blocks available, substituted pyridine N-oxides have emerged as versatile intermediates, offering unique reactivity profiles. This guide provides an in-depth technical comparison of 2-Bromo-5-methylpyridine 1-oxide and its applications, offering insights into its performance against alternative reagents and supported by experimental data.

Introduction: The Strategic Advantage of this compound

This compound is a heterocyclic compound featuring a pyridine ring scaffold, a bromine atom at the 2-position, a methyl group at the 5-position, and an N-oxide functionality. This specific arrangement of substituents imparts a unique combination of electronic and steric properties, making it a valuable reagent in organic synthesis. The N-oxide group modulates the electron density of the pyridine ring, influencing the reactivity of the C-Br bond and the susceptibility of the ring to further functionalization.

The primary applications of this compound lie in its use as a precursor for the synthesis of more complex substituted pyridines, which are key components in many biologically active molecules. Its utility is particularly pronounced in transition-metal-catalyzed cross-coupling reactions and electrophilic aromatic substitution reactions.

Synthesis of this compound: A Reliable Protocol

The efficient synthesis of this compound is crucial for its widespread application. A common and effective method involves the direct oxidation of the corresponding 2-bromo-5-methylpyridine.

Experimental Protocol: Oxidation of 2-Bromo-5-methylpyridine

This protocol is adapted from a reliable procedure for the N-oxidation of a similar brominated methylpyridine.[1]

Materials:

  • 5-bromo-2-methylpyridine

  • Glacial acetic acid

  • 35% Aqueous hydrogen peroxide

  • Cold ethanol

  • Water

Procedure:

  • Suspend 5-bromo-2-methylpyridine (e.g., 80 g, 462 mmol) in glacial acetic acid (300 ml) in a suitable reaction vessel.

  • Add 35% aqueous hydrogen peroxide and heat the mixture in a water bath to 343-353 K.

  • After 3 hours, add an additional portion of hydrogen peroxide solution (e.g., 35 ml) and maintain the temperature for another 9 hours.

  • Concentrate the reaction mixture to approximately 100 ml under reduced pressure.

  • Dilute the concentrated mixture with water (100 ml) and then re-concentrate in vacuo as much as possible.

  • Cool the residue to room temperature to induce precipitation.

  • Collect the precipitate by filtration and wash it with cold ethanol (2 x 50 ml) to afford the desired this compound.

This method has been reported to provide a high yield (95%) for the analogous 5-bromo-2-methylpyridine N-oxide.[1]

Performance in Key Synthetic Transformations: A Comparative Analysis

The true value of a synthetic building block is determined by its performance in key chemical transformations compared to viable alternatives. Here, we compare the utility of this compound in two critical areas: palladium-catalyzed cross-coupling reactions and electrophilic nitration.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings. These reactions are fundamental for the construction of C-C bonds in the synthesis of complex organic molecules.

Comparison with 2-Bromo-5-methylpyridine (the non-oxidized analogue):

The presence of the N-oxide functionality can influence the reactivity of the C-Br bond. While direct comparative studies for this compound are not extensively documented, general trends in pyridine chemistry can provide insights. The N-oxide can act as a coordinating group for the palladium catalyst, potentially influencing the rate and selectivity of the reaction.

Reaction TypeReagentCatalyst SystemConditionsYield (%)Reference
Suzuki Coupling 2-Amino-5-bromo-4-methylpyridine (analogue)Pd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂O, 85-95 °C78-88[2]
Negishi Coupling 2-Chloropyridines (alternative)Pd(0) / tBu₃PTHF, heatGood to Excellent[3]
Sonogashira Coupling 6-bromo-3-fluoro-2-cyanopyridine (analogue)Pd(PPh₃)₄ / CuITHF/Et₃N, rt, 16h85-93[4]

The choice between using the N-oxide or the parent pyridine often depends on the specific substrate and the desired outcome. In some cases, the N-oxide may offer enhanced reactivity or solubility.

Electrophilic Aromatic Substitution: Nitration

The pyridine N-oxide scaffold is activated towards electrophilic substitution compared to the parent pyridine. This allows for the introduction of functional groups at specific positions on the ring.

Experimental Protocol: Nitration of 5-Bromo-2-methylpyridine 1-oxide (a closely related isomer)

This protocol demonstrates the nitration of a similar pyridine N-oxide, which is expected to have a comparable reactivity pattern.[5]

Materials:

  • 5-bromo-2-methylpyridine 1-oxide

  • Sulfuric acid

  • Fuming nitric acid

  • 2 M Aqueous sodium carbonate

  • Dichloromethane

  • Magnesium sulfate

Procedure:

  • Dissolve 5-bromo-2-methylpyridine 1-oxide (e.g., 2.269 g, 12.07 mmol) in sulfuric acid (4 mL) and cool the solution to 0 °C.

  • Add fuming nitric acid (3 mL) dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 2 hours.

  • Cool the reaction in an ice bath and slowly adjust the pH to 10 with 2 M aqueous sodium carbonate.

  • Extract the aqueous solution twice with dichloromethane.

  • Combine the organic extracts, dry over magnesium sulfate, and concentrate to yield the nitrated product.

This procedure resulted in a 90% yield of 5-bromo-2-methyl-4-nitropyridine 1-oxide.[5] The N-oxide functionality directs the nitration to the 4-position, a position that is typically difficult to functionalize in the corresponding pyridine.

Workflow and Mechanistic Insights

To visualize the synthetic utility of this compound, the following diagrams illustrate the key synthetic pathways and reaction mechanisms.

Synthesis and Functionalization Workflow

G cluster_synthesis Synthesis of this compound cluster_functionalization Applications 2-Bromo-5-methylpyridine 2-Bromo-5-methylpyridine Oxidation Oxidation 2-Bromo-5-methylpyridine->Oxidation H₂O₂/AcOH This compound This compound Oxidation->this compound Cross-Coupling Cross-Coupling This compound->Cross-Coupling Pd catalyst Nitration Nitration This compound->Nitration HNO₃/H₂SO₄ Substituted Pyridines Substituted Pyridines Cross-Coupling->Substituted Pyridines Nitrated Pyridine N-oxides Nitrated Pyridine N-oxides Nitration->Nitrated Pyridine N-oxides

Caption: Synthetic workflow for this compound.

Generalized Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X R-Pd(II)L₂-Br Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-R' R-Pd(II)L₂-R' Transmetalation->Ar-Pd(II)L2-R' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 regenerates catalyst Ar-R' R-R' Reductive_Elimination->Ar-R' R-X 2-Bromo-5-methylpyridine 1-oxide R-X->Oxidative_Addition R'-B(OH)2 Organoboron Reagent Base Base R'-B(OH)2->Base activates Base->Transmetalation

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Conclusion and Future Outlook

This compound stands as a valuable and versatile building block for the synthesis of functionalized pyridine derivatives. Its unique reactivity, conferred by the interplay of the bromo, methyl, and N-oxide groups, allows for strategic applications in cross-coupling and electrophilic substitution reactions. While direct, head-to-head comparative studies with a broad range of alternative reagents are still emerging, the available data and established principles of pyridine chemistry underscore its utility.

For researchers and drug development professionals, the choice to employ this compound will depend on a careful consideration of the specific synthetic target, desired reactivity, and cost-effectiveness. As the demand for novel heterocyclic compounds continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry and materials science.

References

  • Liu, B. N., et al. (2008). 5-Bromo-2-methylpyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1060. Available at: [Link]

  • Liu, T., & Fraser, C. L. (2012). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2′-Bipyridine. Organic Syntheses, 89, 76-81. Available at: [Link]

  • synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Organic Syntheses. Available at: [Link]

  • Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses. Available at: [Link]

  • Lützen, A., & Hapke, M. (2002). Synthesis of 5-Substituted 2,2′-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. European Journal of Organic Chemistry, 2002(14), 2292-2297. Available at: [Link]

  • Cross‐coupling reaction between pyridine N‐oxide derivatives and a variety of ethers under optimized reaction condition. ResearchGate. Available at: [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. Available at: [Link]

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • Rafiee, E., & Eavani, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6826-6851. Available at: [Link]

  • Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(1), x160090. Available at: [Link]

  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine. Google Patents.

Sources

Confirming the Mechanism of Action for 2-Bromo-5-methylpyridine 1-oxide Derivatives: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyridine scaffolds are foundational, offering a versatile platform for the development of novel therapeutics. The derivative 2-Bromo-5-methylpyridine 1-oxide presents a unique chemical entity with potential for diverse biological activities. The introduction of the N-oxide functional group can significantly alter the electronic properties, solubility, and metabolic stability of the parent molecule, thereby influencing its mechanism of action.[1] This guide provides a comprehensive framework for elucidating the mechanism of action of this compound derivatives, drawing comparisons with structurally related compounds and detailing the requisite experimental protocols for confirmation. While direct and extensive research on the specific derivatives of this compound is emerging, this guide synthesizes current knowledge from analogous pyridine derivatives to propose and validate potential mechanisms of action.

Potential Mechanisms of Action: A Comparative Overview

Based on the biological activities of structurally similar pyridine derivatives, the primary mechanisms of action for derivatives of this compound are likely to fall into three main categories: kinase inhibition, inducible nitric oxide synthase (iNOS) inhibition, and modulation of cytochrome P450 (CYP450) enzymes.

Table 1: Comparative Overview of Potential Mechanisms
Mechanism of ActionKey Molecular TargetsRationale based on Analogous CompoundsPotential Therapeutic Applications
Kinase Inhibition p38 MAP Kinase, Polo-like kinase 4 (PLK4), ALK, c-MetDerivatives of 2-amino-5-bromo-4-methylpyridine are potent inhibitors of various kinases, acting as ATP-competitive inhibitors.[1][2][3]Anti-inflammatory diseases, Cancer
iNOS Inhibition Inducible Nitric Oxide Synthase (iNOS)2-amino-4-methylpyridine analogues have demonstrated significant inhibitory activity against iNOS.[4]Inflammatory diseases
CYP450 Modulation Cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9)Pyridine-containing compounds are known to interact with and potentially inhibit CYP450 enzymes, affecting drug metabolism.[5][6]Drug-drug interaction studies, Pharmacokinetic modulation

Kinase Inhibition: Targeting Cellular Signaling Cascades

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, primarily due to its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.[3] The N-oxide moiety in this compound derivatives could potentially enhance these interactions or alter the binding mode.

The p38 MAP Kinase Pathway

Dysregulation of the p38 mitogen-activated protein (MAP) kinase pathway is implicated in a variety of inflammatory diseases.[1] Pyridinylimidazole-based compounds, which can be synthesized from bromopyridine derivatives, are a prominent class of p38 MAP kinase inhibitors.[1]

p38_pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Upstream Kinases Upstream Kinases Pro-inflammatory Stimuli->Upstream Kinases p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK Activates Downstream Substrates (e.g., ATF2, MK2) Downstream Substrates (e.g., ATF2, MK2) p38 MAPK->Downstream Substrates (e.g., ATF2, MK2) Phosphorylates Inflammatory Response (e.g., TNF-α, IL-1β production) Inflammatory Response (e.g., TNF-α, IL-1β production) Downstream Substrates (e.g., ATF2, MK2)->Inflammatory Response (e.g., TNF-α, IL-1β production) This compound Derivative This compound Derivative This compound Derivative->p38 MAPK Inhibits

Caption: Proposed inhibition of the p38 MAPK signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method to assess the inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., p38α)

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (this compound derivative)

  • Assay plates (e.g., 384-well white plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control wells).

  • Kinase Addition: Add 2 µL of the kinase solution to each well.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. Final concentrations should be optimized for each kinase-substrate pair.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP. Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Overexpression of iNOS is a hallmark of various inflammatory conditions. The inhibition of iNOS can be a valuable therapeutic strategy. Analogues of 2-amino-4-methylpyridine have shown potent iNOS inhibitory activity.[4]

iNOS_pathway Inflammatory Stimuli (e.g., LPS, cytokines) Inflammatory Stimuli (e.g., LPS, cytokines) iNOS Gene Transcription iNOS Gene Transcription Inflammatory Stimuli (e.g., LPS, cytokines)->iNOS Gene Transcription iNOS Enzyme iNOS Enzyme iNOS Gene Transcription->iNOS Enzyme Nitric Oxide (NO) + L-Citrulline Nitric Oxide (NO) + L-Citrulline iNOS Enzyme->Nitric Oxide (NO) + L-Citrulline L-Arginine L-Arginine L-Arginine->iNOS Enzyme Inflammatory Effects Inflammatory Effects Nitric Oxide (NO) + L-Citrulline->Inflammatory Effects This compound Derivative This compound Derivative This compound Derivative->iNOS Enzyme Inhibits

Caption: Proposed mechanism of iNOS inhibition.

Experimental Protocol: iNOS Inhibition Assay (Radiometric)

This protocol measures the conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline by iNOS.[4]

Materials:

  • Recombinant human iNOS enzyme

  • L-[¹⁴C]arginine

  • NADPH

  • (6R)-5,6,7,8-tetrahydro-L-biopterin (H4B)

  • Calmodulin

  • EGTA

  • HEPES buffer

  • Test compounds

  • Dowex AG 50W-X8 resin (Na+ form)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, NADPH, H4B, calmodulin, EGTA, and the iNOS enzyme.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding L-[¹⁴C]arginine.

  • Incubation: Incubate the mixture for a specified time at 37°C.

  • Reaction Termination: Terminate the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin. The resin binds to the unreacted L-[¹⁴C]arginine.

  • Separation: Centrifuge the mixture. The supernatant will contain the L-[¹⁴C]citrulline.

  • Quantification: Mix an aliquot of the supernatant with a scintillation cocktail and quantify the amount of L-[¹⁴C]citrulline using a scintillation counter.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the concentration of the test compound.[4]

Cytochrome P450 (CYP450) Interactions

Pyridine-containing compounds are known to interact with CYP450 enzymes, which are crucial for drug metabolism.[5] This interaction can be either inhibitory or inductive, leading to potential drug-drug interactions. The N-oxide group can alter the metabolic profile and the inhibitory potential of the molecule.

Experimental Workflow: Assessing CYP450 Inhibition

cyp450_workflow cluster_0 In Vitro Screening cluster_1 Mechanism-Based Inhibition Microsomal Incubation Microsomal Incubation IC50 Determination IC50 Determination Microsomal Incubation->IC50 Determination Recombinant CYP Isoforms Recombinant CYP Isoforms Recombinant CYP Isoforms->IC50 Determination Time-Dependent Inhibition Assay Time-Dependent Inhibition Assay IC50 Determination->Time-Dependent Inhibition Assay If IC50 is potent Determination of K_I and k_inact Determination of K_I and k_inact Time-Dependent Inhibition Assay->Determination of K_I and k_inact Test Compound Test Compound Test Compound->Microsomal Incubation Test Compound->Recombinant CYP Isoforms

Caption: Workflow for evaluating CYP450 inhibition potential.

Experimental Protocol: CYP450 Inhibition Assay (Fluorescent Probe)

This protocol uses fluorescent probe substrates to assess the inhibitory potential of a compound against specific CYP450 isoforms.

Materials:

  • Human liver microsomes or recombinant human CYP450 enzymes

  • CYP-specific fluorescent probe substrates (e.g., Vivid® substrates from Thermo Fisher Scientific)

  • NADPH regenerating system

  • Test compound

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing buffer, microsomes or recombinant enzyme, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the fluorescent probe substrate and the NADPH regenerating system.

  • Kinetic Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Determine the rate of metabolism for each concentration of the test compound. Calculate the percent inhibition and determine the IC50 value.

Conclusion and Future Directions

The exploration of this compound derivatives as potential therapeutic agents is a promising avenue of research. Based on the established activities of analogous pyridine compounds, these derivatives are likely to exhibit inhibitory effects on key cellular targets such as kinases and iNOS, and may also interact with drug-metabolizing enzymes. The N-oxide moiety is a critical feature that can modulate the potency, selectivity, and pharmacokinetic properties of these compounds.

The experimental protocols detailed in this guide provide a robust framework for confirming the mechanism of action of novel this compound derivatives. A systematic approach, combining in vitro enzymatic assays, cell-based assays, and eventually in vivo models, will be essential to fully characterize their therapeutic potential. Further research should focus on synthesizing a library of these derivatives and performing comprehensive structure-activity relationship (SAR) studies to optimize their biological activity and drug-like properties.

References

  • Fabbro, D., et al. (2019). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. NIH National Library of Medicine. [Link]

  • MDPI. (2021). Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. [Link]

  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics. [Link]

  • Zhou, D., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry. [Link]

  • Li, H., et al. (2011). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. Nature Chemical Biology. [Link]

  • Regan, J., et al. (2003). p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Jones, J. P., et al. (2008). Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection. Drug Metabolism and Disposition. [Link]

  • Roy, M., et al. (2016). 2-Bromo-5-methylpyridine. IUCrData. [Link]

  • PDB-101. (2005). P38 MAP Kinase. RCSB PDB. [Link]

  • opnMe. (n.d.). P38 MAPK Inhibitor I BIRB 796. [Link]

  • Wink, D. A., & Mitchell, J. B. (1998). Inhibition of cytochromes P450 by nitric oxide and a nitric oxide-releasing agent. Free Radical Biology and Medicine. [Link]

  • Basit, S., et al. (2022). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceuticals. [Link]

  • Ochiai, E. (1953). 5-Bromo-2-methylpyridine N-oxide. Acta Crystallographica Section E. [Link]

  • Xian, M., & T. G. M. (2012). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Current Pharmaceutical Design. [Link]

  • Wang, Y., et al. (2013). Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • MDPI. (2022). Deciphering the Basis of Molecular Biology of Selected Cardiovascular Diseases: A View on Network Medicine. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Bromo-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-Bromo-5-methylpyridine 1-oxide (CAS No. 19230-58-1). As a pyridine derivative containing a halogen and an N-oxide functional group, this compound requires careful handling as hazardous waste from the point of generation to its final disposal. The procedures outlined here are synthesized from established safety protocols for analogous chemical structures, ensuring a robust and self-validating system for laboratory professionals.

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, the guidance is founded on the known hazards of its parent compound, 2-Bromo-5-methylpyridine, and the general class of pyridine-N-oxides. The addition of the N-oxide group increases the compound's polarity and can alter its reactivity[1]. Therefore, treating it with the utmost caution is imperative. Consultation with your institution's Environmental Health and Safety (EHS) department is a mandatory final step before initiating any disposal process.

Hazard Identification and Risk Assessment

Understanding the chemical's properties and potential hazards is the foundation of safe disposal. The N-oxide functional group, while altering reactivity, does not diminish the hazards associated with the brominated pyridine core.

PropertyDataReference
CAS Number 19230-58-1[2]
Molecular Formula C₆H₆BrNO[1][2]
Appearance Light brown solid[2]
Melting Point 41-43 °C[2]
Likely GHS Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful if swallowed or in contact with skin.[3][4][5]
Incompatible Materials Strong oxidizing agents, Strong acids[3][6]

This table synthesizes data for this compound and its parent/analogous compounds.

Immediate Safety Protocols: PPE and First Aid

Before handling any waste containing this compound, the following Personal Protective Equipment (PPE) is mandatory. The causality is clear: to prevent all routes of exposure—dermal, ocular, and respiratory.

Required Personal Protective Equipment (PPE)

  • Gloves: Chemical-resistant gloves (e.g., butyl rubber or Viton®) are essential. Nitrile gloves may offer limited protection and should be double-gloved and changed frequently.

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.[7]

  • Lab Coat: A standard, fully-buttoned laboratory coat to protect clothing and skin.[7]

  • Respiratory Protection: All handling of this compound, especially where dust or aerosols can be generated, must occur in a certified chemical fume hood.[4] If a fume hood is not available for a specific task, a NIOSH-approved respirator with appropriate cartridges is necessary.[7]

Emergency First Aid Procedures

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent wider contamination and exposure.

Small Spills (up to ~50g or 50mL):

  • Restrict Access: Keep unnecessary personnel away from the spill area.

  • Ensure Ventilation: Work within a chemical fume hood if possible.

  • Absorb Material: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or Chemizorb®.[9]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3] Avoid generating dust.

  • Decontaminate: Clean the spill area with a detergent solution, followed by a water rinse.

  • Dispose: All cleanup materials are now considered hazardous waste and must be placed in the sealed waste container.

Large Spills: For any large or unmanageable spill, the priority is personnel safety.

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your supervisor and your institution's EHS department at once.

  • Secure: If safe to do so, close the laboratory doors to contain the area.

  • Await Response: Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency responders.

Step-by-Step Waste Disposal Workflow

The proper disposal of this compound is a multi-step process that ensures regulatory compliance and safety. All waste containing this compound must be treated as hazardous waste.[10]

Experimental Protocol: Waste Segregation and Disposal

  • Designate a Waste Container:

    • Select a container made of a compatible material (e.g., high-density polyethylene - HDPE).

    • The container must be in good condition with a secure, sealable lid to prevent leaks or the escape of vapors.

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: "Waste this compound".

    • List all components of any solutions being discarded.

  • Waste Collection:

    • Collect all materials contaminated with this compound in this container. This includes:

      • Unused or excess pure compound.

      • Solutions containing the compound.

      • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).

    • Crucially, do not mix this waste with incompatible materials , especially strong acids or strong oxidizing agents.[3][6]

  • Storage of Waste Container:

    • Keep the hazardous waste container sealed at all times, except when adding waste.

    • Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from general traffic and incompatible chemicals.

  • Arranging for Final Disposal:

    • Once the container is full or is no longer being used, complete a chemical collection request form as per your institution's EHS procedures.

    • Arrange for pickup by a licensed environmental waste management company.

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9]

The decision-making process for handling and disposing of this compound waste is illustrated below.

Caption: Disposal workflow for this compound.

Regulatory Compliance

Disposal of this compound must adhere to strict regulations. As a halogenated organic compound, its waste is governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Specifically, guidelines for the identification and listing of hazardous waste are found in 40 CFR Part 261.[10] Generators of this waste must also comply with all state and local regulations to ensure complete and accurate classification and disposal.[10]

References

  • IndiaMART. (n.d.). 2 Bromo 5 Methylpyridine 1 Oxide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-5-methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Bromo-2-methylpyridine N-oxide. Retrieved from [Link]

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Definitive Guide to Personal Protective Equipment for Handling 2-Bromo-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 2-Bromo-5-methylpyridine 1-oxide. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a procedural and causal framework to ensure your safety and experimental integrity. The protocols outlined herein are designed to be self-validating, grounded in established chemical safety principles for handling heterocyclic and halogenated compounds.

Hazard Analysis: A Structurally-Informed Risk Assessment

While a specific, comprehensive toxicological profile for this compound may be limited, a rigorous safety protocol can be developed by analyzing its structural components: the pyridine N-oxide core and the brominated methylpyridine substituent.

  • Pyridine N-Oxide Moiety: Pyridine N-oxides are known to be hygroscopic and require careful handling to avoid contact with skin and eyes.[1][2] They are handled with the assumption of potential toxicity and irritation.

  • Brominated Aromatic System: Halogenated pyridines, such as 2-Bromo-5-methylpyridine, are classified as irritants that are harmful upon inhalation, ingestion, or skin contact.[3][4] They are known to cause serious skin and eye irritation and may lead to respiratory irritation.[3][5]

Therefore, we must operate under the assumption that this compound is a hazardous substance that is irritating to the skin, eyes, and respiratory system, and is harmful if swallowed, inhaled, or absorbed through the skin. A stringent and conservative approach to personal protective equipment (PPE) is not just recommended; it is mandatory.

Core Protective Equipment: Your First Line of Defense

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7] The following PPE is required for all personnel involved in the handling, transfer, or disposal of this compound.

PPE CategorySpecificationRationale & Causality
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 (US) or EN 166 (EU) standards. A full-face shield is required when handling >50 mL of a solution or the neat solid outside of a glovebox.[8][9]Protects against splashes and airborne particles which can cause serious, potentially irreversible eye damage. The pyridine and brominated components are known eye irritants.[3][5][10]
Hand Protection Nitrile or Neoprene gloves.[6][8][11] A double-gloving technique is recommended. Gloves must be inspected for tears or degradation before each use.[4][12]Provides a chemical barrier to prevent dermal absorption, which is a primary route of exposure for harmful pyridine derivatives.[3][4] Latex gloves are unsuitable and offer poor resistance.[8]
Body Protection A flame-resistant laboratory coat. For larger quantities or splash-risk procedures, a chemical-resistant apron over the lab coat is required.[13]Prevents incidental skin contact and protects personal clothing from contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[1][3][13]
Respiratory Protection Not required if all handling is performed within a properly functioning chemical fume hood. If a fume hood is not available or if aerosolization is significant, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[1][14]The primary engineering control is a fume hood.[7] A respirator is a secondary control for situations with a high risk of inhalation exposure to this respiratory irritant.[3][5]

Operational and Disposal Plans: From Benchtop to Waste Stream

Adherence to a strict, step-by-step protocol is critical for minimizing risk. This workflow covers the entire lifecycle of the chemical in your laboratory.

Pre-Operational Safety Checklist
  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Locate and ensure clear access to the nearest safety shower and eyewash station.[1][14][15]

  • Prepare a designated waste container for this compound waste, clearly labeled as "Hazardous Waste: Halogenated Organics."

  • Inspect all PPE for integrity (e.g., no cracks in goggles, no holes in gloves).[4][12]

Step-by-Step Handling Protocol
  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, safety goggles/face shield.

  • Chemical Handling:

    • Conduct all weighing and transfers of the solid compound or its solutions inside the fume hood.

    • Keep the container tightly closed when not in use to prevent the release of vapors and absorption of moisture.[1][2][6]

    • Use tools (spatulas, scoops) dedicated to this chemical or clean them thoroughly after use.

    • Avoid raising dust when handling the solid material.[1][2]

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of cleaning materials as hazardous waste.

    • Thoroughly wash hands and forearms with soap and water after the procedure is complete, even after wearing gloves.[3][10][12]

  • Doffing PPE: Remove PPE in the reverse order of donning to avoid cross-contamination: face shield/goggles, outer gloves (peeling them off without touching the exterior), lab coat, and finally inner gloves.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][11] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][11] Seek immediate medical attention.

  • Spill: For small spills within a fume hood, absorb the material with a non-reactive absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed, labeled hazardous waste container.[1][7] Do not allow the material to enter drains or waterways.[10][12]

Disposal Plan

All materials contaminated with this compound, including the chemical itself, empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous waste.[3][10] Follow all local, state, and federal regulations for the disposal of halogenated organic waste. Never dispose of this chemical down the drain.[16]

Safety Workflow Diagram

The following diagram illustrates the logical progression of safety procedures when working with this compound.

G cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Operational Phase cluster_emergency Contingency A Risk Assessment (Review SDS of Analogs) B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Select & Inspect PPE B->C D Don PPE C->D E Handle Chemical in Fume Hood D->E F Doff PPE E->F J Emergency Event (Spill or Exposure) E->J If incident occurs G Decontaminate Work Area F->G I Personal Decontamination (Hand Washing) F->I H Segregate Hazardous Waste G->H H->J If incident occurs K Execute Emergency Protocol J->K L Seek Medical Attention K->L

Caption: Workflow for safe handling of this compound.

References

  • Benchchem. Personal protective equipment for handling 4-Bromo-2,6-bis(bromomethyl)pyridine.
  • Benchchem. Personal protective equipment for handling 3-Bromo-5-(3-chlorophenoxy)pyridine.
  • Cole-Parmer.
  • Jubilant Ingrevia. Pyridine-N-Oxide.
  • TCI AMERICA.
  • Fisher Scientific.
  • Fisher Scientific. SAFETY DATA SHEET: 2-Bromo-5-methylpyridine (Canada WHMIS 2015).
  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions.
  • CDH Fine Chemical.
  • Fisher Scientific. SAFETY DATA SHEET: 3-Amino-5-bromo-2-methylpyridine.
  • Sigma-Aldrich.
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
  • Lab Alley.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-5-METHOXYPYRIDINE.
  • Carl ROTH.
  • NET.
  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • Matrix Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.